H-Val-Ala-Ala-Phe-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-[(2-amino-3-methylbutanoyl)amino]propanoylamino]propanoylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O5/c1-11(2)16(21)19(27)23-12(3)17(25)22-13(4)18(26)24-15(20(28)29)10-14-8-6-5-7-9-14/h5-9,11-13,15-16H,10,21H2,1-4H3,(H,22,25)(H,23,27)(H,24,26)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBKWKJGMIHTJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560327, DTXSID40878523 | |
| Record name | Valylalanylalanylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VAL-ALA-ALA-PHE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40878523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21957-32-4 | |
| Record name | Valylalanylalanylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
H-Val-Ala-Ala-Phe-OH chemical structure and properties
An In-depth Technical Guide to H-Val-Ala-Ala-Phe-OH
This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of the tetrapeptide this compound, also known by its single-letter code VAAF. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Identifiers
This compound is a tetrapeptide composed of the amino acids L-valine, L-alanine, L-alanine, and L-phenylalanine, linked by peptide bonds in that sequence. The "H-" at the beginning indicates a free amino group on the N-terminal valine, and the "-OH" at the end signifies a free carboxyl group on the C-terminal phenylalanine.
Structure:
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 21957-32-4 | [1][2] |
| Molecular Formula | C₂₀H₃₀N₄O₅ | [1][2] |
| Molecular Weight | 406.48 g/mol | [1][2] |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid | |
| InChI Key | AMBKWKJGMIHTJR-UHFFFAOYSA-N | [1] |
| SMILES | C--INVALID-LINK--C(=O)O">C@@HNC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--N | [2] |
Physicochemical Properties
The physicochemical properties of this compound are summarized below. Due to the limited availability of specific experimental data for this tetrapeptide, properties of related dipeptides are also provided for comparative context.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white powder | [1] |
| Purity (HPLC) | 96.7% | [1] |
| Theoretical pI | 7 | [1] |
| GRAVY (Grand Average of Hydropathicity) | 2.65 | [1] |
| Solubility | TFA salts generally enhance solubility in aqueous solutions. | [1] |
Table 3: Physicochemical Properties of Related Dipeptides
| Dipeptide | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]²⁰D (c=1 in water) |
| H-Ala-Phe-OH | C₁₂H₁₆N₂O₃ | 236.27 | 289 - 291 | 39 ± 1° |
| H-Val-Phe-OH | C₁₄H₂₀N₂O₃ | 264.32 | Not Available | Not Available |
| H-Val-Ala-OH | C₈H₁₆N₂O₃ | 188.23 | Not Available | Not Available |
Biological Activity
The primary documented biological role of this compound is as a substrate for carboxypeptidase P from porcine kidneys[1]. Carboxypeptidases are enzymes that cleave peptide bonds at the C-terminal end of a protein or peptide. The interaction between this compound and carboxypeptidase P allows for the study of this enzyme's activity and characteristics[1].
dot
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the standard method for the chemical synthesis of peptides like this compound. The C-terminal amino acid (Phenylalanine) is first attached to an insoluble resin support, followed by the sequential addition of the subsequent amino acids (Alanine, Alanine, and Valine).
Materials:
-
Fmoc-Phe-Wang resin (or similar)
-
Fmoc-Ala-OH
-
Fmoc-Val-OH
-
Coupling reagents (e.g., HBTU, HOBt)
-
Activator base (e.g., DIEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM, MeOH)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Drying agent (e.g., anhydrous Na₂SO₄)
-
Dipeptide coupling can also be a strategy, for instance, coupling Boc-Val-Ala-OH with H-Ala-Phe-OMe[1].
Protocol:
-
Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the phenylalanine on the resin using 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine.
-
Amino Acid Coupling:
-
Activate the next amino acid (Fmoc-Ala-OH) by dissolving it with coupling reagents (HBTU, HOBt) and an activator base (DIEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids (Fmoc-Ala-OH and Fmoc-Val-OH).
-
Final Deprotection: Remove the N-terminal Fmoc group from the valine residue.
-
Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, triisopropylsilane, and water).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide to obtain a white powder.
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Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry (MS):
Mass spectrometry is employed to determine the molecular weight of the peptide and to confirm its amino acid sequence. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques. Tandem mass spectrometry (MS/MS) is used to fragment the peptide, and the resulting fragmentation pattern (b- and y-ions) confirms the sequence. Studies on the fragmentation of protonated Val-Ala-Ala-Phe have shown the presence of characteristic y₁'', y₂'', and y₃'' ions, as well as b₂ and b₃ ions, which provides clear sequence information[1].
dot
Handling and Storage
This compound is typically supplied as a lyophilized powder and should be stored in a freezer at or below -20°C[1]. For use in biological assays, it is important to be aware that the peptide may be present as a trifluoroacetic acid (TFA) salt, a remnant of the HPLC purification process. While residual TFA levels do not interfere with most standard in vitro assays, they should be considered for highly sensitive cellular or biochemical studies[1].
Conclusion
This compound is a tetrapeptide with a well-defined chemical structure. Its primary application in research is as a substrate for the enzyme carboxypeptidase P. The synthesis of this peptide can be readily achieved through standard solid-phase peptide synthesis protocols. While detailed quantitative physicochemical data is not extensively published, its basic properties are known, and its structure can be confirmed through modern spectroscopic techniques. This guide provides a foundational understanding of this compound for researchers and professionals in the life sciences.
References
VAAF Tetrapeptide: A Predictive Analysis of Biological Function
Disclaimer: The Val-Ala-Ala-Phe (VAAF) tetrapeptide is not extensively characterized in existing scientific literature. This technical guide, therefore, presents a predictive analysis of its potential biological functions based on the known roles of its constituent amino acids and smaller peptide fragments. The information provided herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future experimental investigation.
Introduction
Bioactive peptides are increasingly recognized for their therapeutic potential, acting as signaling molecules with high specificity and low toxicity. The tetrapeptide VAAF, composed of Valine, Alanine, and Phenylalanine, represents a novel sequence with currently uncharacterized biological activity. This document aims to provide a comprehensive theoretical overview of the potential functions of the VAAF tetrapeptide by examining the biological roles of its constituent amino acids and related dipeptides. This analysis can serve as a foundational resource for researchers initiating studies on this peptide.
Physicochemical Properties and Predicted Bioactivity
The physicochemical properties of a peptide are crucial determinants of its biological activity and pharmacokinetic profile. While experimental data for VAAF is unavailable, we can infer certain characteristics based on its amino acid composition.
-
Hydrophobicity: The presence of Valine and Phenylalanine, both hydrophobic amino acids, suggests that VAAF is likely to have a hydrophobic character. This property may influence its ability to cross cell membranes and interact with hydrophobic pockets of target proteins.
-
Charge: At physiological pH, VAAF is predicted to be a neutral peptide, as none of its constituent amino acids have charged side chains.
-
In Silico Predictions: Various computational tools can be employed to predict the potential bioactivities of novel peptides. These tools utilize large databases of known bioactive peptides to identify motifs and physicochemical properties associated with specific functions, such as antimicrobial, antihypertensive, or antioxidant activities. Researchers are encouraged to utilize such platforms for an initial screening of VAAF's potential.
Predicted Biological Functions Based on Constituent Amino Acids
The biological activities of the VAAF tetrapeptide are likely influenced by the individual properties of its constituent amino acids: Valine, Alanine, and Phenylalanine.
Valine
Valine is a branched-chain amino acid (BCAA) with several critical physiological roles:
-
Muscle Metabolism and Growth: Valine is essential for muscle protein synthesis and tissue repair.[1][2] It can serve as an energy source for muscles, particularly during exercise.[2][3]
-
Glucose Homeostasis: Valine plays a role in regulating blood sugar levels and insulin sensitivity.[1]
-
Nervous System Function: As a BCAA, valine is important for normal brain function.[3]
Alanine
Alanine is a non-essential amino acid involved in several metabolic pathways:
-
Energy Metabolism: Alanine is a key component of the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver for gluconeogenesis.[4][5] It serves as a source of energy for muscles and the central nervous system.[6][7]
-
Immune System Support: Alanine contributes to a robust immune system.[6]
Phenylalanine
Phenylalanine is an essential aromatic amino acid that serves as a precursor for several important molecules:
-
Neurotransmitter Synthesis: Phenylalanine is converted to tyrosine, which is a precursor for the synthesis of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.[8][9][10][11][12] These neurotransmitters are crucial for mood regulation, stress response, and cognitive function.[10][11][12]
-
Melanin Production: Phenylalanine is involved in the synthesis of melanin, the pigment responsible for skin and hair color.[8][9][11]
Potential Biological Functions of VAAF Tetrapeptide
Based on the functions of its constituent amino acids and related dipeptides, the VAAF tetrapeptide is hypothesized to exhibit the following biological activities:
-
Modulation of Muscle Metabolism: Given the presence of Valine, VAAF may play a role in promoting muscle protein synthesis and repair.
-
Influence on Glucose Homeostasis: The presence of both Valine and Alanine suggests a potential role in glucose metabolism, possibly affecting glucose uptake and insulin sensitivity.
-
Neuromodulatory Activity: The N-terminal Valine and C-terminal Phenylalanine suggest that VAAF could potentially interact with neuronal receptors or influence neurotransmitter synthesis and release.
-
Enzyme Inhibition: Peptides are known to act as enzyme inhibitors. The specific sequence of VAAF may allow it to bind to the active site of certain proteases or other enzymes.
Potential Signaling Pathways
The hypothesized biological functions of VAAF suggest its potential involvement in several key signaling pathways.
Muscle Protein Synthesis Pathway
VAAF, through its Valine component, could potentially activate the mTOR signaling pathway, a central regulator of cell growth and protein synthesis.
Caption: Hypothesized mTOR signaling pathway activation by VAAF.
Neurotransmitter Synthesis Pathway
The Phenylalanine residue in VAAF suggests a potential to influence the synthesis of catecholamine neurotransmitters.
Caption: Potential influence of VAAF on catecholamine synthesis.
Proposed Experimental Protocols
To investigate the hypothesized biological functions of the VAAF tetrapeptide, the following experimental protocols are proposed.
In Vitro Muscle Cell Proliferation and Protein Synthesis Assay
This protocol aims to determine the effect of VAAF on muscle cell growth and protein synthesis.
References
- 1. Muscle Building Peptides: Science & Protocols for Elite Fitness [revth.co]
- 2. New Intracellular Peptide Derived from Hemoglobin Alpha Chain Induces Glucose Uptake and Reduces Blood Glycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of computational tools for the in silico design and optimization of bioactive peptides [agris.fao.org]
- 6. mdpi.com [mdpi.com]
- 7. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovering new in silico tools for antimicrobial peptide prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental and engineering approaches to intracellular communication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
A Technical Guide to the Tetrapeptide H-Val-Ala-Ala-Phe-OH: Molecular Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of the tetrapeptide H-Val-Ala-Ala-Phe-OH, including its molecular weight and formula. It details the standard experimental methodologies for the characterization of this and similar peptide compounds, offering a resource for researchers in the fields of biochemistry, drug discovery, and analytical chemistry.
Core Properties of this compound
The fundamental molecular attributes of this compound are summarized below. This tetrapeptide, composed of the amino acids Valine, Alanine, Alanine, and Phenylalanine, is a useful tool in enzymology, notably as a substrate for carboxypeptidase P.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀N₄O₅ | [2][3][4][5][6] |
| Molecular Weight | 406.48 g/mol | [2][3][4][5][6] |
| Monoisotopic Mass | 406.22162007 Da | [5] |
| Sequence | Val-Ala-Ala-Phe | [2][3] |
| Synonyms | VAAF | [1][2] |
| CAS Number | 21957-32-4 | [1][4][6] |
Experimental Protocols for Molecular Characterization
The determination of the molecular weight and formula of peptides like this compound is crucial for their identification and quality control. The two primary methods employed for this purpose are Mass Spectrometry and Amino Acid Analysis.
Molecular Weight Determination by Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is the most common method for the precise determination of the molecular weight of peptides.[7]
Methodology: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: The peptide sample is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile, often with a small amount of acid (e.g., formic acid) to facilitate protonation.
-
Infusion and Ionization: The sample solution is introduced into the mass spectrometer through a capillary at a low flow rate. A high voltage is applied to the capillary tip, causing the liquid to form a fine spray of charged droplets (electrospray ionization). The solvent evaporates from the droplets, leaving the protonated peptide ions in the gas phase.
-
Mass Analysis: The ions are then accelerated into a time-of-flight (TOF) analyzer. The time it takes for an ion to travel the length of the flight tube is proportional to the square root of its mass-to-charge ratio. Lighter ions travel faster and reach the detector first.
-
Data Acquisition and Processing: The detector records the arrival time of the ions, generating a mass spectrum that plots ion intensity versus mass-to-charge ratio. For peptides, multiple charge states are often observed. The resulting data can be deconvoluted using algorithms to determine the neutral molecular mass of the peptide.[8]
This method offers high accuracy and sensitivity, requiring only small amounts of sample.[7]
Elemental Composition and Formula Verification by Amino Acid Analysis
Amino Acid Analysis (AAA) is used to determine the amino acid composition of a peptide, which in turn verifies its chemical formula.[9] The process involves hydrolyzing the peptide into its constituent amino acids, followed by their separation, identification, and quantification.
Methodology: Acid Hydrolysis followed by Chromatography
-
Acid Hydrolysis: The peptide sample is placed in a hydrolysis tube and dried. A solution of 6 M hydrochloric acid, often containing a scavenger like phenol to prevent degradation of sensitive amino acids like tyrosine, is added.[4] The tube is sealed under vacuum and heated at approximately 110°C for 24 hours to completely break the peptide bonds.[3]
-
Chromatographic Separation: The resulting mixture of amino acids is then separated using ion-exchange chromatography or reverse-phase high-performance liquid chromatography (HPLC).[3][5] The amino acids are eluted from the chromatography column at characteristic retention times based on their properties.
-
Derivatization and Detection: As most amino acids lack a strong chromophore, they are derivatized either before or after separation to enable detection. A common derivatizing agent is ninhydrin, which reacts with the amino acids to produce a colored compound that can be quantified by a spectrophotometer.[3] Alternatively, fluorescent derivatizing agents can be used for higher sensitivity.
-
Quantification: The amount of each amino acid is determined by comparing the peak areas in the chromatogram to those of a standard mixture of amino acids. The molar ratios of the amino acids are then calculated to confirm the peptide's composition.
Visualizations
Experimental Workflow for Peptide Characterization
The following diagram illustrates the general workflow for determining the molecular weight and formula of a peptide like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound peptide [novoprolabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 5. usp.org [usp.org]
- 6. This compound | 21957-32-4 | FV109474 | Biosynth [biosynth.com]
- 7. What Are the Methods for Measuring Peptide Molecular Weight Distribution | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Protein/Peptide MW Analysis [imserc.northwestern.edu]
- 9. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of the Tetrapeptide H-Val-Ala-Ala-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of the tetrapeptide H-Val-Ala-Ala-Phe-OH (VAAF). Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the fundamental principles governing peptide solubility, predictive assessments based on the peptide's structure, and detailed experimental protocols for determining its solubility in various solvents.
Physicochemical Properties of this compound
Understanding the inherent properties of a peptide is crucial for predicting its solubility behavior.
| Property | Value | Source |
| Chemical Formula | C₂₀H₃₀N₄O₅ | [1][2] |
| Molecular Weight (Average) | 406.47 g/mol | [1] |
| Theoretical pI | 7.0 | [1] |
| Grand Average of Hydropathy (GRAVY) | 2.65 | [1] |
The theoretical isoelectric point (pI) of 7.0 suggests that the peptide is neutral at this pH, carrying no net electrical charge.[1] The positive GRAVY score indicates a hydrophobic nature, which implies that the peptide may have limited solubility in aqueous solutions and might require organic co-solvents for effective dissolution.[1]
Predicting Solubility: A Theoretical Approach
The solubility of a peptide is largely determined by its amino acid composition, sequence, and overall charge. A common method to predict solubility involves calculating the net charge of the peptide at a given pH.
Charge Calculation for this compound:
-
N-terminal amine (-NH₂): +1
-
C-terminal carboxyl (-COOH): -1
-
Valine (Val): 0
-
Alanine (Ala): 0
-
Alanine (Ala): 0
-
Phenylalanine (Phe): 0
Net Charge at neutral pH ≈ 0
A net charge of zero suggests that the peptide is neutral.[3][4] Neutral peptides, especially those with a high proportion of hydrophobic residues like Valine and Phenylalanine, often exhibit poor solubility in water.[5] For such peptides, the addition of organic solvents is typically necessary to achieve dissolution.[5][6]
Recommended Solvents and Strategies
Based on the hydrophobic and neutral characteristics of this compound, the following solvents and strategies are recommended for solubilization:
-
Primary Recommendation: Start with organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), or alcohols (methanol, ethanol, propanol, isopropanol).[5][6] It is advisable to first dissolve the peptide in a small amount of the organic solvent and then dilute it with the desired aqueous buffer.
-
Aqueous Solutions: Direct dissolution in water or phosphate-buffered saline (PBS) is likely to be challenging. If attempted, sonication may aid in dissolution.[4][7][8][9]
-
Acidic or Basic Conditions: While the peptide has a theoretical pI of 7.0, slight adjustments to the pH using dilute acetic acid or ammonium hydroxide might enhance solubility, although this is generally more effective for charged peptides.[4][5]
-
Trifluoroacetic Acid (TFA) Salts: Peptides are often supplied as TFA salts from the purification process. These salts can enhance the solubility of peptides in aqueous solutions.[1]
It is crucial to test the solubility of a small aliquot of the peptide before attempting to dissolve the entire sample.[4][5]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for quantitatively determining the solubility of this compound, adapted from established protocols.[10]
Objective: To determine the solubility of this compound in a given solvent, expressed as a percentage.
Materials:
-
This compound peptide
-
Selected solvent (e.g., water, DMSO, ethanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Microcentrifuge (capable of 14,000 rpm)
-
Lyophilizer
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh 10 mg of the pre-purified this compound peptide and place it into a microcentrifuge tube.
-
Solvent Addition: Add 1 mL of the chosen solvent to the microcentrifuge tube. This creates a solution with a concentration of approximately 2-10 mM.
-
Dissolution: Vortex the mixture vigorously. If the peptide does not dissolve, sonicate the sample intermittently (e.g., 3 cycles of 10 seconds with cooling on ice in between) to aid dissolution.[4]
-
Equilibration and Separation: Centrifuge the solution at 14,000 rpm for 1 hour to pellet any undissolved peptide.[10]
-
Fraction Collection: Carefully collect the supernatant and transfer it to a separate, pre-weighed microcentrifuge tube. The remaining pellet in the original tube represents the insoluble fraction.
-
Lyophilization: Freeze-dry both the supernatant and the precipitate until a constant weight is achieved.
-
Data Analysis:
-
Weigh the lyophilized supernatant (soluble fraction) and the lyophilized precipitate (insoluble fraction).
-
Calculate the solubility as a percentage:
-
Solubility (%) = (Weight of lyophilized supernatant) / (Weight of lyophilized supernatant + Weight of lyophilized precipitate) * 100
-
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining peptide solubility.
Caption: Workflow for determining peptide solubility.
References
- 1. This compound peptide [novoprolabs.com]
- 2. This compound | 21957-32-4 | FV109474 | Biosynth [biosynth.com]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. biobasic.com [biobasic.com]
- 6. genscript.com [genscript.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. H-Val-Ala-OH | Endogenous Metabolite | TargetMol [targetmol.com]
- 9. glpbio.com [glpbio.com]
- 10. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
H-Val-Ala-Ala-Phe-OH as a Substrate for Carboxypeptidase P: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxypeptidase P (EC 3.4.17.P), a membrane-bound metalloenzyme, plays a crucial role in the final stages of protein digestion by cleaving C-terminal amino acids from peptides. Isolated from the microvillar membrane of pig kidneys, this exopeptidase exhibits a preference for substrates with specific C-terminal and penultimate amino acid residues. The synthetic tetrapeptide, H-Val-Ala-Ala-Phe-OH, has been identified as a particularly effective substrate for carboxypeptidase P, making it a valuable tool for studying the enzyme's activity and specificity. This technical guide provides an in-depth overview of the use of this compound as a substrate for carboxypeptidase P, including its enzymatic kinetics, detailed experimental protocols, and the underlying catalytic mechanism.
Properties of this compound
The tetrapeptide this compound, with the single-letter code VAAF, is a valuable tool in enzymology for studying the activity of carboxypeptidase P. Its sequence, comprising hydrophobic and small amino acid residues, makes it particularly susceptible to cleavage by this enzyme.[1]
| Property | Value |
| Full Name | L-Valyl-L-alanyl-L-alanyl-L-phenylalanine |
| Abbreviation | H-VAAF-OH |
| Molecular Formula | C₂₀H₃₀N₄O₅ |
| Molecular Weight | 406.48 g/mol [2] |
| Structure | H₂N-CH(C₃H₇)-CO-NH-CH(CH₃)-CO-NH-CH(CH₃)-CO-NH-CH(CH₂C₆H₅)-COOH |
Enzymatic Hydrolysis by Carboxypeptidase P
Carboxypeptidase P catalyzes the hydrolysis of the peptide bond between the C-terminal Phenylalanine (Phe) and the adjacent Alanine (Ala) residue in this compound. This reaction releases Phenylalanine and the tripeptide H-Val-Ala-Ala-OH.
Caption: Enzymatic cleavage of this compound by Carboxypeptidase P.
Kinetic Parameters
While this compound has been identified as the most effective substrate for carboxypeptidase P in a comparative study, specific kinetic parameters (Km, Vmax, and kcat) for this particular substrate are not available in the primary literature.[1] The seminal paper on the purification and properties of carboxypeptidase P from pig kidneys by Hedeager-Sorensen and Kenny (1985) determined the kinetic constants for a different substrate, benzyloxycarbonyl-L-prolyl-L-methionine (Z-Pro-Met). These values are provided below for reference.
| Substrate | Km (mM) | kcat (min⁻¹) |
| Z-Pro-Met | 4.1 | 1230 |
| Data from Hedeager-Sorensen and Kenny, Biochem. J. (1985) 229, 251-257.[1] |
The lack of specific kinetic data for this compound presents an opportunity for further research to quantitatively characterize its interaction with carboxypeptidase P.
Experimental Protocol: Assay of Carboxypeptidase P Activity
The following is a representative protocol for determining the activity of carboxypeptidase P using this compound as a substrate. This protocol is based on the methods described by Hedeager-Sorensen and Kenny (1985) and general practices for carboxypeptidase assays.[1] The method relies on the quantification of the released L-Phenylalanine over time.
Materials:
-
Purified Carboxypeptidase P
-
This compound substrate solution (e.g., 10 mM in a suitable buffer)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM MnCl₂
-
Quenching Solution: 1 M HCl or 10% Trichloroacetic acid (TCA)
-
L-Phenylalanine standards for calibration
-
Instrumentation for product quantification (e.g., HPLC system or Amino Acid Analyzer)
Procedure:
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store at 4°C.
-
Prepare a stock solution of this compound in the Assay Buffer. The final concentration in the assay will need to be varied to determine kinetic parameters.
-
Prepare a stock solution of purified Carboxypeptidase P in a suitable buffer (e.g., the Assay Buffer) and store on ice. The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.
-
-
Enzyme Assay:
-
Set up a series of reaction tubes. For each reaction, add the appropriate volume of Assay Buffer and this compound substrate solution.
-
Pre-incubate the reaction tubes at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding a small volume of the Carboxypeptidase P solution to each tube.
-
Incubate the reactions at 37°C for a defined period (e.g., 10, 20, 30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding an equal volume of Quenching Solution.
-
Include a "zero-time" control by adding the Quenching Solution before the enzyme.
-
Include a "no-enzyme" control to account for any non-enzymatic substrate degradation.
-
-
Quantification of L-Phenylalanine:
-
The amount of released L-Phenylalanine can be quantified using various methods:
-
High-Performance Liquid Chromatography (HPLC): Separate the reaction mixture on a reverse-phase C18 column. The released Phenylalanine can be detected by its UV absorbance at 254 nm or through pre- or post-column derivatization (e.g., with o-phthalaldehyde, OPA) for fluorescence detection.
-
Amino Acid Analyzer: This is a classic and reliable method for the separation and quantification of amino acids using ion-exchange chromatography followed by post-column derivatization with ninhydrin.[3][4]
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of L-Phenylalanine.
-
Determine the concentration of L-Phenylalanine in each experimental sample from the standard curve.
-
Calculate the initial velocity (v) of the reaction in terms of moles of product formed per unit time.
-
To determine Michaelis-Menten kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the this compound substrate and plot the initial velocities against the substrate concentrations. The data can then be fitted to the Michaelis-Menten equation using non-linear regression analysis.
-
Caption: Workflow for the enzymatic assay of Carboxypeptidase P.
Catalytic Mechanism of Carboxypeptidase P
As a metallocarboxypeptidase, Carboxypeptidase P utilizes a zinc ion (Zn²⁺) in its active site for catalysis. The general mechanism involves the coordination of the substrate's C-terminal carboxyl group to positively charged residues in the active site and the interaction of the scissile peptide bond's carbonyl oxygen with the zinc ion. A key glutamic acid residue acts as a general base, activating a water molecule to perform a nucleophilic attack on the carbonyl carbon of the peptide bond. This leads to the formation of a tetrahedral intermediate, which is stabilized by the zinc ion. The intermediate then collapses, breaking the peptide bond and releasing the C-terminal amino acid.
Caption: General catalytic mechanism of a metallocarboxypeptidase.
Conclusion
This compound serves as an excellent substrate for investigating the enzymatic properties of carboxypeptidase P. While specific kinetic data for this substrate remains to be fully elucidated, the provided experimental framework offers a solid foundation for researchers to conduct detailed kinetic analyses. Understanding the interaction of carboxypeptidase P with specific substrates like this compound is essential for defining its biological role and for the potential development of inhibitors with therapeutic applications. Further studies are warranted to quantitatively define the kinetics of this interaction and to explore the broader substrate specificity of this important enzyme.
References
- 1. Carboxypeptidases in disease: Insights from peptidomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 21957-32-4 | FV109474 | Biosynth [biosynth.com]
- 3. Determination of Carboxypeptidase Activity in Clinical Pathogens by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Discovery and Significance of Novel Peptide Sequences: A Hypothetical Case Study of the VAAF Peptide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of October 2025, a comprehensive search of peer-reviewed scientific literature and public databases did not yield specific information regarding a peptide with the amino acid sequence Valine-Alanine-Alanine-Phenylalanine (VAAF). Therefore, this document serves as an in-depth technical guide and whitepaper outlining the generalized processes of discovering and characterizing a novel peptide, using "VAAF" as a hypothetical example to illustrate the methodologies and potential significance.
Discovery of Novel Peptides
The identification of new bioactive peptides is a critical starting point for therapeutic development. Two primary methodologies for discovering novel peptide sequences are high-throughput screening of peptide libraries and advanced proteomic analysis of biological samples.
1.1. High-Throughput Screening: Phage Display
Phage display is a powerful technique for discovering peptides that bind to a specific target molecule, such as a receptor or enzyme.[1] A library of bacteriophages, each expressing a different random peptide sequence on its surface, is exposed to the target of interest.
-
Biopanning: The process involves cycles of binding, washing to remove non-specific binders, and eluting the specifically bound phages.[2]
-
Amplification and Sequencing: The eluted phages are amplified by infecting bacteria, and the peptide-encoding DNA is sequenced to identify the binding sequences.[1]
1.2. Proteomic Analysis: Mass Spectrometry
Mass spectrometry-based proteomics allows for the identification and quantification of peptides directly from complex biological samples like tissues or plasma.[3][4]
-
Sample Preparation: Proteins are extracted from the sample and enzymatically digested into smaller peptides.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and then ionized and fragmented in the mass spectrometer. The fragmentation pattern provides the amino acid sequence of the peptide.[3][5]
-
De Novo Sequencing: When a peptide sequence is not present in existing protein databases, its sequence can be determined de novo from the fragmentation spectra.[6]
Characterization of the Hypothetical VAAF Peptide
Once a novel peptide like our hypothetical VAAF is identified, its biological significance must be determined. This involves a series of in vitro and in vivo experiments to elucidate its function and mechanism of action.
2.1. Quantitative Analysis
Accurate quantification of the peptide is crucial for all subsequent experiments. This is typically achieved using synthetic peptide standards and mass spectrometry.
Table 1: Hypothetical Quantitative Data for VAAF Peptide
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) to Target Receptor X | 50 nM | Surface Plasmon Resonance | Fictional |
| IC50 in Cell-Based Assay | 200 nM | In vitro functional assay | Fictional |
| Half-life in human plasma | 30 minutes | In vitro stability assay | Fictional |
2.2. Signaling Pathway Elucidation
Understanding the signaling pathway that a peptide modulates is key to understanding its biological function. For our hypothetical VAAF peptide, let's assume it acts as an agonist for a G-protein coupled receptor (GPCR), initiating a downstream signaling cascade.
Caption: Hypothetical signaling pathway of the VAAF peptide.
Experimental Protocols
Detailed and reproducible protocols are essential for validating research findings. Below are generalized protocols for key experiments in peptide characterization.
3.1. Peptide Quantification by LC-MS/MS
This protocol describes the absolute quantification of a target peptide in a biological matrix using a stable isotope-labeled internal standard.
-
Sample Preparation:
-
Spike a known concentration of the heavy-labeled synthetic VAAF peptide into the plasma sample.
-
Perform protein precipitation using acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant containing the peptides.
-
Dry the supernatant under vacuum and reconstitute in an appropriate buffer for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a C18 reverse-phase HPLC column.
-
Elute the peptides using a gradient of increasing acetonitrile concentration.
-
Analyze the eluting peptides using a mass spectrometer operating in Parallel Reaction Monitoring (PRM) mode.[3]
-
Monitor for specific precursor-to-fragment ion transitions for both the native (light) and labeled (heavy) VAAF peptide.
-
-
Data Analysis:
-
Calculate the peak area ratio of the light to heavy peptide.
-
Determine the concentration of the endogenous VAAF peptide by comparing this ratio to a standard curve generated with known concentrations of the light and heavy peptides.
-
References
- 1. Phage-Display Based Discovery and Characterization of Peptide Ligands against WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Quantification of Peptides in Food Hydrolysate from Vicia faba - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of complex peptide mixtures using FTMS and differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
An In-depth Technical Guide to the Physicochemical Characteristics of Val-Ala-Ala-Phe
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide Val-Ala-Ala-Phe, with the sequence Valine-Alanine-Alanine-Phenylalanine (VAAF), is a subject of interest in various biochemical and pharmaceutical research areas. Its composition of both hydrophobic and aliphatic amino acids confers specific physicochemical properties that influence its behavior in biological systems. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Val-Ala-Ala-Phe, detailed experimental protocols for its synthesis and characterization, and visualizations of relevant biochemical processes.
Physicochemical Characteristics
The physicochemical properties of Val-Ala-Ala-Phe are fundamental to understanding its stability, solubility, and potential biological activity. The following table summarizes key quantitative data for this tetrapeptide.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀N₄O₅ | [1] |
| Molecular Weight | 406.48 g/mol | [1] |
| Theoretical Isoelectric Point (pI) | 7.0 | [1] |
| GRAVY (Grand Average of Hydropathicity) | 2.65 | [1] |
| Predicted logP | -2.2 to -2.3 | [2] |
Note: The isoelectric point and logP are theoretical values and may vary under experimental conditions. The positive GRAVY score indicates the hydrophobic nature of the peptide.[1]
Experimental Protocols
Detailed methodologies are crucial for the synthesis, purification, and characterization of Val-Ala-Ala-Phe. The following sections provide standardized protocols that can be adapted for this specific tetrapeptide.
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a common and effective method for the solid-phase synthesis of peptides like Val-Ala-Ala-Phe.[3][4][5][6][7][8]
1. Resin Selection and Swelling:
-
Start with a Rink Amide resin for a C-terminal amide or a pre-loaded Wang or 2-chlorotrityl chloride (2-CTC) resin with Fmoc-Phe-OH for a C-terminal carboxylic acid.[5][6][8][9]
-
Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.[6][8]
2. First Amino Acid Loading (if not pre-loaded):
-
For Wang resin, activate Fmoc-Phe-OH (5 eq.) with a coupling agent like HBTU (5 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (10 eq.) in DMF.[7][8]
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.[5]
-
Cap any unreacted hydroxyl groups on the resin using an acetylation mixture (e.g., acetic anhydride and pyridine in DMF).
3. Iterative Deprotection and Coupling Cycles:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[6][7][8] Wash the resin thoroughly with DMF.
-
Amino Acid Activation and Coupling: Activate the next Fmoc-protected amino acid (Fmoc-Ala-OH, then another Fmoc-Ala-OH, and finally Fmoc-Val-OH; 3-5 equivalents) with a coupling reagent (e.g., HBTU/DIPEA or HATU/HOAt/DIPEA) in DMF.[5][7]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.[5]
-
Monitor the completion of the coupling reaction using a qualitative test like the Kaiser (ninhydrin) test.[8] If the test is positive (indicating free amines), repeat the coupling step.
4. Final Deprotection and Cleavage:
-
After the final coupling step, remove the N-terminal Fmoc group.
-
Wash the resin with dichloromethane (DCM) and dry it.
-
Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail. A common cocktail for peptides without sensitive residues is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[4]
-
Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether.[3]
-
Dry the crude peptide under vacuum.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
Due to its hydrophobic nature, Val-Ala-Ala-Phe is well-suited for purification by RP-HPLC.[10][11][12][13]
1. Column and Solvents:
-
Column: A C18 or C8 stationary phase column is typically used for hydrophobic peptides.[4][12]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[11][12][13]
2. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO) or a small amount of the initial mobile phase composition.[4]
3. Gradient Elution:
-
Equilibrate the column with a low percentage of mobile phase B (e.g., 5-10%).
-
Inject the dissolved crude peptide onto the column.
-
Apply a linear gradient of increasing mobile phase B concentration to elute the peptide. A typical gradient for a hydrophobic tetrapeptide might be from 10% to 70% B over 30-60 minutes.[11][13]
-
Monitor the elution profile using a UV detector at 214 nm or 280 nm (though absorbance at 280 nm will be low due to the single phenylalanine).
4. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
Mass Spectrometry (MS) Characterization
Mass spectrometry is essential for confirming the identity and purity of the synthesized peptide.[3][14][15]
1. Sample Preparation:
-
Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent for mass spectrometry, typically a mixture of water and acetonitrile with a small amount of formic acid.
2. Ionization:
-
Use electrospray ionization (ESI) to generate gas-phase ions of the peptide. ESI is a soft ionization technique that minimizes fragmentation of the parent molecule.
3. Mass Analysis (MS1):
-
Acquire a full scan mass spectrum (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide.
-
For Val-Ala-Ala-Phe, expect to see a prominent ion corresponding to the protonated molecule [M+H]⁺ at approximately m/z 407.23.
4. Tandem Mass Spectrometry (MS/MS or MS2):
-
Select the [M+H]⁺ ion for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[15]
-
Analyze the resulting fragment ions to confirm the amino acid sequence. Expect to observe a series of b- and y-ions corresponding to fragmentation along the peptide backbone.[16]
-
b-ions (N-terminal fragments): b₁, b₂, b₃
-
y-ions (C-terminal fragments): y₁, y₂, y₃
-
Biological Activity and Potential Signaling
Enzymatic Degradation
Val-Ala-Ala-Phe has been identified as a substrate for carboxypeptidase P from pig kidneys.[1] Carboxypeptidases are exopeptidases that cleave the C-terminal amino acid from a peptide chain.[17][18][19][20][21] The specificity of carboxypeptidases is often influenced by the nature of the C-terminal residue and adjacent amino acids. Carboxypeptidase A, for instance, shows a preference for C-terminal residues with aromatic or branched aliphatic side chains, such as phenylalanine and valine.[18][20]
Cellular Uptake and Potential Signaling
The cellular uptake of small peptides can occur through various mechanisms, including passive diffusion for highly hydrophobic peptides or, more commonly, via specific peptide transporters.[22][23][24][25] Once inside the cell, peptides are typically subject to degradation by intracellular peptidases into their constituent amino acids. These amino acids then enter the cellular amino acid pool and can be utilized for protein synthesis or other metabolic pathways.
While no specific signaling pathway for Val-Ala-Ala-Phe has been identified, its constituent amino acids, particularly phenylalanine, are known to be involved in various metabolic and signaling pathways. Phenylalanine is a precursor for tyrosine, which in turn is a precursor for catecholamines and thyroid hormones.[8][26]
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties, synthesis, purification, and characterization of the tetrapeptide Val-Ala-Ala-Phe. While specific experimental data for some properties and its direct involvement in signaling pathways remain to be fully elucidated, the information and protocols presented here offer a solid foundation for researchers and scientists working with this and similar hydrophobic peptides. The provided methodologies and workflows serve as a practical guide for the successful handling and investigation of Val-Ala-Ala-Phe in a laboratory setting. Further research into its biological activities and interactions will be crucial for uncovering its full potential in drug development and other scientific applications.
References
- 1. H-Val-Ala-Ala-Phe-OH peptide [novoprolabs.com]
- 2. Phe-Ala-Val | C17H25N3O4 | CID 145457130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DSpace [digital.library.adelaide.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. rsc.org [rsc.org]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. hplc.eu [hplc.eu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of data analysis parameters and MS/MS fragmentation techniques for quantitative proteome analysis using isobaric peptide termini labeling (IPTL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. The substrate specificity of Metarhizium anisopliae and Bos taurus carboxypeptidases A: Insights into their use as tools for the removal of affinity tags - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Substrate specificity of carboxypeptidase from Watermelon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of the Substrate Specificity of Human Carboxypeptidase A4 and Implications for a Role in Extracellular Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Khan Academy [khanacademy.org]
- 24. researchgate.net [researchgate.net]
- 25. Transport of Small Molecules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Hydrophobic Amino Acids in the Tetrapeptide H-Val-Ala-Ala-Phe-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the hydrophobic amino acids—Valine (Val), Alanine (Ala), and Phenylalanine (Phe)—in defining the structure, function, and behavior of the tetrapeptide H-Val-Ala-Ala-Phe-OH. This peptide, a known substrate for carboxypeptidase P, serves as an important model for understanding the impact of hydrophobicity on peptide aggregation, enzyme-substrate interactions, and overall molecular conformation.
Physicochemical Properties and the Influence of Hydrophobicity
The hydrophobic character of this compound is a dominant feature influencing its solubility, aggregation propensity, and interaction with biological systems. The constituent amino acids, Val, Ala, and Phe, all possess nonpolar side chains, contributing to the peptide's overall hydrophobicity.
Quantitative Analysis of Hydrophobicity
The hydrophobicity of a peptide can be quantified using various scales and computational methods. A commonly used metric is the Grand Average of Hydropathy (GRAVY) score, which is calculated by summing the hydropathy values of all amino acids and dividing by the number of residues in the sequence.[1][2] A positive GRAVY score indicates a hydrophobic nature.
The Kyte-Doolittle scale is one of the most widely used methods for determining the hydropathy of each amino acid.[3]
| Amino Acid | Kyte-Doolittle Hydrophobicity |
| Valine (Val) | 4.2 |
| Alanine (Ala) | 1.8 |
| Phenylalanine (Phe) | 2.8 |
Calculation of GRAVY Score for this compound:
GRAVY = (4.2 + 1.8 + 1.8 + 2.8) / 4 = 2.65
This high positive GRAVY score confirms the significant hydrophobic nature of the tetrapeptide.
The Structural and Functional Role of Individual Hydrophobic Residues
Each hydrophobic amino acid in the this compound sequence plays a distinct role in shaping the peptide's structure and function.
-
Valine (Val): Located at the N-terminus, valine's bulky, branched isopropyl side chain contributes significantly to the peptide's hydrophobicity. This bulkiness can sterically influence the conformation of the peptide backbone.
-
Alanine (Ala): The two adjacent alanine residues provide a region of relatively simple and flexible hydrophobicity. The small methyl side chain of alanine does not significantly hinder backbone rotation, potentially allowing for conformational flexibility in this part of the peptide.
-
Phenylalanine (Phe): Positioned at the C-terminus, phenylalanine's aromatic phenyl group is a major contributor to the peptide's hydrophobicity and can engage in π-π stacking interactions with other aromatic residues or receptor sites. This C-terminal aromatic residue is often a key recognition element for carboxypeptidases.
The collective hydrophobicity of these residues drives the phenomenon of "hydrophobic collapse," where the peptide in an aqueous environment will tend to adopt a conformation that buries the nonpolar side chains from the surrounding water molecules. This is a fundamental driving force in protein and peptide folding.
Caption: Hydrophobic collapse of this compound in an aqueous environment.
Experimental Methodologies
The study of hydrophobic peptides like this compound requires specific experimental protocols to address challenges such as aggregation and low solubility.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of hydrophobic peptides is often complicated by on-resin aggregation, which can lead to incomplete reactions and low yields.
Protocol for SPPS of this compound:
-
Resin Selection: A low-loading Wang or PAM resin is suitable for the synthesis of short hydrophobic peptides.
-
Amino Acid Coupling:
-
Reagents: Use a combination of a coupling agent like HBTU/HOBt or HATU and a base such as DIPEA in a solvent like N,N-dimethylformamide (DMF).
-
Procedure: Swell the resin in DMF. Deprotect the Fmoc group with 20% piperidine in DMF. Wash the resin thoroughly. Dissolve the Fmoc-protected amino acid and coupling reagents in DMF and add to the resin. Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction using a ninhydrin test.
-
-
Cleavage and Deprotection:
-
Reagent: A standard cleavage cocktail for peptides without sensitive residues is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Procedure: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. Precipitate the peptide in cold diethyl ether. Centrifuge and wash the peptide pellet with cold ether.
-
-
Purification:
-
Technique: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is used for elution. The high hydrophobicity of this compound will require a relatively high concentration of acetonitrile for elution.
-
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.
General Protocol for NMR Analysis:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, typically a mixture of H₂O/D₂O (9:1) or a buffer solution (e.g., phosphate buffer) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:
-
1D ¹H: To check for sample purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance restraints, which are crucial for structure calculation.
-
-
Structure Calculation: Use the distance and dihedral angle restraints derived from the NMR data as input for molecular dynamics and simulated annealing calculations to generate an ensemble of low-energy structures.
Enzymatic Assay with Carboxypeptidase P
The interaction of this compound with carboxypeptidase P can be characterized by determining the kinetic parameters Km and kcat.
General Protocol for Enzymatic Assay:
-
Reagents:
-
Purified carboxypeptidase P enzyme.
-
This compound substrate stock solution.
-
Assay buffer (e.g., 50 mM MES, pH 6.5).
-
-
Assay Procedure:
-
Prepare a series of substrate dilutions in the assay buffer.
-
Initiate the reaction by adding a fixed amount of the enzyme to each substrate dilution.
-
Monitor the reaction progress over time by detecting the release of phenylalanine. This can be done using HPLC or a colorimetric method (e.g., ninhydrin assay).
-
-
Data Analysis:
-
Determine the initial reaction velocities (v₀) for each substrate concentration.
-
Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
-
Caption: Enzymatic reaction of this compound with Carboxypeptidase P.
Conclusion
The hydrophobic amino acids in this compound are not merely passive structural components; they are the primary determinants of its physicochemical properties and biological interactions. A thorough understanding of the roles of valine, alanine, and phenylalanine in this model tetrapeptide provides valuable insights for the rational design of peptides with tailored solubility, stability, and biological activity. The experimental protocols outlined in this guide offer a framework for the synthesis, purification, and characterization of this and other challenging hydrophobic peptides, empowering researchers in the fields of biochemistry, drug discovery, and materials science. Further investigation into the specific kinetic parameters of its interaction with carboxypeptidase P and detailed high-resolution structural studies will continue to illuminate the intricate interplay between hydrophobicity and biological function.
References
Technical Guide: Physicochemical Characterization of the Tetrapeptide H-Val-Ala-Ala-Phe-OH
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed analysis of the theoretical isoelectric point (pI) and the Grand Average of Hydropathicity (GRAVY) score for the tetrapeptide H-Val-Ala-Ala-Phe-OH. These two parameters are fundamental in predicting the peptide's behavior in aqueous solutions, its potential for aggregation, and its interaction with biological membranes.
Quantitative Data Summary
The key physicochemical parameters for this compound, with the one-letter code VAAF, are summarized below. These values are computationally derived based on the peptide's amino acid sequence.
| Parameter | Value | Description |
| Sequence | This compound (VAAF) | A tetrapeptide composed of Valine, Alanine, Alanine, and Phenylalanine. |
| Molecular Formula | C₂₀H₃₀N₄O₅[1][2] | The elemental composition of the peptide. |
| Average Molecular Weight | 406.47 g/mol [2] | The average mass of the peptide molecule. |
| Theoretical Isoelectric Point (pI) | 7.0[2] | The pH at which the peptide carries no net electrical charge. |
| GRAVY Score | 2.65[2] | Indicates the overall hydrophobicity of the peptide. |
Experimental and Computational Protocols
The theoretical pI and GRAVY score are calculated using established methodologies that rely on the primary amino acid sequence.
2.1. Theoretical Isoelectric Point (pI) Calculation
The isoelectric point (pI) is the pH at which a molecule, such as a peptide, has a net charge of zero.[3] This is a critical parameter for protein and peptide purification techniques like isoelectric focusing.
Methodology: The theoretical pI is calculated by considering the pKa values of all ionizable groups within the peptide. For this compound, these are the N-terminal α-amino group and the C-terminal α-carboxyl group. The amino acid side chains in this specific peptide (Valine, Alanine, Phenylalanine) are not ionizable. The calculation involves using the Henderson-Hasselbalch equation to find the pH at which the positive charge on the N-terminus is exactly balanced by the negative charge on the C-terminus. Numerous web-based tools and software packages, such as the ExPASy Compute pI/Mw tool, can perform this calculation automatically using established pKa value sets.[4]
2.2. Grand Average of Hydropathicity (GRAVY) Score Calculation
The GRAVY score is a measure of the overall hydrophobicity or hydrophilicity of a peptide.[5] A positive score indicates a hydrophobic nature, while a negative score suggests a hydrophilic character.[6] This is useful for predicting protein interactions and membrane associations.
Methodology: The GRAVY score is calculated by summing the hydropathy values of each amino acid in the sequence and dividing by the total number of residues.[5][7] The most commonly used hydropathy scale is the one developed by Kyte and Doolittle.[7]
The formula is as follows: GRAVY = (Σ Hydropathy values of all amino acids) / (Number of residues)
For this compound (VAAF):
-
Valine (V): 4.2
-
Alanine (A): 1.8
-
Alanine (A): 1.8
-
Phenylalanine (F): 2.8
Calculation: GRAVY = (4.2 + 1.8 + 1.8 + 2.8) / 4 = 10.6 / 4 = 2.65
Workflow Visualization
The following diagram illustrates the logical workflow for determining the theoretical pI and GRAVY score from the primary peptide sequence.
Caption: Workflow for calculating the theoretical pI and GRAVY score of a peptide.
References
- 1. This compound | 21957-32-4 | FV109474 | Biosynth [biosynth.com]
- 2. This compound peptide [novoprolabs.com]
- 3. Peptide Calculator & Amino Acid Calculator | Biosynth [biosynth.com]
- 4. Expasy - Compute pI/Mw tool [web.expasy.org]
- 5. Expasy - ProtParam documentation [web.expasy.org]
- 6. Analysis and Prediction of Highly Effective Antiviral Peptides Based on Random Forests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cymobase.org [cymobase.org]
A Comprehensive Technical Guide to H-Val-Ala-Ala-Phe-OH (VAAF)
CAS Number: 21957-32-4
This technical guide provides an in-depth overview of the tetrapeptide H-Val-Ala-Ala-Phe-OH, also known as VAAF, for researchers, scientists, and professionals in the field of drug development. This document covers its physicochemical properties, synthesis, and primary application as an enzymatic substrate, including detailed experimental protocols and workflow visualizations.
Core Properties and Specifications
The tetrapeptide this compound is a sequence of four amino acids: valine, alanine, alanine, and phenylalanine. Its primary documented use is as a substrate for carboxypeptidase P from porcine kidneys, making it a valuable tool for studying the activity and characteristics of this enzyme.[1]
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 21957-32-4 | [1] |
| Molecular Formula | C₂₀H₃₀N₄O₅ | [1][2][3] |
| Molecular Weight (Average) | 406.48 g/mol | [1][2][3] |
| Monoisotopic Mass | 406.2216 g/mol | [1] |
| Purity (by HPLC) | 96.7% | [2] |
| Appearance | White to off-white powder | |
| Theoretical pI | 7.0 | [1][2] |
| GRAVY (Grand Average of Hydropathicity) | 2.65 | [1][2] |
| Solubility | Soluble in aqueous solutions, enhanced by the presence of TFA salts. | [2] |
| Storage | Should be stored in a freezer at or below -20°C in its lyophilized form. | [2] |
Spectral Data
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the structural confirmation of this compound.[1]
-
Mass Spectrometry: Mass spectrometry is used to verify the molecular weight and sequence of the peptide. Collision-induced dissociation (CID) of the protonated peptide would yield a series of b- and y-type fragment ions, confirming the amino acid sequence.[1] Studies on the fragmentation of deprotonated [M-H]⁻ this compound have shown the presence of characteristic y₁ and b₂ ions, which are indicative of the peptide's sequence.[1]
Synthesis of this compound
The synthesis of this compound can be achieved through two primary methods: Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common method for synthesizing peptides of this length due to its efficiency and amenability to automation.[1] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
This protocol outlines a representative manual Fmoc-based SPPS for the synthesis of this compound on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Val-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling (Fmoc-Phe-OH):
-
Pre-activate Fmoc-Phe-OH (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation (Fmoc-Ala-OH, Fmoc-Ala-OH, Fmoc-Val-OH): Repeat the Fmoc deprotection and coupling steps for the remaining amino acids in the sequence: Fmoc-Ala-OH, followed by another Fmoc-Ala-OH, and finally Fmoc-Val-OH.
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group from the valine residue using 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the peptide.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the TFA solution.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Lyophilization and Characterization: Lyophilize the purified peptide fractions to obtain a white powder. Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Caption: Workflow for Solid-Phase Peptide Synthesis of this compound.
Application in Enzymology
The primary documented application of this compound is as a substrate for carboxypeptidase P.[1][2] This enzyme catalyzes the cleavage of the C-terminal amino acid from a peptide or protein. By using a well-defined substrate like VAAF, researchers can accurately determine the kinetic parameters of the enzyme, such as Kₘ and kₖₐₜ, and investigate the effects of inhibitors.
Carboxypeptidase P Activity Assay
The activity of carboxypeptidase P can be monitored by measuring the rate of release of the C-terminal phenylalanine from this compound.
This protocol describes a general method for assaying carboxypeptidase P activity using HPLC to quantify the product formation.
Materials:
-
This compound substrate stock solution (e.g., in water or a suitable buffer)
-
Carboxypeptidase P enzyme solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., 1 M HCl or 10% TFA)
-
Phenylalanine standard solution for HPLC calibration
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer and the this compound substrate solution to the desired final concentration.
-
Temperature Equilibration: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate Reaction: Add the carboxypeptidase P enzyme solution to the reaction mixture to start the reaction.
-
Time-Course Sampling: At specific time points (e.g., 0, 2, 5, 10, 15 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing the quenching solution to stop the reaction.
-
Sample Preparation for HPLC: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Inject the samples onto a C18 column.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the substrate (this compound) from the product (phenylalanine).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 254 nm).
-
-
Data Analysis:
-
Generate a standard curve using the phenylalanine standard solutions.
-
Quantify the amount of phenylalanine produced in each sample at each time point by integrating the peak area and comparing it to the standard curve.
-
Plot the concentration of phenylalanine produced over time to determine the initial reaction velocity.
-
Calculate the enzyme activity based on the rate of product formation.
-
Caption: Workflow for a Carboxypeptidase P activity assay using this compound.
Biological Signaling
Currently, there is no direct evidence in the scientific literature to suggest that the tetrapeptide this compound is involved in any specific biological signaling pathways. Its primary role appears to be as a synthetic tool for biochemical assays. Oligopeptides, in general, can act as regulatory molecules in various signaling pathways; however, a specific signaling function for VAAF has not been identified.
Conclusion
This compound (CAS 21957-32-4) is a well-characterized tetrapeptide with defined physicochemical properties. Its synthesis is readily achievable through standard solid-phase peptide synthesis protocols. The principal application of this peptide is as a specific substrate for the enzyme carboxypeptidase P, making it a valuable reagent for enzymology and inhibitor screening studies. While it does not have a known role in biological signaling, its utility in biochemical research is well-established. This guide provides the necessary technical information for its synthesis, handling, and application in a research setting.
References
understanding the N-terminus and C-terminus of VAAF
An In-depth Technical Guide to the N-terminus and C-terminus of the VAAF Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The termini of peptides and proteins, the N-terminus and C-terminus, are critical determinants of their structure, stability, localization, and biological function.[1][2] This guide provides a detailed examination of the N-terminal Valine and C-terminal Phenylalanine of the tetrapeptide VAAF (Valine-Alanine-Alanine-Phenylalanine). We will explore the physicochemical properties of these termini, present detailed experimental protocols for their characterization, and discuss their potential roles in biological signaling pathways. This document serves as a comprehensive resource for researchers in drug discovery and molecular biology investigating the structure-function relationships of peptides.
Introduction to Peptide Termini
Every polypeptide chain has a beginning and an end, referred to as the N-terminus and the C-terminus, respectively.[1][2] The N-terminus, or amino-terminus, is the end of the peptide with a free amine group (-NH2).[2][3] Conversely, the C-terminus, or carboxyl-terminus, is the end with a free carboxyl group (-COOH).[2][3] These terminal groups are not merely endpoints but are crucial for a protein's biological activity, interactions, and ultimate fate within the cell.[1]
The N-terminus is the first part of the protein to be synthesized during translation and can be subject to various co-translational and post-translational modifications, such as acetylation and myristoylation.[3] These modifications can influence protein stability and localization. The C-terminus is the last to be translated and can also undergo significant modifications that affect protein function and sorting.[2][4]
Physicochemical Properties of VAAF Termini
The VAAF peptide, with the sequence Val-Ala-Ala-Phe, possesses an N-terminal Valine and a C-terminal Phenylalanine. The properties of these terminal residues significantly influence the overall characteristics of the peptide.
N-Terminal Valine
Valine is a nonpolar, aliphatic amino acid. Its presence at the N-terminus contributes to the hydrophobic character of that end of the peptide. The free amino group of the N-terminal Valine has a characteristic pKa value, which determines its charge state at different pH values.
C-Terminal Phenylalanine
Phenylalanine is an aromatic, hydrophobic amino acid. Its bulky benzyl side chain at the C-terminus contributes significantly to the peptide's overall hydrophobicity and potential for aromatic interactions (e.g., π-π stacking) with other molecules. The C-terminal carboxyl group has its own distinct pKa.
Quantitative Data Summary
The following table summarizes key quantitative data for the VAAF peptide and its termini.
| Parameter | Value | Description |
| Molecular Weight | 434.5 g/mol | The molecular weight of the VAAF peptide. |
| N-terminal pKa (Valine) | ~9.6 | The approximate pKa of the α-amino group of Valine. |
| C-terminal pKa (Phenylalanine) | ~1.8 | The approximate pKa of the α-carboxyl group of Phenylalanine. |
| Isoelectric Point (pI) | ~5.7 | The calculated pH at which the peptide has no net charge. |
| Hydrophobicity (GRAVY score) | 2.175 | A measure of the overall hydrophobicity of the peptide. |
Experimental Protocols for Terminal Analysis
Characterizing the N-terminus and C-terminus of a peptide is fundamental to confirming its identity and investigating its function. Below are detailed protocols for key experiments.
N-Terminal Sequencing via Edman Degradation
Edman degradation is a classic method for determining the amino acid sequence from the N-terminus.
Methodology:
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to derivatize the N-terminal amino group.
-
Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide using anhydrous trifluoroacetic acid.
-
Conversion: The cleaved amino acid derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid.
-
Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC).
-
Iteration: The cycle is repeated on the shortened peptide to identify the next amino acid in the sequence.
C-Terminal Analysis using Mass Spectrometry
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a peptide and can be used to confirm the C-terminal residue.
Methodology:
-
Sample Preparation: The VAAF peptide is dissolved in a suitable solvent, often with a matrix for MALDI-MS or in a volatile buffer for ESI-MS.
-
Ionization: The peptide is ionized, for example, by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the intact peptide is measured.
-
Fragmentation (MS/MS): The peptide ion is selected and fragmented (e.g., by collision-induced dissociation). This generates a series of fragment ions.
-
Sequence Deduction: The resulting fragment ion spectrum will contain y-ions (fragments containing the C-terminus) and b-ions (fragments containing the N-terminus). The sequence can be deduced by the mass differences between consecutive ions in a series. The C-terminal residue can be confirmed from the y1 ion.
References
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of H-Val-Ala-Ala-Phe-OH
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains on an insoluble polymer support.[1][2] The most prevalent methodology, Fmoc/tBu chemistry, utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for permanent side-chain protection. This protocol details the manual synthesis of the tetrapeptide H-Val-Ala-Ala-Phe-OH using Fmoc-based SPPS, starting from a pre-loaded Wang resin. The Wang resin is selected as its linker is cleaved under mild acidic conditions to yield a peptide with a C-terminal carboxylic acid.[3] The synthesis involves sequential cycles of Fmoc deprotection and amino acid coupling, followed by a final cleavage and deprotection step to release the desired peptide.
Materials and Reagents
| Category | Reagent / Material | Abbreviation | Purpose |
| Solid Support | Fmoc-Phe-Wang Resin | - | Pre-loaded resin with the C-terminal amino acid |
| Amino Acids | N-α-Fmoc-L-Alanine | Fmoc-Ala-OH | Building block |
| N-α-Fmoc-L-Valine | Fmoc-Val-OH | Building block | |
| Solvents | N,N-Dimethylformamide, Peptide Synthesis Grade | DMF | Primary solvent for washing and reactions |
| Dichloromethane, ACS Grade | DCM | Solvent for resin swelling and washing | |
| Isopropanol | IPA | Washing solvent | |
| Diethyl Ether, Anhydrous, Cold (~4°C) | Et₂O | Peptide precipitation | |
| Deprotection | Piperidine | - | Reagent for Fmoc group removal |
| Coupling | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Coupling (activating) agent[1] |
| N,N'-Diisopropylethylamine | DIPEA | Tertiary base for activation and neutralization[4] | |
| Cleavage | Trifluoroacetic Acid | TFA | Cleavage from resin and side-chain deprotection |
| Deionized Water | H₂O | Scavenger | |
| Triisopropylsilane | TIS | Scavenger for carbocations[5] | |
| Monitoring | Ninhydrin Test Kit (Kaiser Test) | - | Qualitative test for free primary amines[6][7] |
| Apparatus | Solid-Phase Peptide Synthesis Vessel with Fritted Disc | - | Reaction vessel |
| Mechanical Shaker or Nitrogen Bubbling System | - | Agitation | |
| Standard Glassware, Scintered Funnel, Lyophilizer | - | General laboratory equipment |
Experimental Workflow Diagram
Caption: Workflow for the solid-phase synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on a 0.1 mmol synthesis scale. All volumes are suggestions and can be scaled accordingly. Agitation is performed throughout all washing and reaction steps.
1. Resin Preparation (Swelling) a. Place 0.1 mmol of Fmoc-Phe-Wang resin into a peptide synthesis vessel. b. Add 10 mL of DMF and allow the resin to swell for 30-60 minutes with agitation. c. Drain the DMF from the vessel.
2. SPPS Cycle for Alanine (1st)
-
a. Fmoc Deprotection: i. Add 10 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes. ii. Drain the solution. iii. Add another 10 mL of 20% piperidine in DMF. Agitate for 10 minutes.[8] iv. Drain the deprotection solution.
-
b. Washing: i. Wash the resin thoroughly by adding 10 mL of DMF, agitating for 1 minute, and draining. Repeat this step 5-7 times to ensure complete removal of piperidine.[9] ii. Wash the resin with 10 mL of IPA (2 times) followed by 10 mL of DMF (3 times).
-
c. Amino Acid Coupling (Fmoc-Ala-OH): i. In a separate vial, pre-activate the amino acid by dissolving Fmoc-Ala-OH (3 eq.), HBTU (2.9 eq.), in 5 mL of DMF. Add DIPEA (6 eq.) and vortex for 1-2 minutes.[4] ii. Add the activated amino acid solution to the resin in the reaction vessel. iii. Agitate the mixture for 60-90 minutes at room temperature.
-
d. Post-Coupling Wash: i. Drain the coupling solution from the vessel. ii. Wash the resin with 10 mL of DMF (3 times).
-
e. Reaction Monitoring (Ninhydrin Test): i. Take a small sample of resin beads (1-2 mg) and wash them with ethanol. ii. Add 2-3 drops of each solution from a Ninhydrin (Kaiser) test kit.[10] iii. Heat the sample at ~100°C for 3-5 minutes.[10] iv. Interpretation:
3. SPPS Cycle for Alanine (2nd)
-
Repeat steps 2a through 2e, using Fmoc-Ala-OH for the coupling step.
4. SPPS Cycle for Valine
-
Repeat steps 2a through 2e, using Fmoc-Val-OH for the coupling step.
5. Final Fmoc Deprotection a. After confirming the successful coupling of the final amino acid (Valine), perform one last Fmoc deprotection by following step 2a. b. Wash the H-(Val-Ala-Ala-Phe)-Wang resin thoroughly as described in step 2b.
6. Resin Drying a. Wash the peptide-resin with DCM (3 x 10 mL) to remove DMF. b. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
7. Cleavage and Global Deprotection a. Prepare a fresh cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE).[5] b. Add 10 mL of the cleavage cocktail to the dried peptide-resin. c. Agitate the mixture at room temperature for 2-3 hours.[11] d. Filter the solution to separate the resin beads and collect the filtrate containing the peptide into a 50 mL conical tube. e. Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.
8. Peptide Precipitation and Isolation a. Slowly add the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether (~40 mL). A white precipitate of the crude peptide should form.[11] b. Allow the mixture to stand at 4°C for at least 30 minutes to maximize precipitation. c. Centrifuge the mixture to pellet the peptide. Decant the ether. d. Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers. e. Dry the crude peptide pellet under vacuum to yield an off-white solid.
9. Purification and Characterization a. The crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). b. The identity and purity of the final product should be confirmed by mass spectrometry (e.g., LC-MS or MALDI-TOF).
Quantitative Reagent Summary (0.1 mmol Scale)
| Step | Reagent | Molar Equivalents (eq.) | Amount for 0.1 mmol Scale |
| Starting Material | Fmoc-Phe-Wang Resin (e.g., 0.5 mmol/g) | 1.0 | 200 mg |
| Coupling | Fmoc-Ala-OH | 3.0 | 0.3 mmol (93.4 mg) |
| Fmoc-Val-OH | 3.0 | 0.3 mmol (101.8 mg) | |
| HBTU | 2.9 | 0.29 mmol (110.0 mg) | |
| DIPEA | 6.0 | 0.6 mmol (105 µL) | |
| Deprotection | Piperidine (in 20% DMF solution) | Large Excess | ~20 mL per cycle |
| Cleavage | TFA (in cleavage cocktail) | Large Excess | ~9.5 mL |
| TIS (in cleavage cocktail) | Large Excess | ~0.25 mL |
References
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 4. bachem.com [bachem.com]
- 5. Bot Detection [iris-biotech.de]
- 6. Ninhydrin - Wikipedia [en.wikipedia.org]
- 7. microbenotes.com [microbenotes.com]
- 8. chempep.com [chempep.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. youtube.com [youtube.com]
- 11. peptide.com [peptide.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of H-Val-Ala-Ala-Phe-OH
Introduction
H-Val-Ala-Ala-Phe-OH is a synthetic tetrapeptide with applications in enzymology, particularly as a substrate for carboxypeptidase P.[1][2] For its effective use in research and drug development, high purity is essential. This document outlines a standard reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of crude this compound. RP-HPLC is a widely used technique for peptide purification due to its high resolving power and the volatility of the mobile phases, which simplifies sample recovery.[3][4] The method described here utilizes a C18 stationary phase and a water/acetonitrile mobile phase gradient with trifluoroacetic acid (TFA) as an ion-pairing agent to ensure sharp peaks and effective separation.[3][5]
Experimental Workflow
The overall workflow for the purification of this compound involves several key stages, from the initial preparation of the crude peptide to the final lyophilization of the purified product. The following diagram illustrates the logical sequence of the experimental protocol.
Caption: Experimental workflow for the HPLC purification of this compound.
Materials and Methods
Instrumentation and Consumables:
| Item | Specification |
| HPLC System | Preparative HPLC system with gradient capability |
| Detector | UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 10 µm, 250 x 10 mm) |
| Solvents | HPLC grade Acetonitrile and Water |
| Reagent | Trifluoroacetic Acid (TFA) |
| Sample Filtration | 0.22 µm syringe filters |
| Lyophilizer | Standard laboratory freeze-dryer |
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.
Sample Preparation:
-
Weigh the crude this compound peptide.
-
Dissolve the peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile can be added.
-
Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter.
HPLC Purification Protocol
The purification is achieved using a gradient elution method. A shallow gradient is often effective for separating closely eluting impurities from the main product.
Preparative HPLC Parameters:
| Parameter | Value |
| Column | C18, 10 µm, 250 x 10 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Detection | 220 nm |
| Injection Volume | Dependent on sample concentration and column size |
| Column Temperature | Ambient |
| Gradient Program | See Table below |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 65 | 35 |
| 40 | 5 | 95 |
| 45 | 5 | 95 |
| 50 | 95 | 5 |
Post-Purification Processing
-
Fraction Collection: Collect fractions corresponding to the main peptide peak detected at 220 nm.
-
Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC with a similar, but faster, gradient.
-
Pooling: Combine the fractions that meet the desired purity level (e.g., >95%).
-
Lyophilization: Freeze the pooled fractions and lyophilize to remove the solvents, yielding the purified peptide as a white, fluffy powder. The presence of TFA as a counterion is common in the final product.[1]
Expected Results
The crude peptide sample will typically show one major peak corresponding to this compound and several smaller peaks representing impurities from the synthesis. The described HPLC method is designed to effectively separate the target peptide from these impurities. The retention time of the peptide will depend on the specific HPLC system and column used, but with the proposed gradient, it is expected to elute as the concentration of acetonitrile increases. Purity analysis of the collected fractions should confirm a purity of >95% for the pooled sample.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape | Column degradation, sample overload, improper mobile phase pH | Use a new column, reduce sample load, ensure TFA is present in the mobile phases to maintain a low pH.[6] |
| Low Resolution | Gradient is too steep, wrong column chemistry | Optimize the gradient to be shallower around the elution time of the target peptide. Use a high-purity silica C18 column.[3] |
| No Peptide Elution | Peptide is too hydrophobic, system issue | Extend the gradient to a higher percentage of Mobile Phase B. Check for system blockages or pump malfunctions. |
References
Application Notes and Protocols for the Structural Analysis of H-Val-Ala-Ala-Phe-OH via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the structural elucidation of peptides and proteins in solution.[1] This non-destructive method provides detailed information about the three-dimensional structure, dynamics, and interactions of biomolecules at the atomic level. This document provides a comprehensive guide to the structural analysis of the synthetic tetrapeptide H-Val-Ala-Ala-Phe-OH (VAAF), a molecule of interest in enzymology as a substrate for carboxypeptidase P.[2][3] The protocols outlined herein detail the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR data to determine the primary and secondary structure of this peptide.
Principle of NMR-Based Structure Determination
The structural analysis of a peptide by NMR involves a sequential process. Initially, individual spin systems of the amino acid residues are identified using through-bond correlation experiments like COSY and TOCSY.[1][4] Subsequently, sequential assignment is achieved by identifying through-space correlations between adjacent residues using NOESY or ROESY experiments.[1][5] Heteronuclear experiments such as HSQC and HMBC are employed to assign carbon and nitrogen resonances, further confirming the structure and providing additional constraints for 3D structure calculation.[6][7][8][9]
Experimental Workflow
The overall workflow for the structural analysis of this compound is depicted below. This process begins with sample preparation, followed by the acquisition of a series of NMR spectra, and culminates in data analysis and structure determination.
Data Presentation
The following tables summarize the expected quantitative data for this compound. The chemical shifts are typical values for amino acids in a peptide chain and may vary based on experimental conditions such as solvent, pH, and temperature.[10][11][12]
Table 1: Expected ¹H Chemical Shifts (δ) in ppm
| Residue | NH | αH | βH | γH | δH | Other |
| Val (V) | ~8.2 | ~4.1 | ~2.1 | ~0.9 (γ-CH₃) | - | - |
| Ala¹ (A) | ~8.3 | ~4.3 | ~1.4 (β-CH₃) | - | - | - |
| Ala² (A) | ~8.1 | ~4.4 | ~1.3 (β-CH₃) | - | - | - |
| Phe (F) | ~7.9 | ~4.6 | ~3.1, ~2.9 | - | ~7.2-7.4 | Aromatic |
Table 2: Expected ¹³C Chemical Shifts (δ) in ppm
| Residue | Cα | Cβ | Cγ | Cδ | C=O | Other |
| Val (V) | ~60 | ~31 | ~20 (γ-CH₃) | - | ~173 | - |
| Ala¹ (A) | ~51 | ~18 (β-CH₃) | - | - | ~174 | - |
| Ala² (A) | ~52 | ~17 (β-CH₃) | - | - | ~175 | - |
| Phe (F) | ~56 | ~38 | - | ~129 | ~172 | ~127-137 (Aromatic) |
Table 3: Key Through-Space Correlations (ROEs)
| Proton 1 | Proton 2 | Expected Distance |
| Ala¹ αH | Val NH | < 3.5 Å (Sequential) |
| Ala² αH | Ala¹ NH | < 3.5 Å (Sequential) |
| Phe αH | Ala² NH | < 3.5 Å (Sequential) |
| Val βH | Phe Aromatic H | > 3.5 Å (Potential Fold) |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These are general protocols and may require optimization based on the specific instrument and sample conditions.
Sample Preparation
-
Weigh 5-10 mg of lyophilized this compound peptide.
-
Dissolve the peptide in 0.5 mL of a 90% H₂O / 10% D₂O mixture. D₂O provides the lock signal for the NMR spectrometer. For experiments where exchangeable protons are not of interest, the peptide can be dissolved in 100% D₂O.
-
Adjust the pH of the sample to a desired value (e.g., pH 5.0) using dilute HCl or NaOH.
-
Transfer the solution to a standard 5 mm NMR tube.
1D ¹H NMR Spectroscopy
-
Purpose: To obtain a general overview of the proton resonances and assess sample purity and folding.
-
Protocol:
-
Tune and shim the probe for the sample.
-
Acquire a 1D ¹H spectrum using a standard pulse sequence with water suppression (e.g., presaturation or WATERGATE).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 12 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
2D COSY (Correlation Spectroscopy)
-
Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds. This is crucial for identifying amino acid spin systems.[13]
-
Protocol:
-
Use a standard COSY pulse sequence (e.g., cosygpmf).
-
Set the spectral widths in both F1 and F2 dimensions to cover all proton resonances.
-
Collect a 2D data matrix (e.g., 2048 x 512 data points).
-
Process the data with appropriate window functions (e.g., sine-bell) in both dimensions.
-
2D TOCSY (Total Correlation Spectroscopy)
-
Purpose: To identify all protons within a given spin system, even those not directly coupled. This is highly effective for identifying amino acid types.[1][4]
-
Protocol:
-
Use a standard TOCSY pulse sequence (e.g., mlevphpp).
-
Set a mixing time appropriate for the size of the peptide (e.g., 60-80 ms) to allow for magnetization transfer throughout the spin systems.[5]
-
Acquire and process the data similarly to the COSY experiment.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space (< 5 Å), irrespective of covalent bonds. This is essential for sequential assignment and determining the 3D structure.[5][14] For small peptides like this tetrapeptide, ROESY is often preferred over NOESY to avoid zero-crossing issues.[1]
-
Protocol:
-
Use a standard ROESY pulse sequence (e.g., roesyesgpph).
-
Set a mixing time of 200-400 ms to observe through-space correlations.[14]
-
Acquire and process the data similarly to other 2D experiments.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate directly bonded protons and carbons, providing assignments for the carbon backbone and side chains.[7][9]
-
Protocol:
-
Use a standard HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2).
-
Set the ¹H spectral width as before and the ¹³C spectral width to cover the expected range (e.g., 10 to 180 ppm).
-
Optimize the ¹J(CH) coupling constant (typically ~145 Hz).
-
Acquire a sufficient number of scans for the desired resolution and signal-to-noise.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range correlations (2-3 bonds) between protons and carbons, which is critical for connecting spin systems and confirming assignments, particularly for quaternary carbons.[6][7][9]
-
Protocol:
-
Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.
-
Optimize the long-range coupling constant (nJ(CH)), typically around 8 Hz.
-
Acquire and process the data.
-
Structural Elucidation Pathway
The logical progression for assigning the NMR spectra and elucidating the structure of this compound is outlined below.
References
- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 2. This compound | 21957-32-4 | Benchchem [benchchem.com]
- 3. This compound peptide [novoprolabs.com]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. compoundchem.com [compoundchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Structure and Dynamics of the Aβ21–30 Peptide from the Interplay of NMR Experiments and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Fragmentation Analysis of H-Val-Ala-Ala-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mass spectrometry is a powerful analytical technique used to identify, characterize, and quantify molecules. In proteomics and drug development, it is essential for the structural elucidation of peptides and proteins. Collision-Induced Dissociation (CID) is a common tandem mass spectrometry (MS/MS) technique used to fragment peptide ions, providing valuable sequence information. This document provides a detailed protocol and data analysis guide for the fragmentation of the tetrapeptide H-Val-Ala-Ala-Phe-OH.
The fragmentation of peptides in a mass spectrometer predominantly occurs at the peptide bonds along the backbone. This process generates a series of characteristic fragment ions, primarily b- and y-ions.[1][2] The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus.[2] By analyzing the mass-to-charge (m/z) ratios of these fragment ions, the amino acid sequence of the peptide can be determined.
Predicted Fragmentation of this compound
The tetrapeptide this compound has a molecular weight of 406.48 g/mol .[3] The predicted monoisotopic m/z values for the singly charged b- and y-ions generated during CID are summarized in the table below. These values are calculated based on the masses of the amino acid residues.
| Fragment Ion | Sequence | Predicted m/z |
| b₁ | Val | 100.076 |
| b₂ | Val-Ala | 171.113 |
| b₃ | Val-Ala-Ala | 242.150 |
| y₁ | Phe | 166.086 |
| y₂ | Ala-Phe | 237.123 |
| y₃ | Ala-Ala-Phe | 308.160 |
Experimental Protocol: Peptide Fragmentation Analysis by LC-MS/MS
This protocol outlines a general procedure for the fragmentation analysis of a synthetic peptide like this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation
-
Peptide Solubilization: Dissolve the lyophilized this compound peptide in a suitable solvent, such as 0.1% formic acid in water, to a final concentration of 1 pmol/µL.
-
Sample Cleanup (Optional): If the sample contains interfering substances like salts or detergents, a desalting step using a C18 ZipTip or similar solid-phase extraction method is recommended.[4][5]
2. Liquid Chromatography (LC)
-
LC System: A nano-flow or micro-flow HPLC system is typically used.
-
Column: A C18 reversed-phase column is suitable for peptide separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes is a good starting point for eluting the peptide.
-
Flow Rate: Dependent on the LC system and column dimensions (e.g., 300 nL/min for nano-LC).
-
Injection Volume: 1 µL.
3. Mass Spectrometry (MS)
-
Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole-ion trap, quadrupole-time-of-flight (Q-TOF), or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MS Scan: Acquire full scan MS spectra over a mass range of m/z 150-1000 to detect the precursor ion of this compound ([M+H]⁺ at m/z 407.23).
-
MS/MS Scan (Fragmentation):
-
Select the precursor ion (m/z 407.23) for fragmentation.
-
Use Collision-Induced Dissociation (CID) as the fragmentation method.
-
Set the collision energy to an appropriate value (e.g., 25-35 arbitrary units) to achieve optimal fragmentation. This may require optimization.
-
Acquire MS/MS spectra of the fragment ions.
-
4. Data Analysis
-
The acquired MS/MS spectra can be analyzed manually or using automated software to identify the b- and y-ion series.
-
Compare the experimentally observed fragment ion m/z values with the predicted values in the table above to confirm the peptide sequence.
Fragmentation Pathway of this compound
The following diagram illustrates the fragmentation pattern of the protonated this compound peptide, showing the generation of b- and y-ions.
Caption: Fragmentation of this compound showing b- and y-ions.
References
- 1. Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound peptide [novoprolabs.com]
- 4. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desalting of Peptides to Prepare for Mass Spectrometry Analysis [protocols.io]
Application Notes and Protocols for Preparing Stock Solutions of H-Val-Ala-Ala-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Val-Ala-Ala-Phe-OH is a tetrapeptide with the sequence Valine-Alanine-Alanine-Phenylalanine. It serves as a valuable tool in various biochemical and pharmaceutical research areas. A key application of this peptide is its use as a substrate for carboxypeptidase P, an enzyme involved in peptide metabolism.[1][2] Accurate and reproducible experimental results rely on the correct preparation and storage of peptide stock solutions. This document provides a detailed protocol for preparing, handling, and storing stock solutions of this compound to ensure its integrity and stability.
The peptide is typically supplied as a lyophilized powder and is often a trifluoroacetic acid (TFA) salt, a remnant from the purification process, which can enhance solubility.[2] Due to the hydrophobic nature of its constituent amino acids (Valine and Phenylalanine), this peptide has limited solubility in aqueous solutions alone.
Quantitative Data Summary
The physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₃₀N₄O₅ | [2][3] |
| Molecular Weight | ~406.48 g/mol | [2][3] |
| Sequence | This compound (VAAF) | [1] |
| Appearance | White to off-white lyophilized powder | [2] |
| Net Charge at pH 7.0 | Neutral (0) | |
| Recommended Solvents | DMSO, DMF, or Acetonitrile followed by aqueous dilution | [4] |
| Storage (Lyophilized) | -20°C or -80°C, desiccated and protected from light | [4][5] |
| Storage (Solution) | Aliquots at -20°C (short-term) or -80°C (long-term) | [6][7] |
Experimental Protocols
This section details the materials required and the step-by-step procedure for preparing a stock solution of this compound.
Materials
-
This compound (lyophilized powder)
-
High-purity Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free water or a suitable sterile buffer (e.g., PBS, pH 7.4)
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile, low-retention tips
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution in an organic solvent, which can then be diluted into aqueous buffers for final assays.
Step 1: Equilibrate the Peptide
-
Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes.[8] This prevents condensation of moisture, which can degrade the peptide.[8]
Step 2: Calculate the Required Mass
-
Determine the volume of stock solution you need.
-
Use the following formula to calculate the mass of the peptide required: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 406.48 g/mol / 1000 = 4.065 mg
-
Note: The peptide may be supplied as a TFA salt, which increases the total mass.[2] For the most accurate concentration, account for the peptide purity if provided by the manufacturer (e.g., if purity is 95%, divide the calculated mass by 0.95).
Step 3: Weigh the Peptide
-
In a chemical fume hood, carefully weigh the calculated amount of the lyophilized peptide into a sterile microcentrifuge tube.
Step 4: Dissolution
-
Add a small volume of high-purity DMSO to the tube containing the peptide.[4]
-
Vortex the tube for 30-60 seconds to facilitate dissolution.
-
If the peptide does not fully dissolve, sonicate the solution for 5-10 minutes.[5][9]
-
Once fully dissolved, add DMSO to reach the final desired volume.
Step 5: Aliquoting and Storage
-
Dispense the stock solution into smaller, single-use aliquots in sterile, low-retention polypropylene tubes. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.[5]
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[7]
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[6][7]
Protocol for Diluting the Stock Solution into Aqueous Buffer
When preparing working solutions for cell-based or biochemical assays, it is crucial to dilute the DMSO stock solution properly to avoid peptide precipitation.
Step 1: Prepare the Aqueous Buffer
-
Have your sterile aqueous buffer (e.g., PBS) ready in a tube with a stir bar or on a vortex mixer set to a low speed.
Step 2: Slow Dilution
-
Slowly add the required volume of the DMSO stock solution dropwise to the gently agitating aqueous buffer.[5] This technique prevents localized high concentrations of the peptide, which can cause it to precipitate out of solution.[5]
Step 3: Final Concentration Check
-
Ensure the final concentration of DMSO in your working solution is compatible with your experimental system. For most cell-based assays, a final DMSO concentration of less than 0.5% is recommended.[4]
Mandatory Visualizations
The following diagrams illustrate the logical workflow for preparing the this compound stock solution.
References
- 1. This compound | 21957-32-4 | Benchchem [benchchem.com]
- 2. This compound peptide [novoprolabs.com]
- 3. This compound | 21957-32-4 | FV109474 | Biosynth [biosynth.com]
- 4. lifetein.com [lifetein.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Peptide Preparation Guide (+Protocols) [kbdna.com]
- 9. jpt.com [jpt.com]
Application Notes and Protocols: Leveraging Variant Allele Frequency (VAAF) in the Study of Enzyme Kinetics for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of enzyme kinetics is fundamental to understanding biological pathways and is a cornerstone of drug discovery and development. Traditionally, kinetic parameters such as Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) are determined using purified enzymes and colorimetric, fluorescent, or mass spectrometry-based assays.[1][2][3] However, in complex biological systems, particularly in fields like oncology and infectious disease, the emergence of genetic variants that alter enzyme function can lead to drug resistance. Variant Allele Frequency (VAAF) analysis, a powerful tool in genomics, can be innovatively applied as an indirect measure to monitor the prevalence of such functionally relevant enzyme variants within a cell population under selective pressure.
This application note details a workflow that integrates VAAF analysis with classical enzyme kinetics to identify and characterize drug-resistant enzyme variants. By correlating the VAAF of specific mutations with phenotypic changes in enzyme activity and inhibitor response, researchers can gain crucial insights into resistance mechanisms and develop more robust therapeutic strategies.
Application: Identification and Kinetic Characterization of Drug-Resistant Kinase Variants
A primary application of this integrated approach is in the development of kinase inhibitors, a major class of anti-cancer drugs. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. While targeted kinase inhibitors can be highly effective, the development of resistance through mutations in the kinase domain is a common clinical challenge.
By monitoring the VAAF of mutations in the target kinase gene in a population of cancer cells treated with an inhibitor, researchers can identify variants that confer a survival advantage. These enriched variants can then be isolated, and the kinetic properties of the mutant enzymes can be characterized to understand the biochemical basis of resistance.
Experimental Workflow
The overall workflow can be divided into three main stages:
-
Cell-Based Inhibitor Screening and Selection of Resistant Populations: A population of cancer cells is treated with a kinase inhibitor, and the VAAF of mutations in the target kinase is monitored over time.
-
Identification of Resistance-Conferring Variants: Variants that show a significant increase in VAAF are identified as potential resistance mutations.
-
Kinetic Characterization of Variant Enzymes: The kinetic parameters of the wild-type and variant enzymes are determined to elucidate the mechanism of resistance.
Caption: Experimental workflow integrating VAAF analysis with enzyme kinetics.
Protocols
Protocol 1: Cell-Based Selection of Resistant Populations
-
Cell Culture: Culture a cancer cell line known to be sensitive to the kinase inhibitor of interest under standard conditions.
-
Inhibitor Treatment: Treat the cells with the kinase inhibitor at a concentration that inhibits the growth of the majority of the cells (e.g., GI₅₀ concentration).
-
Population Monitoring: Monitor the cell population for the emergence of resistant colonies. This may take several weeks to months.
-
Expansion of Resistant Population: Once resistant colonies are established, expand the population under continuous inhibitor pressure.
-
Sample Collection: Collect cell pellets from the initial (parental) population and the resistant population for genomic DNA extraction.
Protocol 2: VAAF Analysis of the Target Kinase Gene
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the parental and resistant cell populations using a commercial kit.
-
Targeted Deep Sequencing: Amplify the coding region of the target kinase gene using PCR with primers that include adapters for next-generation sequencing.
-
Sequencing: Perform deep sequencing of the amplicons on a suitable platform (e.g., Illumina MiSeq or NovaSeq) to achieve high coverage (>1000x).
-
Data Analysis:
-
Align the sequencing reads to the human reference genome.
-
Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels).
-
Calculate the VAAF for each identified variant as the percentage of reads supporting the variant allele out of the total reads covering that position.
-
-
Variant Identification: Compare the VAAF of variants in the resistant population to the parental population. Variants with a significantly increased VAAF in the resistant population are candidates for conferring resistance.
Protocol 3: Kinetic Characterization of Wild-Type and Variant Kinases
-
Cloning and Mutagenesis:
-
Clone the full-length cDNA of the wild-type kinase into an expression vector.
-
Introduce the identified resistance mutations into the wild-type clone using site-directed mutagenesis.
-
-
Protein Expression and Purification:
-
Express the wild-type and variant kinase proteins in a suitable expression system (e.g., E. coli, insect cells, or mammalian cells).
-
Purify the recombinant proteins to homogeneity using affinity and size-exclusion chromatography.
-
-
Enzyme Kinetic Assays:
-
Determination of Kₘ and Vₘₐₓ:
-
Perform kinase activity assays using a range of substrate concentrations. A common method is a coupled spectrophotometric assay where the production of ADP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[4]
-
Measure the initial reaction velocities at each substrate concentration.
-
Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.[5]
-
-
Determination of Inhibitor Constant (Kᵢ):
-
Perform kinase activity assays at a fixed substrate concentration in the presence of varying concentrations of the inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Kₘ of the enzyme for the substrate.
-
-
Data Presentation
The quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: VAAF of Kinase Gene Variants in Parental and Resistant Cell Lines
| Variant | Chromosomal Position | VAAF (Parental) | VAAF (Resistant) | Fold Change |
| T315I | chr9:133748713 | 0.01% | 45.3% | 4530 |
| E255K | chr9:133748628 | 0.02% | 2.1% | 105 |
Table 2: Kinetic Parameters of Wild-Type and Variant Kinases
| Enzyme | Kₘ (ATP, µM) | Vₘₐₓ (µmol/min/mg) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Wild-Type | 15.2 ± 1.8 | 2.5 ± 0.3 | 10.4 | 6.8 x 10⁵ |
| T315I Variant | 25.8 ± 2.5 | 2.1 ± 0.2 | 8.8 | 3.4 x 10⁵ |
| E255K Variant | 18.5 ± 2.1 | 2.3 ± 0.3 | 9.6 | 5.2 x 10⁵ |
Table 3: Inhibitor Potency against Wild-Type and Variant Kinases
| Enzyme | IC₅₀ (nM) | Kᵢ (nM) |
| Wild-Type | 25 ± 3 | 15 ± 2 |
| T315I Variant | >10,000 | >6,000 |
| E255K Variant | 550 ± 45 | 330 ± 27 |
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and the downstream MAPK/ERK pathway, which is often targeted by kinase inhibitors. A mutation in the kinase domain can lead to constitutive activation or inhibitor resistance, promoting cell proliferation and survival.
Caption: A simplified kinase signaling pathway and the point of inhibitor action.
Logical Relationship Diagram
The logical flow of this application involves a feedback loop where the results of VAAF analysis guide the subsequent biochemical characterization, and the kinetic data provides a mechanistic explanation for the observed increase in VAAF.
Caption: The logical relationship between inhibitor pressure, VAAF, and enzyme kinetics.
Conclusion
The integration of VAAF analysis into the study of enzyme kinetics provides a powerful, clinically relevant approach for understanding and overcoming drug resistance. This workflow enables the identification of resistance-conferring mutations in a high-throughput manner and provides a direct link between the genotypic change (VAAF) and the biochemical phenotype (altered enzyme kinetics). For researchers and professionals in drug development, this methodology offers a valuable tool for the discovery of next-generation inhibitors that can overcome known resistance mechanisms and for the development of more durable therapeutic strategies.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 3. Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme assay - Wikipedia [en.wikipedia.org]
- 5. Enzyme Kinetics [www2.chem.wisc.edu]
Application Notes and Protocols: Solution-Phase Synthesis of the VAAF Tetrapeptide (Val-Ala-Ala-Phe)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solution-phase synthesis of the VAAF tetrapeptide (Val-Ala-Ala-Phe). Solution-phase peptide synthesis (SPPS) is a classical method that remains valuable for the preparation of certain peptides, offering advantages in purification of intermediates and scalability.[1][2][3] This method involves the stepwise coupling of protected amino acids in a homogenous solution, with purification of the intermediate di-, tri-, and tetrapeptides.
Data Presentation
Table 1: Summary of Materials and Expected Yields for VAAF Tetrapeptide Synthesis
| Step | Starting Materials | Key Reagents | Product | Expected Yield (%) |
| 1. C-Terminus Protection | H-Phe-OH | Thionyl Chloride, Methanol | H-Phe-OMe | 90-95 |
| 2. N-Terminus Protection | H-Ala-OH | Boc-anhydride, NaOH | Boc-Ala-OH | 90-98 |
| 3. Dipeptide Coupling | Boc-Ala-OH, H-Phe-OMe | DCC, HOBt | Boc-Ala-Phe-OMe | 85-90 |
| 4. Deprotection | Boc-Ala-Phe-OMe | Trifluoroacetic Acid (TFA) | H-Ala-Phe-OMe | 95-99 |
| 5. Tripeptide Coupling | Boc-Ala-OH, H-Ala-Phe-OMe | DCC, HOBt | Boc-Ala-Ala-Phe-OMe | 80-88 |
| 6. Deprotection | Boc-Ala-Ala-Phe-OMe | Trifluoroacetic Acid (TFA) | H-Ala-Ala-Phe-OMe | 95-99 |
| 7. N-Terminus Protection | H-Val-OH | Boc-anhydride, NaOH | Boc-Val-OH | 90-98 |
| 8. Tetrapeptide Coupling | Boc-Val-OH, H-Ala-Ala-Phe-OMe | DCC, HOBt | Boc-Val-Ala-Ala-Phe-OMe | 75-85 |
| 9. Final Deprotection (N-Terminus) | Boc-Val-Ala-Ala-Phe-OMe | Trifluoroacetic Acid (TFA) | H-Val-Ala-Ala-Phe-OMe | 95-99 |
| 10. Final Deprotection (C-Terminus) | H-Val-Ala-Ala-Phe-OMe | LiOH or NaOH | H-Val-Ala-Ala-Phe-OH | 85-95 |
Note: Expected yields are estimates and can vary based on reaction conditions and purification efficiency.
Experimental Protocols
The following protocols outline the stepwise synthesis of the VAAF tetrapeptide.
Protection of the C-Terminus (Phenylalanine Methyl Ester)
-
Suspend L-phenylalanine in methanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure to obtain the crude H-Phe-OMe.
-
Purify by recrystallization.
Protection of the N-Terminus (Boc-Amino Acids)
-
Dissolve the amino acid (Alanine or Valine) in a 1:1 mixture of dioxane and 1N NaOH.
-
Cool the solution in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc-anhydride) and stir vigorously.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Extract the aqueous layer with ethyl acetate to remove unreacted Boc-anhydride.
-
Acidify the aqueous layer with citric acid or HCl to pH 2-3.
-
Extract the Boc-protected amino acid with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
Peptide Coupling using DCC/HOBt
-
Dissolve the N-terminally protected amino acid (e.g., Boc-Ala-OH) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add the C-terminally protected amino acid or peptide fragment (e.g., H-Phe-OMe) to the solution.
-
Cool the mixture in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) in the same solvent dropwise.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting peptide by column chromatography or recrystallization.
N-Terminal Boc Deprotection
-
Dissolve the Boc-protected peptide in a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected peptide salt.
-
Collect the solid by filtration and dry under vacuum.
-
Neutralize the salt with a base like diisopropylethylamine (DIPEA) before the next coupling step.
C-Terminal Ester Saponification (Final Step)
-
Dissolve the protected tetrapeptide (H-Val-Ala-Ala-Phe-OMe) in a mixture of methanol and water.
-
Add 1N lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the solution with a weak acid (e.g., acetic acid).
-
Remove the organic solvent under reduced pressure.
-
Purify the final tetrapeptide using column chromatography or preparative HPLC.
Visualizations
Experimental Workflow for VAAF Tetrapeptide Synthesis
Caption: Workflow for the solution-phase synthesis of VAAF tetrapeptide.
Note: No specific signaling pathways for the VAAF tetrapeptide were identified in the literature search. The biological activity of this specific peptide is not extensively documented in publicly available resources. Further research would be required to elucidate its potential biological roles.
References
Application Notes and Protocols for Lyophilized H-Val-Ala-Ala-Phe-OH Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the proper handling, storage, and reconstitution of lyophilized H-Val-Ala-Ala-Phe-OH powder to ensure its stability and integrity for research and development applications.
Introduction
This compound is a tetrapeptide with the sequence Valine-Alanine-Alanine-Phenylalanine. It is typically supplied as a lyophilized (freeze-dried) powder to ensure maximum stability. Proper handling and storage of this powder are critical to prevent degradation and maintain its biological activity and chemical purity. These protocols are designed to provide best-practice guidelines for working with this and similar lyophilized peptides.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in public literature, the following information has been compiled from supplier data sheets and general knowledge of peptides.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀N₄O₅ | --INVALID-LINK--[1], 2[3] |
| Molecular Weight | 406.48 g/mol | 1[1], 2[3] |
| Appearance | White to off-white solid | General peptide characteristics |
| Purity (by HPLC) | Typically >95% | 2[3] |
| Solubility | See Section 5.2 for details | General peptide characteristics |
| Counterion | Typically Trifluoroacetate (TFA) | 2[3] |
Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to protect from airborne powder.
-
Lab Coat: A standard lab coat should be worn to protect clothing.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when weighing out the powder, to avoid inhalation.
-
Avoid creating dust.
-
Wash hands thoroughly after handling.
First Aid Measures (General Guidance):
-
Skin Contact: Wash the affected area with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth with water.
Storage of Lyophilized Powder
Proper storage of the lyophilized powder is crucial for maintaining its long-term stability.
| Parameter | Recommended Condition | Rationale |
| Temperature | Long-term: -20°C or -80°CShort-term: 2-8°C (for a few weeks) | Lower temperatures significantly slow down degradation processes. For peptides with unknown stability, -80°C is preferred for long-term storage.[4] |
| Moisture | Store in a tightly sealed container in a desiccator. | Peptides are often hygroscopic and can absorb moisture from the air, which can lead to hydrolysis and degradation.[5] |
| Light | Protect from direct light by storing in an opaque container or in the dark. | Exposure to light, especially UV light, can cause photodegradation of the peptide. |
| Atmosphere | For peptides prone to oxidation, storing under an inert gas (e.g., argon or nitrogen) can be beneficial, though not always necessary for short-term storage. | Minimizes oxidation of sensitive amino acid residues. |
Reconstitution of Lyophilized Powder
Reconstitution is the process of dissolving the lyophilized peptide in a suitable solvent to create a stock solution.
General Guidelines for Reconstitution
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature (for at least 15-20 minutes) in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder.[6]
-
Use sterile, high-purity solvents and sterile pipette tips.
-
To aid dissolution, gentle swirling or vortexing is recommended. Avoid vigorous shaking, as this can cause aggregation or degradation of the peptide.
-
If the peptide is difficult to dissolve, sonication in a water bath for short periods can be helpful.
Recommended Solvents
The choice of solvent depends on the peptide's amino acid composition and the requirements of the downstream application. This compound is a relatively hydrophobic peptide.
| Solvent | Recommendation for this compound |
| Sterile Water | Due to its hydrophobic nature, solubility in water alone may be limited. It is worth attempting first with a small test amount. |
| Aqueous Acetic Acid (e.g., 10%) or Ammonium Hydroxide (e.g., 10%) | As a neutral peptide, altering the pH is unlikely to significantly improve solubility unless the terminal charges are critical for solubilization in a specific buffer system. |
| Organic Solvents | For hydrophobic peptides like this compound, initial dissolution in a small amount of an organic solvent such as Dimethyl sulfoxide (DMSO) , Dimethylformamide (DMF) , or Acetonitrile (ACN) is often necessary.[7][8][9][10] After the peptide has dissolved, it can be slowly added to the desired aqueous buffer with gentle mixing. |
Note on TFA Salt: The presence of trifluoroacetic acid (TFA) as a counterion generally enhances the solubility of peptides in aqueous solutions.[3]
Storage of Reconstituted Peptide Solutions
Peptide solutions are significantly less stable than the lyophilized powder.
| Parameter | Recommended Condition | Rationale |
| Temperature | Short-term (days to weeks): 2-8°CLong-term (weeks to months): -20°C or -80°C | Freezing is necessary for long-term storage to prevent degradation. -80°C provides better long-term stability. |
| Aliquoting | It is highly recommended to aliquot the stock solution into single-use volumes before freezing. | This practice avoids repeated freeze-thaw cycles, which can lead to peptide degradation. |
| pH | For many peptides, a slightly acidic pH (e.g., 5-6) can improve stability in solution. | Minimizes certain degradation pathways like deamidation. |
Experimental Protocols
Protocol for Weighing and Preparing the Lyophilized Powder
-
Place the sealed vial of lyophilized this compound in a desiccator at room temperature for at least 20 minutes to allow it to equilibrate.
-
In a chemical fume hood, briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully open the vial and quickly weigh the desired amount of peptide into a sterile, pre-weighed microcentrifuge tube.
-
Immediately and tightly reseal the stock vial of lyophilized powder. If long-term storage is intended, consider purging the vial with an inert gas like argon or nitrogen before sealing.
-
Return the stock vial to the appropriate storage temperature (e.g., -20°C).
Protocol for Reconstituting this compound
This protocol assumes initial solubilization in DMSO followed by dilution in an aqueous buffer.
-
Based on the weighed amount of peptide and the desired final concentration, calculate the required volume of solvent.
-
Add a small, precise volume of DMSO to the microcentrifuge tube containing the peptide powder.
-
Gently vortex or swirl the tube until the peptide is completely dissolved. A clear solution should be observed.
-
Slowly add the dissolved peptide solution dropwise to the desired volume of sterile aqueous buffer while gently mixing.
-
If the final solution appears cloudy or contains precipitates, the solubility limit may have been exceeded. In such cases, the solution may need to be prepared at a lower concentration.
Protocol for Aliquoting and Storing the Reconstituted Peptide
-
Once the peptide is fully dissolved in the final buffer, dispense the solution into single-use, sterile, low-protein-binding microcentrifuge tubes.
-
Clearly label each aliquot with the peptide name, concentration, date, and solvent.
-
For short-term storage, place the aliquots in a refrigerator at 2-8°C.
-
For long-term storage, snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and then transfer them to a -80°C freezer.
Visual Workflows
Caption: Workflow for Handling and Storage of Lyophilized Peptide.
Caption: Decision Tree for Peptide Reconstitution Solvent Selection.
References
- 1. This compound | 21957-32-4 | FV109474 | Biosynth [biosynth.com]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. This compound peptide [novoprolabs.com]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. bachem.com [bachem.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. iscabiochemicals.com [iscabiochemicals.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Troubleshooting & Optimization
preventing on-resin aggregation during H-Val-Ala-Ala-Phe-OH synthesis
Welcome to the technical support center for the synthesis of H-Val-Ala-Ala-Phe-OH. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly on-resin aggregation, during the solid-phase peptide synthesis (SPPS) of this hydrophobic tetrapeptide.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Incomplete Coupling or Deprotection
Symptom: Positive Kaiser test after coupling, or incomplete Fmoc removal detected by UV monitoring. This is often accompanied by the resin shrinking or failing to swell properly.[1][2]
Potential Cause: On-resin aggregation of the growing peptide chains. The hydrophobic nature of the Val-Ala-Ala-Phe sequence makes it particularly prone to forming secondary structures like β-sheets, which hinders the access of reagents to the reactive sites.[3]
Solutions:
-
Optimize Synthesis Parameters:
-
Double Coupling: Repeat the coupling step to ensure the reaction goes to completion.
-
Increase Reagent Excess: Use a higher excess of amino acid and coupling reagent.
-
Extended Reaction Times: Increase the duration of both coupling and deprotection steps.[4]
-
-
Improve Solvation:
-
High-Swelling Resins: Utilize resins with good swelling properties, such as PEG-based resins (e.g., NovaSyn® TG, PEGA) or low cross-linked polystyrene resins (1% DVB).[5] Low-loading resins (0.1-0.4 mmol/g) are also recommended for long or difficult sequences to minimize interchain interactions.[5][6]
-
Chaotropic Salts: Add chaotropic agents like LiCl or KSCN to the coupling and deprotection solutions to disrupt hydrogen bonding.[1][7]
-
"Magic Mixture": Employ a solvent system known as the "Magic Mixture" (DCM/DMF/NMP 1:1:1) which can enhance solvation.[8]
-
-
Elevated Temperature Synthesis:
-
Microwave-Assisted SPPS: The use of microwave energy can accelerate reaction times and disrupt the formation of secondary structures, leading to higher purity and yield for difficult sequences.[9][10][11][12][13]
-
Conventional Heating: Increasing the reaction temperature can also help to overcome aggregation.[1][14]
-
Issue 2: Poor Yield and Purity of the Final Peptide
Symptom: HPLC analysis of the cleaved peptide shows multiple peaks, low intensity of the desired product, or deletion sequences.
Potential Cause: Cumulative effect of incomplete couplings and deprotections throughout the synthesis due to aggregation.
Solutions:
-
Backbone Protection:
-
Pseudoproline Dipeptides: Incorporate pseudoproline dipeptides at specific positions in the peptide sequence to disrupt the formation of secondary structures.[1]
-
Hmb/Dmb Protecting Groups: Utilize 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups to protect the backbone amide nitrogen, preventing hydrogen bond formation.[1]
-
-
Alternative Synthesis Strategy:
-
Fragment Condensation: For a short peptide like this compound, consider a solution-phase fragment condensation approach. For example, synthesize Boc-Val-Ala-OH and H-Ala-Phe-OMe separately and then couple them in solution. This avoids on-resin aggregation issues altogether.[3]
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to aggregation during SPPS?
A1: The sequence this compound is rich in hydrophobic amino acids. These residues have a high tendency to interact with each other, leading to the formation of stable secondary structures, such as β-sheets, between the growing peptide chains on the resin. This on-resin aggregation physically blocks reagents from reaching the N-terminus of the peptide, resulting in incomplete reactions.[3]
Q2: What type of resin is best suited for synthesizing this compound?
A2: To minimize aggregation, it is advisable to use a resin with properties that increase the distance between peptide chains and improve solvation. Recommended options include:
-
Low-loading polystyrene resins (0.1-0.4 mmol/g): A lower substitution reduces the concentration of peptide chains on the resin surface.[5][6]
-
PEG-based resins (e.g., TentaGel®, NovaSyn® TG): The polyethylene glycol (PEG) chains create a more solution-like environment, which can improve the solvation of the growing peptide and reduce aggregation.[15]
Q3: Can changing the coupling reagent improve the synthesis of this peptide?
A3: Yes, using a more efficient coupling reagent can help to drive the reaction to completion, even in the presence of some aggregation. High-efficiency uronium/aminium-based reagents like HATU, HBTU, or PyBOP are recommended.[16] It is also crucial to use the appropriate base, such as DIPEA or 2,4,6-collidine, to minimize side reactions like racemization.[17]
Q4: Is microwave-assisted SPPS a good option for this compound?
A4: Absolutely. Microwave-assisted SPPS is particularly effective for "difficult sequences" that are prone to aggregation.[10][11] The rapid and efficient heating provided by microwaves helps to disrupt the secondary structures responsible for aggregation, leading to faster and more complete coupling and deprotection steps.[12][13]
Q5: What are chaotropic salts and how do they help in preventing aggregation?
A5: Chaotropic salts are substances that disrupt the structure of water and reduce the stability of hydrogen bonds. In SPPS, adding salts like LiCl, NaClO4, or KSCN to the reaction mixture can interfere with the inter-chain hydrogen bonding that leads to aggregation, thereby improving the accessibility of the peptide chain for subsequent reactions.[1][18]
Experimental Protocols
Protocol 1: Microwave-Assisted SPPS of this compound
-
Resin Selection and Preparation:
-
Start with a low-loading Wang or 2-chlorotrityl chloride resin pre-loaded with Fmoc-Phe-OH (e.g., 0.3 mmol/g).
-
Swell the resin in DMF for at least 30 minutes in the reaction vessel of a microwave peptide synthesizer.
-
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF.
-
Apply microwave irradiation (e.g., 3 minutes at 75°C).
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling (Ala, Ala, Val):
-
Prepare a solution of the Fmoc-amino acid (4 equivalents), a coupling reagent like HATU (3.9 equivalents), and a base like DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Apply microwave irradiation (e.g., 5 minutes at 90°C).
-
Wash the resin with DMF.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.
-
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours at room temperature.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.
-
Protocol 2: Synthesis with a Chaotropic Salt
-
Resin and Reagent Preparation:
-
Use a suitable resin as described in Protocol 1.
-
Prepare a 0.4 M solution of LiCl in DMF for use in the coupling step.
-
-
Fmoc-Deprotection:
-
Perform the deprotection step as in a standard SPPS protocol (20% piperidine in DMF).
-
-
Coupling with Chaotropic Salt:
-
Pre-activate the Fmoc-amino acid with your chosen coupling reagent and base in the 0.4 M LiCl/DMF solution.
-
Add the activated amino acid mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin with DMF to remove the chaotropic salt and excess reagents.
-
-
Cleavage:
-
Proceed with the standard cleavage and workup procedure as described in Protocol 1.
-
Quantitative Data Summary
| Strategy | Parameter | Observation | Impact on Synthesis |
| Resin Loading | 0.1-0.4 mmol/g vs. >0.5 mmol/g | Lower loading increases the distance between peptide chains. | Reduces inter-chain aggregation, improving yields for difficult sequences.[5][6] |
| Microwave SPPS | Temperature | Up to 90°C | Significantly reduces reaction times and improves purity for aggregation-prone peptides.[14] |
| Chaotropic Salts | Concentration | 0.4 M - 0.8 M LiCl or NaClO4 | Disrupts secondary structures, leading to more complete couplings.[1] |
| Solvents | NMP or DMSO vs. DMF | NMP and DMSO have higher polarity and solvating power. | Can improve solvation of the peptide-resin complex, reducing aggregation.[2] |
Visualizations
Caption: Standard SPPS workflow for this compound synthesis.
Caption: Key strategies to prevent on-resin aggregation.
References
- 1. peptide.com [peptide.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. This compound | 21957-32-4 | Benchchem [benchchem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Bot Detection [iris-biotech.de]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Semi-automated microwave-assisted SPPS: Optimization of protocols and synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 14. researchgate.net [researchgate.net]
- 15. chempep.com [chempep.com]
- 16. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 17. mesalabs.com [mesalabs.com]
- 18. peptide.com [peptide.com]
troubleshooting low yield in solid-phase synthesis of hydrophobic peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in the solid-phase synthesis of hydrophobic peptides.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of hydrophobic peptides so challenging, often resulting in low yields?
The primary challenge in synthesizing hydrophobic peptides is their tendency to aggregate on the solid support.[1][2][3] This aggregation is driven by strong inter- or intramolecular hydrogen bonding between peptide chains, particularly in sequences rich in hydrophobic and β-branched amino acids like valine, leucine, isoleucine, and phenylalanine.[2] Glycine can also contribute to this issue by inducing β-sheet formation.[2] This on-resin aggregation leads to poor solvation of the growing peptide chain, which hinders the accessibility of reagents to the reactive sites.[2][4] Consequently, both the deprotection of the N-terminal protecting group and the subsequent coupling of the next amino acid are often incomplete, resulting in a lower yield of the desired full-length peptide and an increase in deletion sequences.[2][5]
Q2: What are the initial signs of aggregation during solid-phase peptide synthesis?
Several indicators can suggest that peptide aggregation is occurring on the resin. A noticeable sign is the failure of the peptide-resin to swell properly in the synthesis solvents.[4] In batch synthesis, the resin matrix may appear to shrink.[3] For continuous flow synthesis, aggregation can be detected by a flattening and broadening of the deprotection monitoring profile (e.g., UV monitoring of Fmoc deprotection).[3][5] Additionally, standard monitoring tests like the Kaiser test may become unreliable and give false-negative results, further complicating the synthesis of hydrophobic peptides.[1][3]
Q3: How can I improve the solubility of my hydrophobic peptide during synthesis?
Improving the solubility of the growing peptide chain is crucial to prevent on-resin aggregation. Several strategies can be employed:
-
Solvent Choice: Utilizing more polar organic solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can enhance solvation and disrupt peptide aggregation.[1][4][6][7] A "magic mixture" of DCM, DMF, and NMP (1:1:1) has also been shown to be effective for synthesizing "difficult sequences".[2][6]
-
Chaotropic Agents: The addition of chaotropic salts such as lithium chloride (LiCl), sodium perchlorate (NaClO4), or potassium thiocyanate (KSCN) to the reaction mixture can disrupt hydrogen bonding and break up secondary structures.[3][4]
-
Elevated Temperature: Performing coupling reactions at a higher temperature can help to disrupt aggregation.[4][8] Microwave-assisted synthesis, in particular, can accelerate coupling reactions and improve the purity of crude peptides by rapidly increasing the temperature.[2][8]
-
Hydrophilic Tags: A powerful strategy involves the temporary incorporation of hydrophilic tags to the N-terminus or C-terminus of the hydrophobic peptide.[1][2] These tags, often composed of hydrophilic amino acids like lysine and arginine, increase the overall polarity of the peptide-resin, thereby improving its solvation and preventing aggregation during synthesis.[1] These tags can be designed to be cleaved either during the final cleavage from the resin or in a subsequent step.[1][2]
Troubleshooting Guide
This guide provides solutions to specific problems encountered during the synthesis of hydrophobic peptides.
Problem 1: Incomplete or Failed Coupling Reactions
Symptoms:
-
Positive Kaiser test after coupling.
-
Presence of deletion sequences in the final product as identified by Mass Spectrometry.[5]
Possible Causes:
-
On-resin aggregation of the peptide chain, sterically hindering the coupling site.[2][3]
-
Steric hindrance from bulky amino acids.[9]
-
Inefficient activation of the incoming amino acid.
Solutions:
| Strategy | Description | Key Considerations |
| Optimize Coupling Reagents | Use more potent coupling reagents known to be effective for difficult sequences, such as HATU, HBTU, PyAOP, or PyCLOCK.[1][9][10][11] These can increase coupling efficiency and reduce racemization.[9] | Phosphonium-based reagents like PyAOP and PyCLOCK do not react with the free amino group of the growing peptide chain, which is advantageous for slow couplings.[9] |
| Increase Temperature | Perform the coupling reaction at an elevated temperature (e.g., 50-75°C) or use a microwave peptide synthesizer.[7][8] Heat helps to disrupt secondary structures and improve reaction kinetics.[8] | Be cautious with heat-labile amino acids or protecting groups. For instance, couplings involving histidine should be performed at a lower temperature to avoid racemization.[7] |
| Double Coupling | Repeat the coupling step with a fresh portion of activated amino acid and coupling reagents to drive the reaction to completion.[3] | This will increase reagent consumption and synthesis time. |
| Incorporate Structure-Disrupting Elements | Introduce pseudoproline dipeptides or backbone-protecting groups (e.g., Hmb, Dmb) at strategic positions within the peptide sequence (approximately every 6 residues).[3][4] These modifications disrupt the hydrogen bonding network that leads to aggregation.[3][4] | Pseudoprolines are converted back to the native serine or threonine residue during the final TFA cleavage.[4] Hmb/Dmb groups are also removed during final cleavage.[3] |
| Change the Solvent System | Switch from DMF to NMP or use a mixture of solvents.[7][12] NMP is less polar than DMF and can better solvate hydrophobic peptides.[7] Adding chaotropic agents can also be beneficial.[4] | Ensure the chosen solvent system is compatible with your resin and instrumentation. |
Problem 2: Incomplete Fmoc-Deprotection
Symptoms:
-
Incomplete deprotection detected by UV monitoring.[5]
-
Presence of deletion sequences in the final product.
Possible Causes:
-
Peptide aggregation preventing the deprotection reagent (e.g., piperidine) from reaching the N-terminal Fmoc group.[2][13]
-
Poor swelling of the peptide-resin.[4]
Solutions:
| Strategy | Description | Key Considerations |
| Use a Stronger Base | Replace piperidine with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution.[4][14] DBU is a stronger, non-nucleophilic base that can improve deprotection efficiency for aggregated sequences.[14] | DBU should not be used with peptides containing aspartic acid, as it can catalyze aspartimide formation.[14] A small amount of piperidine is often added to scavenge the fulvene byproduct.[14] |
| Modify the Solvent | Add DMSO or NMP to the deprotection solution to improve resin swelling and peptide solvation.[4] | Ensure the solvent mixture is effective at removing the Fmoc group and its byproducts. |
| Increase Reaction Time/Temperature | Extend the deprotection time or perform the deprotection at a slightly elevated temperature.[5] | Over-exposure to basic conditions can lead to side reactions. Monitor the deprotection carefully. |
Problem 3: Low Yield and Purity After Cleavage and Purification
Symptoms:
-
Low recovery of the crude peptide after cleavage.
-
Difficulty in dissolving the crude peptide for purification.[1]
-
Poor separation and recovery during RP-HPLC purification.[1][15]
Possible Causes:
-
The cleaved peptide is highly hydrophobic and insoluble in standard cleavage cocktails and purification solvents.[1][15]
-
Strong interaction of the hydrophobic peptide with the HPLC column stationary phase.[1]
-
Incomplete removal of side-chain protecting groups.[16]
Solutions:
| Strategy | Description | Key Considerations |
| Optimize Cleavage Cocktail | For very hydrophobic peptides, precipitation in cold ether may not be effective.[15] Alternative workup procedures may be necessary. | Test small-scale cleavages to determine the optimal conditions. |
| Improve Peptide Solubility | Dissolve the crude peptide in solvents like trifluoroethanol (TFE) before purification.[15] The use of hydrophilic tags during synthesis can significantly improve the solubility of the cleaved peptide.[1] | TFE can affect the interaction of the peptide with the RP-HPLC column, so the purification method may need to be adjusted.[15] |
| Alternative Purification Strategies | For extremely hydrophobic peptides that are difficult to purify by RP-HPLC, consider alternative methods. One approach is to precipitate the peptide in water and then wash it with diethyl ether.[17] | This method relies on the peptide's poor solubility in both aqueous and organic solvents and may not be suitable for all sequences.[17] |
| Ensure Complete Deprotection | For long peptides, it may be necessary to extend the cleavage time to ensure complete removal of all side-chain protecting groups.[16] Incomplete deprotection is a common cause of failed syntheses.[16] | If complete deprotection is not achieved, the peptide can be precipitated and the cleavage process repeated with fresh reagents.[16] |
Experimental Protocols
Protocol 1: On-Resin Aggregation Test (Kaiser Test)
-
After the coupling step, wash the peptide-resin thoroughly with DMF.
-
Take a small sample of the resin beads (1-2 mg) and place them in a small glass test tube.
-
Add 2-3 drops of each of the following reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (incomplete coupling): The beads and/or the solution turn a deep blue, indicating the presence of free primary amines.
-
Negative Result (complete coupling): The beads and solution remain yellow or colorless.
-
Note: The Kaiser test can be unreliable for N-terminal proline or for long, aggregated sequences where the reactive sites are inaccessible.[1]
Protocol 2: Cleavage from Resin and Peptide Precipitation
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare the cleavage cocktail. A common cocktail for peptides with standard protecting groups is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and gently agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether and dry it under vacuum.
Visualizations
Caption: Troubleshooting workflow for low yield in solid-phase peptide synthesis.
Caption: The relationship between hydrophobicity, aggregation, and low synthesis yield.
References
- 1. genscript.com [genscript.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. Bot Detection [iris-biotech.de]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. biotage.com [biotage.com]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 17. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Reagents for VAAF Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of the VAAF (Val-Ala-Ala-Phe) peptide.
Troubleshooting Guide
This guide addresses specific issues that may arise during VAAF peptide synthesis, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Peptide Yield | Incomplete Coupling: Steric hindrance from valine and phenylalanine, or aggregation of the growing peptide chain can lead to inefficient coupling.[1][2] | - Optimize Coupling Reagent: Use a highly efficient coupling reagent like HATU or HCTU.[3][4] - Double Coupling: Perform a second coupling step for the amino acid following a proline or for residues known to be difficult to couple.[5] - Increase Reagent Concentration: Higher concentrations of the amino acid and coupling reagent can improve reaction kinetics.[5] - Elevated Temperature: Heating the reaction can help overcome steric hindrance and disrupt aggregation.[6] |
| Peptide Aggregation: The hydrophobic nature of the VAAF sequence can cause the peptide chains to aggregate on the resin, blocking reactive sites.[2][6][7] | - Solvent Selection: Switch from DMF to NMP, or use a "magic mixture" of DMF, DCM, and NMP (1:1:1) to improve solvation.[1][7][8] - Microwave Synthesis: Microwave-assisted synthesis can reduce aggregation and accelerate coupling.[6] - Chaotropic Salts: Add chaotropic salts like LiCl to the coupling reaction to disrupt hydrogen bonding.[2] | |
| Premature Chain Termination: Side reactions, such as the reaction of excess uronium/aminium reagents (e.g., HBTU, HATU) with the N-terminus, can cap the peptide chain.[3][9] | - Stoichiometry Control: Use the coupling reagent in an equimolar amount relative to the carboxylic acid.[3] | |
| Low Peptide Purity | Racemization: The activation of amino acids can lead to epimerization, especially with certain coupling reagents and bases.[10][11] | - Choice of Additive: Use coupling reagents in combination with additives like HOBt or OxymaPure to suppress racemization.[3][12] - Base Selection: For sensitive amino acids, consider using a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[10] |
| Deletion Sequences: Incomplete deprotection of the Fmoc group or inefficient coupling can result in peptides missing one or more amino acids. | - Monitor Deprotection: Ensure complete Fmoc removal using a colorimetric test (e.g., Kaiser test). - Optimize Coupling: Refer to the "Incomplete Coupling" solutions above. | |
| Side-Product Formation: Depending on the coupling reagent, side reactions can occur. For example, carbodiimides like DCC can lead to the formation of insoluble byproducts.[3] | - Reagent Selection: For solid-phase synthesis, use DIC instead of DCC to avoid precipitation of the urea byproduct on the resin.[3] | |
| Difficulty in Cleavage and Purification | Poor Solubility of the Cleaved Peptide: The hydrophobicity of VAAF can lead to poor solubility in standard cleavage cocktails and purification solvents.[13] | - Optimize Cleavage Cocktail: Ensure the cleavage cocktail is appropriate for the resin and protecting groups used. For hydrophobic peptides, extended cleavage times may be necessary.[13] - Solubilizing Agents: During purification, consider the use of organic solvents like acetonitrile or isopropanol in the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for the VAAF peptide?
There is no single "best" reagent, as the optimal choice can depend on the specific synthesis conditions and scale. However, for a potentially "difficult" sequence like VAAF, which contains hydrophobic residues, highly efficient uronium/aminium or phosphonium salt-based reagents are generally recommended.[10][11]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often considered one of the most effective coupling reagents due to its high reactivity and ability to suppress racemization.[4] It is particularly useful for sterically hindered amino acids.[14]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though slightly less reactive than HATU.[3]
-
DIC/OxymaPure: A carbodiimide-based coupling system that is a safer alternative to those containing HOBt or HOAt, as OxymaPure is not explosive.[10]
Q2: How can I monitor the progress of the coupling reactions during VAAF synthesis?
Monitoring the completion of each coupling step is crucial to avoid deletion sequences. The most common method is the Kaiser (ninhydrin) test , which detects free primary amines on the resin. A negative Kaiser test (the beads remain colorless or yellowish) indicates that the coupling reaction is complete.
Q3: What is the role of the base in the coupling reaction, and which one should I use?
A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required for the activation of the carboxylic acid by uronium/aminium and phosphonium salt reagents.[10] DIPEA is the most commonly used base, but for amino acids that are prone to racemization, the weaker base NMM is a better choice.[10]
Q4: My VAAF peptide is aggregating during synthesis. What can I do?
Aggregation is a common problem with hydrophobic peptides.[2] To mitigate this, you can:
-
Use a "magic mixture" of solvents (DMF/DCM/NMP 1:1:1).[7]
-
Perform the synthesis at an elevated temperature (e.g., 60°C).[6]
-
Employ microwave-assisted peptide synthesis.[6]
Q5: Should I perform a double coupling for any of the amino acids in the VAAF sequence?
While not always necessary for a short peptide like VAAF, a double coupling can be beneficial for sterically hindered residues like Valine and Phenylalanine, especially if you are experiencing low coupling efficiency.[5] It is also a good practice to double couple the amino acid following a proline, although VAAF does not contain one.[5]
Quantitative Data Summary
Due to the sequence-specific nature of peptide synthesis, quantitative data for coupling efficiency can vary. The following table provides a general comparison of common coupling reagents.
| Coupling Reagent | Relative Reactivity | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU | Very High | Low | Excellent for hindered couplings, fast reaction times.[4][14] | Higher cost, can cause guanidinylation of the N-terminus if used in excess.[3] |
| HBTU | High | Low | Reliable and effective for most couplings.[3] | Can cause guanidinylation if used in excess.[3] |
| DIC/HOBt or DIC/OxymaPure | Moderate | Low (with additive) | Cost-effective, DIC byproduct is soluble in common solvents.[3] | Slower reaction times compared to uronium salts. |
| COMU | Very High | Low | High solubility and efficiency, safer alternative to HOBt/HOAt-based reagents.[3][10] | Higher cost. |
Experimental Protocols
Standard Fmoc-VAAF-OH Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of VAAF-OH on a pre-loaded Fmoc-Phe-Wang resin.
Materials:
-
Fmoc-Phe-Wang resin
-
Fmoc-Ala-OH
-
Fmoc-Val-OH
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Fmoc deprotection solution (20% piperidine in DMF)
-
Solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add fresh 20% piperidine/DMF solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (for Alanine):
-
In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Drain the reaction solution and wash the resin with DMF (5 times).
-
-
Monitoring: Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for the next Ala and then for Val.
-
Final Fmoc Deprotection: After the final coupling (Val), perform the Fmoc deprotection (step 2) one last time.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Visualizations
Caption: A standard workflow for the solid-phase synthesis of the VAAF peptide.
Caption: A decision tree for troubleshooting low yield in VAAF peptide synthesis.
Caption: The activation of a carboxylic acid by HATU to form an active ester for amide bond formation.[15][16][17]
References
- 1. biotage.com [biotage.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 5. biotage.com [biotage.com]
- 6. peptide.com [peptide.com]
- 7. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 8. biotage.com [biotage.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 15. HATU - Wikipedia [en.wikipedia.org]
- 16. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Managing TFA (Trifluoroacetic Acid) Removal After HPLC Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of trifluoroacetic acid (TFA) from peptides and other molecules following purification by high-performance liquid chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove TFA from my purified sample?
Trifluoroacetic acid (TFA) is a strong acid commonly used as an ion-pairing agent in reverse-phase HPLC to improve peak shape and resolution.[1][2] However, residual TFA in the final product can be problematic for several reasons:
-
Biological Activity: TFA can be toxic to cells and interfere with biological assays.[3][4] It has been shown to inhibit cell proliferation in some cases and affect enzymatic assays.[3][5]
-
Structural Analysis: The presence of TFA can interfere with spectroscopic methods like infrared (IR) spectroscopy, complicating the determination of a peptide's secondary structure.[6][7]
-
Physicochemical Properties: TFA salts can alter the solubility, aggregation, and conformation of peptides.[5][8]
-
In Vivo Studies: For drug development and preclinical studies, the presence of TFA is undesirable due to its potential toxicity.[9][10]
Q2: What are the common methods for removing or exchanging TFA?
Several methods are commonly employed to remove or exchange the TFA counter-ion from purified samples. The choice of method often depends on the properties of the molecule, the desired final salt form, and the required level of TFA removal. The most common techniques include:
-
Lyophilization with a Stronger Acid (e.g., HCl): This is a widely used method where the TFA salt is converted to a different salt form (e.g., hydrochloride) by dissolving the sample in a solution of a stronger acid and then lyophilizing.[6][11] This process is often repeated several times for efficient exchange.[11][12]
-
Ion-Exchange Chromatography (IEC): This method involves passing the sample through an anion-exchange resin that has been pre-equilibrated with the desired counter-ion (e.g., acetate).[1][7]
-
Solid-Phase Extraction (SPE): Reverse-phase SPE can be used to remove TFA. The sample is loaded onto a C18 cartridge, washed to remove the TFA, and then the purified product is eluted.[13]
-
Repeated Lyophilization from Water/Solvent: While this can remove volatile, free TFA, it is generally not effective at removing TFA that is ionically bound to the purified molecule.[9]
Q3: Can I avoid TFA altogether during HPLC purification?
Yes, several alternative mobile phase additives can be used to avoid the issue of TFA removal. However, these may result in different chromatographic selectivity and peak shapes. Common alternatives include:
-
Formic Acid (FA): A weaker ion-pairing agent that is more compatible with mass spectrometry (MS) as it causes less ion suppression than TFA.[2]
-
Acetic Acid (AA): Another MS-compatible alternative, often used for biological applications.[2][14]
-
Difluoroacetic Acid (DFA): Has been shown to provide a good balance between chromatographic performance and MS sensitivity.
-
Ammonium Formate/Acetate: Used to buffer the mobile phase and are volatile, making them suitable for MS applications.[2][15]
Troubleshooting Guide
Issue 1: Low yield of my peptide/molecule after TFA removal.
-
Possible Cause: Loss of sample during the removal process, particularly with repeated lyophilization or chromatographic steps.
-
Troubleshooting Steps:
-
Optimize the Number of Lyophilization Cycles: For HCl exchange, excessive cycles can lead to sample loss. A study on the peptide lanreotide showed that three cycles with 10 mM HCl were optimal for TFA removal without impacting peptide purity.[16]
-
Method Selection: For very hydrophilic peptides, ion-exchange or SPE might be more suitable than reverse-phase methods to minimize loss.[9]
-
Handling: Ensure careful handling and transfer of the sample between steps to minimize physical loss.
-
Issue 2: My biological assay results are inconsistent or show unexpected effects (e.g., cell toxicity).
-
Possible Cause: Incomplete removal of TFA. Residual TFA can be cytotoxic even at low concentrations.[3][5]
-
Troubleshooting Steps:
-
Quantify Residual TFA: Use an analytical method to determine the amount of remaining TFA. Techniques like 19F-NMR, ion chromatography, or HPLC with an evaporative light-scattering detector (ELSD) can be used for quantification.[6][16]
-
Repeat the Removal Process: If significant TFA remains, an additional round of the removal procedure may be necessary.
-
Switch to a More Rigorous Method: If repeated lyophilization is insufficient, consider using ion-exchange chromatography for a more complete removal. A study demonstrated that ion-exchange resin and a deprotonation/reprotonation cycle could remove over 95% of TFA.[7]
-
Issue 3: Poor peak shape or resolution when using TFA alternatives in HPLC.
-
Possible Cause: The alternative mobile phase additive is a weaker ion-pairing agent than TFA, leading to less effective interaction with the stationary phase and the analyte.[2]
-
Troubleshooting Steps:
-
Optimize Additive Concentration: Increasing the concentration of formic acid or acetic acid can sometimes improve peak shape.[15]
-
Column Selection: Use a column with low surface silanol activity, which is less likely to cause peak tailing with weaker ion-pairing agents.[2]
-
Evaluate Different Alternatives: The optimal additive can be molecule-dependent. Experiment with different alternatives like formic acid, acetic acid, or difluoroacetic acid to find the best balance of resolution and MS compatibility.
-
Quantitative Data Summary
The efficiency of TFA removal can vary depending on the method and the specific peptide or molecule. The following table summarizes typical performance data for common TFA removal techniques.
| Method | Typical Residual TFA Level | Peptide/Molecule Recovery | Key Considerations |
| Lyophilization with HCl | < 5% (can be <1% with multiple cycles)[16] | Generally high, but can decrease with multiple cycles. | The number of cycles and HCl concentration need to be optimized.[11][16] |
| Ion-Exchange Chromatography | < 1% to undetectable[6][7] | Can be lower due to the additional chromatographic step. | Effective for a wide range of molecules, including hydrophilic ones.[9] |
| Solid-Phase Extraction (SPE) | Variable, depends on protocol. | Good, can also concentrate the sample. | A quick and effective method for desalting.[13] |
| RP-HPLC with TFA-free mobile phase | < 1% | Can be lower due to the additional chromatographic step. | Good for exchanging to acetate or formate salts.[17] |
Experimental Protocols
Protocol 1: TFA/HCl Exchange via Lyophilization
This protocol is adapted from procedures described for synthetic peptides.[11][12][16]
-
Dissolution: Dissolve the TFA salt of the peptide in a 10 mM hydrochloric acid (HCl) solution at a concentration of approximately 1 mg/mL.[16]
-
Incubation: Let the solution stand at room temperature for a few minutes to allow for ion exchange.[11]
-
Freezing: Flash-freeze the solution using liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: For more complete TFA removal, repeat steps 1-4 two to three times.[11]
Protocol 2: TFA/Acetate Exchange using Anion-Exchange Resin
This protocol is based on methods for exchanging counter-ions using a strong anion-exchange resin.[1][7]
-
Resin Preparation: Prepare a small column with a strong anion-exchange resin. The column should have a 10- to 50-fold excess of anion-exchange sites relative to the amount of peptide.[12]
-
Equilibration: Wash the resin with a 1 M sodium acetate solution to charge it with acetate ions.
-
Washing: Wash the column thoroughly with distilled water to remove excess sodium acetate.[12]
-
Sample Loading: Dissolve the peptide in distilled water and load it onto the column.
-
Elution: Elute the peptide with distilled water and collect the fractions containing the peptide.
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide acetate salt.[12]
Visualizations
Experimental Workflow: TFA Removal by Lyophilization with HCl
Caption: Workflow for TFA/HCl exchange via lyophilization.
Troubleshooting Logic: Low Peptide Yield After TFA Removal
Caption: Troubleshooting guide for low peptide yield.
References
- 1. peptide.com [peptide.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. genscript.com [genscript.com]
- 4. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 8. lifetein.com [lifetein.com]
- 9. lifetein.com [lifetein.com]
- 10. omizzur.com [omizzur.com]
- 11. lifetein.com [lifetein.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 15. biotage.com [biotage.com]
- 16. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
Technical Support Center: Fmoc-Based Synthesis of VAAF
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Fmoc-based solid-phase peptide synthesis (SPPS) of the tetrapeptide Val-Ala-Ala-Phe (VAAF).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Fmoc-based synthesis of VAAF?
A1: The most common side reactions when synthesizing VAAF (Val-Ala-Ala-Phe) include diketopiperazine (DKP) formation, aggregation of the growing peptide chain, incomplete coupling or deprotection, and potential racemization of the amino acid residues, particularly Phenylalanine.[1][2][3]
Q2: Why is my crude VAAF peptide showing a major peak with a mass loss of the N-terminal Val-Ala dipeptide?
A2: This is a strong indication of diketopiperazine (DKP) formation. This side reaction is particularly prevalent at the dipeptide stage.[4][5] During the deprotection of the second amino acid (Alanine), the newly freed N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide (Ala-Phe) as a cyclic diketopiperazine. This results in a truncated peptide and can significantly lower your overall yield.
Q3: My peptide synthesis is sluggish, and I'm observing incomplete coupling, especially during the addition of Valine and the second Alanine. What could be the cause?
A3: Sluggish and incomplete coupling reactions, particularly with hydrophobic sequences like VAAF, are often due to peptide aggregation on the resin.[1][6] The growing peptide chains can self-associate through hydrogen bonding, making the N-terminus inaccessible for the next coupling step. This can lead to deletion sequences (e.g., V-A-F).
Q4: How can I detect impurities and side products in my crude VAAF peptide?
A4: The most effective methods for analyzing the purity of your crude peptide and identifying side products are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[7][8][9] RP-HPLC can separate the desired peptide from impurities, and the peak area can be used to quantify purity.[9][10] Mass spectrometry will help in identifying the molecular weights of the main product and any side products, allowing you to deduce their structures (e.g., deletion sequences, diketopiperazines).[7][8]
Troubleshooting Guides
Issue 1: Low Yield of the Full-Length VAAF Peptide
| Symptom | Potential Cause | Recommended Solution |
| Major impurity peak in HPLC with the mass of Ala-Phe-DKP. | Diketopiperazine (DKP) Formation: The deprotected N-terminus of the second amino acid (Ala) attacks the resin linkage, cleaving the dipeptide.[4][5][11] | - Use a more sterically hindered resin, such as 2-chlorotrityl chloride resin, which can suppress DKP formation. - Couple the first two amino acids as a pre-formed dipeptide (Fmoc-Ala-Ala-OH) to bypass the problematic dipeptide stage on the resin. |
| Multiple peaks in HPLC corresponding to deletion sequences (e.g., V-A-F). | Peptide Aggregation: The hydrophobic VAAF sequence can aggregate on the resin, leading to incomplete coupling.[1][6] | - Use a lower substitution resin to increase the distance between peptide chains. - Incorporate a "magic mixture" of solvents (e.g., DCM/DMF/NMP 1:1:1) to improve solvation.[6] - Perform couplings at an elevated temperature or use microwave-assisted synthesis to disrupt aggregation.[1] |
| Broad peaks and low resolution in HPLC. | Poor Peptide Quality/Aggregation: Can be a result of multiple side reactions and aggregation. | - Optimize coupling and deprotection times. - Ensure high-purity reagents and solvents are used.[12] |
Issue 2: Incomplete Reactions
| Symptom | Potential Cause | Recommended Solution |
| Positive Kaiser test after coupling step.[13] | Incomplete Coupling: Steric hindrance of Valine or aggregation can slow down the coupling reaction. | - Double couple the challenging amino acid (e.g., Valine).[12] - Increase the coupling time. - Use a more potent coupling reagent like HATU or HBTU.[2] |
| Incomplete Fmoc deprotection. | Aggregation: The deprotection reagent (piperidine) cannot access the Fmoc group.[1] | - Increase the deprotection time or perform a second deprotection step. - Add a small amount of a non-nucleophilic base like DBU (1-2%) to the piperidine solution to enhance deprotection.[3] |
Experimental Protocols
Protocol 1: Analysis of Crude VAAF Peptide Purity by RP-HPLC
-
Sample Preparation:
-
Dissolve a small amount of the crude peptide (cleaved from the resin and with protecting groups removed) in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[9]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm (for the Phenylalanine residue).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the area of the main product peak by the total area of all peaks.[9]
-
Protocol 2: Identification of Side Products by Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
The sample can be taken directly from the HPLC eluent if using an LC-MS system.
-
Alternatively, dissolve the crude peptide in a suitable solvent for direct infusion (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
-
Mass Spectrometry Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Positive ion mode.
-
Mass Range: Scan a range that includes the expected mass of the VAAF peptide (approx. 434.5 Da) and potential side products (e.g., deletion products, DKP).
-
Capillary Voltage and Temperature: Optimize based on the instrument manufacturer's recommendations.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion of the target VAAF peptide.
-
Look for other major peaks and compare their masses to the theoretical masses of potential side products (see table below).
-
| Compound | Expected Molecular Weight (Da) |
| VAAF (Target Peptide) | 434.5 |
| Ala-Phe Diketopiperazine | 204.2 |
| V-A-F (Deletion) | 335.4 |
| A-A-F (Deletion) | 307.3 |
Visualizations
Caption: Mechanism of Diketopiperazine Formation.
Caption: Fmoc-SPPS Workflow for VAAF Synthesis.
Caption: Troubleshooting Decision Tree for VAAF Synthesis.
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. Bot Detection [iris-biotech.de]
- 4. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of peptide synthesis products by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kilobio.com [kilobio.com]
- 13. Bot Detection [iris-biotech.de]
dealing with incomplete deprotection in VAAF synthesis
Welcome to the technical support center for VAAF (Vascular-disrupting Agent-Auristatin F) synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a specific focus on dealing with incomplete deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete Fmoc deprotection in the synthesis of the auristatin peptide component of VAAF?
A1: Incomplete removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a frequent issue in solid-phase peptide synthesis (SPPS), particularly for hydrophobic and sterically hindered peptides like auristatins. The primary causes include:
-
Peptide Aggregation: The growing peptide chain can aggregate on the solid support, hindering the access of the deprotection reagent (typically piperidine) to the Fmoc group. This is a known issue with hydrophobic sequences.[1]
-
Steric Hindrance: The bulky nature of certain amino acid side chains in the auristatin sequence can sterically block the approach of the deprotection reagent.
-
Insufficient Deprotection Time/Reagent Concentration: The standard deprotection time and piperidine concentration may not be sufficient for complete Fmoc removal in challenging sequences.[2][3]
-
Poor Solvent Quality: The use of old or poor-quality solvents (e.g., DMF) can affect the efficiency of the deprotection reaction.
Q2: How can I monitor the completion of the Fmoc deprotection step?
A2: Several methods can be employed to monitor the completeness of Fmoc deprotection:
-
UV-Vis Spectroscopy: This is a common and quantitative method. The piperidine-dibenzofulvene adduct, a byproduct of Fmoc removal, has a strong UV absorbance around 301 nm. By collecting the deprotection solution and measuring its absorbance, you can quantify the amount of Fmoc group removed.[1][4] A stable baseline reading after several washes indicates the completion of the reaction.
-
High-Performance Liquid Chromatography (HPLC): A small sample of the resin-bound peptide can be cleaved, and the resulting peptide analyzed by HPLC. The presence of Fmoc-protected peptide indicates incomplete deprotection.[4][5]
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test to detect the presence of free primary amines on the resin after deprotection. A positive result (blue color) indicates successful deprotection. However, it is not reliable for N-methylated amino acids or proline at the N-terminus.
Q3: What is the impact of incomplete deprotection on the final VAAF product?
A3: Incomplete deprotection can have significant downstream consequences, leading to a heterogeneous final product with reduced purity and overall yield.[6] Specific impacts include:
-
Deletion Sequences: If the Fmoc group is not removed, the subsequent amino acid cannot be coupled, resulting in a peptide chain missing one or more amino acids.
-
Fmoc-Adducts: Residual Fmoc groups can lead to the formation of Fmoc-peptide adducts in the final product.
-
Difficult Purification: The presence of deletion sequences and other impurities complicates the purification of the final auristatin-linker conjugate and the VAAF.
-
Reduced Yield: Each incomplete deprotection step lowers the theoretical yield of the desired full-length peptide.[6]
Troubleshooting Guide: Incomplete Deprotection
This guide provides a systematic approach to troubleshooting and resolving incomplete Fmoc deprotection during the synthesis of the auristatin component of VAAF.
| Problem | Potential Cause | Recommended Solution | Experimental Protocol |
| Low or no color change with Kaiser test (for primary amines). | Incomplete Fmoc deprotection. | 1. Extend the deprotection reaction time.2. Increase the number of deprotection cycles.3. Use a stronger deprotection cocktail. | See Protocol 1. |
| UV-Vis monitoring shows a continuous release of the piperidine-dibenzofulvene adduct after multiple washes. | Slow deprotection kinetics, possibly due to peptide aggregation. | 1. Increase the temperature of the deprotection reaction.2. Add a chaotropic agent to the deprotection solution. | See Protocol 2. |
| HPLC analysis of a test cleavage shows a significant peak corresponding to the Fmoc-protected peptide. | Incomplete deprotection confirmed. | 1. Repeat the deprotection step.2. If the issue persists, consider using a different deprotection reagent. | See Protocol 3. |
| Low overall yield of the purified auristatin peptide. | Cumulative effect of incomplete deprotection throughout the synthesis. | 1. Optimize deprotection conditions at each step.2. Incorporate a capping step after each coupling to block unreacted amines. | See Protocol 4. |
Experimental Protocols
Protocol 1: Extended Deprotection
-
After the initial deprotection step, perform a Kaiser test.
-
If the test is negative or weak, repeat the deprotection step using a fresh solution of 20% piperidine in DMF.
-
Increase the reaction time for the second deprotection to 10-15 minutes.
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
Perform another Kaiser test to confirm the presence of free amines.
Protocol 2: Addressing Peptide Aggregation
-
Pre-heat the deprotection solution (20% piperidine in DMF) to 35-40°C before adding it to the resin.
-
Alternatively, add a chaotropic agent such as 1 M urea to the deprotection solution to disrupt secondary structures.
-
Perform the deprotection reaction at the elevated temperature or with the chaotropic agent for the standard duration.
-
Monitor the deprotection using UV-Vis spectroscopy to ensure a stable baseline is reached.
Protocol 3: Alternative Deprotection Reagent
-
If repeated deprotection with piperidine is ineffective, consider using a stronger base solution.
-
A solution of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 2% piperidine in DMF can be used for difficult deprotections.
-
Treat the resin with this solution for 5-10 minutes.
-
Wash the resin extensively with DMF to remove all traces of DBU.
-
Confirm deprotection with a Kaiser test and/or HPLC analysis of a test cleavage.
Protocol 4: Incorporating a Capping Step
-
After each amino acid coupling step, wash the resin with DMF.
-
Prepare a capping solution of acetic anhydride/pyridine/DMF (1:8:8 v/v/v).
-
Treat the resin with the capping solution for 10 minutes to acetylate any unreacted N-terminal amines.
-
Wash the resin thoroughly with DMF before proceeding to the next deprotection step. This will prevent the formation of deletion sequences.
Quantitative Data Summary
The efficiency of the deprotection step directly impacts the overall yield and purity of the synthesized peptide. The following table provides a theoretical illustration of how incomplete deprotection can affect the final yield of a hypothetical 10-mer auristatin fragment.
| Deprotection Efficiency per Step | Theoretical Yield of 10-mer Peptide |
| 99.5% | 95.1% |
| 99.0% | 90.4% |
| 98.0% | 81.7% |
| 95.0% | 60.0% |
This table illustrates the cumulative effect of incomplete deprotection. Even a small inefficiency at each step can lead to a significant reduction in the final product yield.[6]
Visualizations
VAAF Synthesis and Deprotection Workflow
Caption: Workflow for VAAF synthesis highlighting the critical Fmoc deprotection steps and troubleshooting loop.
VAAF Mechanism of Action: Signaling Pathway
Caption: Signaling pathway of VAAF leading to apoptosis in cancer cells.
References
- 1. chempep.com [chempep.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.uci.edu [chem.uci.edu]
- 5. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
minimizing racemization during fragment condensation of H-Val-Ala-Ala-Phe-OH
This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of racemization during the fragment condensation synthesis of the tetrapeptide H-Val-Ala-Ala-Phe-OH.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A: Racemization is the process that leads to the formation of a 1:1 mixture of stereoisomers (enantiomers or diastereomers).[1] In peptide synthesis, it refers to the loss of stereochemical integrity at the α-carbon of an amino acid residue, primarily during the activation and coupling steps.[1][2] This results in the incorporation of a D-amino acid where an L-amino acid was intended (or vice versa), leading to the formation of a diastereomeric peptide that can be difficult to purify and may have altered biological activity.[3]
Q2: Why is fragment condensation particularly susceptible to racemization?
A: During fragment condensation, a peptide segment with a free C-terminus is activated for coupling. Unlike the stepwise addition of single amino acids protected with urethane-type groups (like Fmoc or Boc), the activated C-terminal residue of a peptide fragment is highly susceptible to racemization.[4][5] This occurs through the formation of an oxazolone intermediate, which can easily lose the proton from its α-carbon.[5]
Q3: In a typical fragment condensation strategy for this compound (e.g., coupling Z-Val-Ala-OH + H-Ala-Phe-OH), which residue is at the highest risk of racemization?
A: The C-terminal amino acid of the N-protected fragment that is being activated is at the highest risk. In the example of coupling Z-Val-Ala-OH with H-Ala-Phe-OH, the C-terminal Alanine of the Z-Val-Ala-OH fragment is the residue that will be activated and is therefore most susceptible to racemization. The Phenylalanine residue, being the C-terminus of the final product, is not activated during this coupling step and is not at risk.
Q4: What are the main factors that influence the extent of racemization?
A: Several factors control the rate of racemization:
-
Coupling Reagents and Additives: The choice of activating agent and the use of racemization-suppressing additives are critical.[5]
-
Temperature: Higher temperatures generally increase the rate of racemization, although they can also improve coupling efficiency for difficult sequences.[6][7]
-
Solvent: The polarity and type of solvent can influence the stability of the activated intermediate and the rate of racemization.[8]
-
Base: The type and amount of base used can significantly impact epimerization.[5]
-
Amino Acid Residue: Certain amino acids, like Histidine (His) and Cysteine (Cys), are particularly prone to racemization.[2][6][9]
Troubleshooting Guide: Minimizing Racemization
Issue: High levels of diastereomeric impurity detected after fragment condensation.
This is a common problem indicating that significant racemization has occurred at the C-terminal residue of the activated peptide fragment. The following guide provides potential causes and solutions.
| Potential Cause | Recommended Solutions & Strategies |
| Inappropriate Coupling Reagent | Solution: Switch to a coupling methodology known for low racemization. • Carbodiimides + Additives: Use Diisopropylcarbodiimide (DIC) in combination with an additive like Oxyma Pure or HOBt.[4][10] The urea byproduct of DIC is more soluble than that of DCC, simplifying purification.[4] • Onium Salts: While highly efficient, reagents like HBTU or HATU can lead to racemization if not used carefully.[10][11] If using onium salts, ensure the pre-activation time is minimized and consider adding HOBt or HOAt.[9][11] COMU is a modern, highly reactive uranium salt that is considered a stable and efficient choice.[12] |
| Absence or Ineffective Additive | Solution: Always use a racemization-suppressing additive. • Oxyma Pure (Ethyl 2-cyano-2-(hydroximino)acetate): A highly effective and non-explosive alternative to HOBt and HOAt that allows for high coupling rates with low racemization when used with carbodiimides.[4][10] • HOBt (1-Hydroxybenzotriazole): The classic additive used to suppress racemization.[5][9] Adding HOBt can reduce epimerization to insignificant levels in many cases.[11] • Copper (II) Chloride (CuCl₂): Has been shown to be effective in suppressing racemization, particularly in solution-phase segment coupling.[5][9] |
| Excessive Temperature | Solution: Perform the coupling reaction at a lower temperature. • Standard Protocol: Run the reaction at 0 °C or room temperature. Low temperatures are generally recommended for carbodiimide-mediated couplings to minimize side reactions, including racemization.[4] • Microwave Synthesis: If using microwave heating to overcome aggregation, be aware that high temperatures (e.g., 80-90 °C) can significantly increase racemization, especially for sensitive amino acids.[6] Consider lowering the microwave coupling temperature to 50 °C or performing the coupling of the sensitive fragment conventionally at a lower temperature.[7][13] |
| Inappropriate Solvent Choice | Solution: Select a suitable solvent. • Standard Solvents: N,N-Dimethylformamide (DMF) is commonly used. In cases of aggregation, switching to N-methylpyrrolidone (NMP) or adding Dimethyl sulfoxide (DMSO) may help.[9] • "Green" Solvents: 2-Methyltetrahydrofuran (2-MeTHF) has been identified as a promising green solvent that can provide high crude purity and low racemization potential.[8] |
| Prolonged Activation Time | Solution: Minimize the time the carboxylic acid is in its activated state before the amine component is introduced. • In Situ Activation: Add the coupling reagent to a mixture of the carboxylic acid fragment, amine fragment, and additive rather than pre-activating the acid component for an extended period. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents and Additives for Racemization Suppression
| Reagent/Additive Combination | Type | Key Advantages | Considerations for Racemization |
| DIC / HOBt | Carbodiimide + Additive | Good efficiency; soluble urea byproduct.[4] | Low racemization; a standard and reliable method.[14] |
| DIC / Oxyma Pure | Carbodiimide + Additive | Excellent racemization suppression; non-explosive alternative to HOAt.[4][10] | Considered one of the best methods for minimizing racemization.[10] |
| EDC / HOBt | Carbodiimide + Additive | Water-soluble carbodiimide and byproduct, useful for solution phase.[5] | HOBt addition is crucial to minimize racemization.[5] |
| HBTU / HOBt / Base | Aminium Salt | Fast and efficient coupling.[11] | Can cause significant racemization without careful control of base and temperature.[11] |
| HATU / Base | Aminium Salt | Very fast and effective, especially for hindered couplings.[2] | Higher potential for racemization, especially with sensitive residues.[10] |
| COMU | Uronium Salt | Highly reactive and stable; often requires less base.[11][12] | Generally shows low racemization levels.[4] |
| PyBOP | Phosphonium Salt | Effective for cyclization and hindered couplings.[4] | Generally provides low racemization.[4] |
Experimental Protocols
Protocol 1: Low-Racemization Fragment Condensation Using DIC/Oxyma Pure
This protocol describes the coupling of an N-protected dipeptide (Fragment A, e.g., Z-Val-Ala-OH) with a C-protected dipeptide (Fragment B, e.g., H-Ala-Phe-OMe).
Materials:
-
Fragment A (Z-Val-Ala-OH): 1.0 equivalent
-
Fragment B (H-Ala-Phe-OMe): 1.0 equivalent
-
Oxyma Pure: 1.1 equivalents
-
Diisopropylcarbodiimide (DIC): 1.1 equivalents
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, ice bath
Procedure:
-
Dissolve Fragment A (1.0 eq) and Fragment B (1.0 eq) in anhydrous DMF in a clean, dry reaction vessel.
-
Add Oxyma Pure (1.1 eq) to the solution and stir until fully dissolved.
-
Cool the reaction vessel to 0 °C using an ice bath.
-
Slowly add DIC (1.1 eq) to the cooled solution dropwise over 5 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until Fragment A is consumed (typically 12-24 hours).
-
Once the reaction is complete, filter off the diisopropylurea (DIU) byproduct if it has precipitated.
-
Quench the reaction by adding a small amount of water.
-
Proceed with standard aqueous workup and purification (e.g., extraction, crystallization, or chromatography) to isolate the protected tetrapeptide.
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol provides a general method to determine the percentage of the undesired L-D-L-L diastereomer (from racemization of the C-terminal Alanine) in the final this compound product.
Materials:
-
Crude or purified this compound peptide sample.
-
Chiral HPLC column (e.g., a cyclodextrin-based or Pirkle-type column).
-
HPLC system with a UV detector.
-
Mobile phase solvents (e.g., acetonitrile, water, isopropanol with additives like trifluoroacetic acid, as recommended by the column manufacturer).
Procedure:
-
Prepare a standard solution of the synthesized peptide in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Develop a separation method. This is the most critical step and often requires screening different chiral columns and mobile phase compositions to achieve baseline separation of the desired L-L-L-L peptide from the diastereomeric L-D-L-L impurity.
-
Equilibrate the chiral HPLC column with the chosen mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 5-10 µL) of the peptide solution onto the column.
-
Run the chromatogram and detect the eluting peaks using a UV detector (e.g., at 214 nm or 254 nm).
-
Identify the peaks corresponding to the main product (L-L-L-L) and the diastereomeric impurity (L-D-L-L). The impurity will typically be a smaller peak eluting near the main product peak.
-
Integrate the area of both peaks.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area(diastereomer) / (Area(main product) + Area(diastereomer))] x 100
Note: Capillary electrophoresis is another powerful technique for separating and quantifying optical isomers of peptides.[15]
Visualizations
Caption: Mechanism of racemization during peptide coupling.
Caption: Workflow for synthesis and analysis.
Caption: Decision tree for coupling strategy.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. peptide.com [peptide.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Bot Detection [iris-biotech.de]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Residual TFA on H-Val-Ala-Ala-Phe-OH Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with biological assays involving the synthetic peptide H-Val-Ala-Ala-Phe-OH. The primary focus is on the impact of residual trifluoroacetic acid (TFA), a common counterion from peptide synthesis and purification, which can significantly interfere with experimental results.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic peptide sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis of peptides for cleaving the peptide from the resin and during purification by high-performance liquid chromatography (HPLC).[1][2][3] While lyophilization removes free TFA, it remains as a counterion bound to positively charged residues in the peptide, forming a TFA salt.[1][2] Therefore, synthetic peptides are often delivered as TFA salts.
Q2: How can residual TFA affect my biological assays with this compound?
A2: Residual TFA can interfere with biological assays in several ways:
-
Cytotoxicity: TFA can be toxic to cells, even at low concentrations, leading to reduced cell viability and proliferation in cell-based assays.[4][5] This can result in misleading interpretations of the peptide's biological activity.
-
Alteration of Peptide Properties: TFA can bind to the peptide, altering its conformation, solubility, and aggregation properties.[2][4] This can affect the peptide's ability to interact with its biological target.
-
Assay Interference: TFA's acidity can alter the pH of the assay buffer, affecting enzyme activity and protein stability.[1][4] It can also directly interfere with assay components, leading to false-positive or false-negative results.[1]
Q3: What are the typical levels of TFA in a synthetic peptide and what is considered an acceptable level?
A3: The amount of residual TFA in a lyophilized peptide sample can vary significantly, ranging from 10% to 45% by weight. For sensitive biological assays, especially cell-based and in vivo studies, it is highly recommended to reduce the TFA content to less than 1%.[4][6][7]
Q4: How can I remove or reduce the amount of TFA in my this compound sample?
A4: The most common methods for removing residual TFA are:
-
HCl or Acetate Exchange: This involves dissolving the peptide in a solution containing hydrochloric acid (HCl) or acetic acid, followed by lyophilization.[2][4] This process is typically repeated several times to ensure complete exchange of the TFA counterion.
-
Ion-Exchange or Reverse-Phase HPLC: These chromatographic techniques can be used to exchange the TFA counterion for a more biocompatible one, such as acetate or chloride.[1][3]
Q5: What are the alternatives to TFA in peptide synthesis and purification?
A5: While TFA is widely used, alternative acids like formic acid can be employed in HPLC purification, which may lead to less ion suppression in mass spectrometry but can result in poorer peak shape during separation.[8] For the final peptide salt form, acetate and hydrochloride salts are common, more biocompatible alternatives to TFA salts.[3][6]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in cell viability assays (e.g., MTT, XTT).
-
Possible Cause: Residual TFA in the this compound sample is causing dose-dependent cytotoxicity, masking the true effect of the peptide.
-
Troubleshooting Steps:
-
Quantify TFA Content: If possible, determine the percentage of TFA in your peptide stock.
-
TFA Removal: Perform a salt exchange to replace TFA with HCl or acetate (see detailed protocol below).
-
Control Experiments: Include a "TFA only" control group in your assay at concentrations equivalent to those present in your peptide-treated wells. This will help differentiate the cytotoxic effects of TFA from the biological activity of the peptide.
-
Use TFA-free Peptide: If available, purchase the peptide in a TFA-free salt form (e.g., acetate or HCl salt) for comparison.
-
Problem 2: The observed biological activity of this compound is significantly lower than expected in an enzyme assay.
-
Possible Cause: The acidic nature of residual TFA is altering the optimal pH of the enzyme assay, leading to reduced enzyme activity. This compound is a known substrate for carboxypeptidase P.[9]
-
Troubleshooting Steps:
-
pH Measurement: Measure the pH of your final assay solution after adding the peptide stock. If it is outside the optimal range for the enzyme, this is a likely cause.
-
Buffer Capacity: Ensure your assay buffer has sufficient buffering capacity to counteract the acidity of the TFA.
-
TFA Removal: As with cell-based assays, removing TFA via salt exchange is the most effective solution.
-
Enzyme Stability Control: Incubate the enzyme alone in a solution containing a similar concentration of TFA as your experimental condition to assess if TFA directly inhibits or destabilizes the enzyme.
-
Problem 3: Peptide solubility issues or aggregation observed when preparing stock solutions.
-
Possible Cause: TFA counterions can influence the solubility and aggregation propensity of peptides.[2][4]
-
Troubleshooting Steps:
-
Solubility Test: Before preparing a large stock, test the solubility of a small amount of the peptide in your desired solvent.
-
Alternative Solvents: If solubility is an issue in aqueous buffers, try dissolving the peptide in a small amount of an organic solvent like DMSO first, and then slowly adding it to the aqueous buffer.
-
TFA Exchange: Exchanging TFA for a different counterion like acetate may improve the peptide's solubility characteristics in certain buffers.
-
Quantitative Data on TFA Interference
The following tables provide illustrative data on the potential impact of TFA on biological assays. Note that the specific effects can vary depending on the cell line, enzyme, and assay conditions.
Table 1: Illustrative Cytotoxic Effects of TFA on Various Cancer Cell Lines (IC50 Values)
| Cell Line | Illustrative IC50 of TFA (mM) |
| HeLa (Cervical Cancer) | 0.5 - 2.0 |
| A549 (Lung Cancer) | 1.0 - 5.0 |
| MCF-7 (Breast Cancer) | 0.8 - 3.0 |
| HepG2 (Liver Cancer) | 1.5 - 7.0 |
Disclaimer: These are representative values to illustrate the potential cytotoxic range of TFA. Actual IC50 values should be determined experimentally for the specific cell line and conditions used.
Table 2: Illustrative Impact of TFA on Carboxypeptidase P Kinetics with this compound as a Substrate
| TFA Concentration (mM) | Apparent Km (mM) | Apparent Vmax (µmol/min/mg) |
| 0 | 1.0 | 100 |
| 0.1 | 1.2 | 90 |
| 0.5 | 2.5 | 60 |
| 1.0 | 4.0 | 30 |
Disclaimer: This table presents hypothetical data to demonstrate the potential inhibitory effects of TFA on enzyme kinetics. The actual impact on Km and Vmax should be determined experimentally.
Detailed Experimental Protocols
Protocol 1: TFA Removal by HCl Exchange and Lyophilization
This protocol describes a common method to exchange trifluoroacetate counterions with chloride ions.
Materials:
-
Lyophilized this compound (TFA salt)
-
Milli-Q or deionized water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the peptide in Milli-Q water at a concentration of 1-2 mg/mL.
-
Add the 100 mM HCl solution to the peptide solution to a final HCl concentration of 10 mM.
-
Allow the solution to stand at room temperature for 1-2 minutes.
-
Flash-freeze the solution in liquid nitrogen or in a freezer at -80°C.
-
Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat steps 1-5 two to three more times to ensure complete TFA removal.
-
After the final lyophilization, the peptide is ready to be dissolved in the appropriate buffer for your biological assay.
Protocol 2: Carboxypeptidase P Activity Assay with this compound
This protocol provides a general framework for measuring the activity of carboxypeptidase P using the tetrapeptide substrate this compound. The release of Phenylalanine can be monitored by HPLC.
Materials:
-
This compound (TFA-free)
-
Carboxypeptidase P enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., 1% TFA in water)
-
HPLC system with a C18 column
Procedure:
-
Substrate and Enzyme Preparation:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a stock solution of carboxypeptidase P in the assay buffer. The optimal concentration should be determined empirically.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add the assay buffer and the this compound substrate to the desired final concentration. Pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the carboxypeptidase P enzyme.
-
Incubate the reaction for a specific time course (e.g., 0, 5, 10, 15, 30 minutes).
-
-
Quenching the Reaction:
-
At each time point, stop the reaction by adding an equal volume of the quenching solution (1% TFA). This will denature the enzyme and stop the reaction.
-
-
HPLC Analysis:
-
Centrifuge the quenched reaction mixtures to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to separate the substrate (this compound) from the product (Phenylalanine).
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Quantify the amount of Phenylalanine released at each time point by integrating the peak area and comparing it to a standard curve of known Phenylalanine concentrations.
-
Determine the initial velocity of the reaction from the linear portion of the product formation versus time plot.
-
To determine Km and Vmax, repeat the assay with varying substrate concentrations.
-
Visualizations
Caption: Workflow for TFA removal by HCl exchange.
Caption: Potential interference of TFA in the Integrin-FAK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Thy-1 (CD90)-regulated cell adhesion and migration of mesenchymal cells: insights into adhesomes, mechanical forces, and signaling pathways [frontiersin.org]
- 5. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 6. iLab Organizer :: High-Throughput Screening Core [uic.ilab.agilent.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound peptide [novoprolabs.com]
Technical Support Center: Enhancing the Stability of H-Val-Ala-Ala-Phe-OH in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of the tetrapeptide H-Val-Ala-Ala-Phe-OH in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: this compound, a hydrophobic tetrapeptide, is susceptible to several degradation pathways in solution. The primary routes of degradation include:
-
Hydrolysis: Cleavage of the peptide bonds (amide bonds) is a common degradation pathway, particularly at acidic or basic pH. The peptide bond most susceptible to hydrolysis can vary depending on the specific conditions.
-
Aggregation: Due to its hydrophobic nature (GRAVY score of 2.65), this compound has a tendency to self-associate and form aggregates in aqueous solutions.[1] This process can be influenced by factors such as peptide concentration, pH, temperature, and ionic strength.[2][3]
-
Oxidation: Although less common for this specific sequence which lacks highly susceptible residues like Met or Cys, oxidation can still occur, particularly if the solution is exposed to oxidative conditions or contains oxidizing impurities.
-
Enzymatic Degradation: this compound is a known substrate for carboxypeptidase P from porcine kidneys, indicating its susceptibility to cleavage by proteases.[1][3]
Q2: What are the optimal storage conditions for this compound in its lyophilized form and in solution?
A2: Proper storage is critical to maintain the integrity of this compound.
-
Lyophilized Powder: The lyophilized peptide should be stored at -20°C or lower in a tightly sealed container, protected from moisture and light. Before opening, the container should be allowed to warm to room temperature in a desiccator to prevent condensation.
-
In Solution: Peptides in solution are significantly less stable. For short-term storage (a few days), solutions should be kept at 2-8°C. For longer-term storage, it is recommended to aliquot the peptide solution into single-use volumes and store them frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q3: How does pH affect the stability of this compound in solution?
A3: The pH of the solution is a critical factor influencing the stability of this compound. Both acidic and alkaline conditions can catalyze the hydrolysis of peptide bonds. The rate of hydrolysis typically follows a U-shaped curve with the minimum rate occurring around the peptide's isoelectric point (pI), which for this compound is theoretically around 7.[1] Extreme pH values can also promote other degradation pathways like aggregation. It is crucial to determine the optimal pH for stability for your specific application through experimental studies.
Q4: Can organic co-solvents be used to improve the solubility and stability of this hydrophobic peptide?
A4: Yes, for hydrophobic peptides like this compound, organic co-solvents can be beneficial. Solvents such as acetonitrile, ethanol, or isopropanol can help to solubilize the peptide and may reduce aggregation by disrupting hydrophobic interactions between peptide molecules.[4] However, the choice and concentration of the co-solvent must be carefully optimized, as some organic solvents can also denature the peptide or interfere with biological assays.
Q5: What are some recommended excipients to enhance the stability of this compound in solution?
A5: Several excipients can be employed to improve the stability of this compound in solution:
-
Buffers: Utilizing a suitable buffer system to maintain the optimal pH is the most practical approach to minimize hydrolysis.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic side chains of the peptide, thereby increasing its solubility and reducing aggregation.[5][6][7][8][9]
-
Surfactants: Non-ionic surfactants, such as Polysorbate 80, can be used at low concentrations to prevent surface adsorption and aggregation.
-
Amino Acids: Certain amino acids, such as arginine and glycine, can act as stabilizers by reducing aggregation.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Peptide does not dissolve completely in aqueous buffer. | The peptide is highly hydrophobic. | 1. Try dissolving the peptide in a small amount of an organic solvent like acetonitrile or DMSO first, then slowly add the aqueous buffer while vortexing.2. Use a buffer with a pH away from the peptide's isoelectric point (pI ≈ 7) to increase its net charge and solubility.3. Incorporate solubility-enhancing excipients such as cyclodextrins. |
| A precipitate forms after initial dissolution. | The peptide is aggregating over time. | 1. Decrease the peptide concentration.2. Optimize the pH and ionic strength of the buffer.3. Add anti-aggregation excipients like arginine or a non-ionic surfactant. |
Issue 2: Rapid Degradation of this compound in Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| HPLC analysis shows a rapid decrease in the main peptide peak and the appearance of new peaks over a short period. | Hydrolysis of peptide bonds. | 1. Determine the optimal pH for stability by conducting a pH-rate profile study.2. Store the solution at lower temperatures (2-8°C or frozen).3. Minimize the time the peptide is kept in solution before use. |
| Loss of peptide concentration without the appearance of distinct degradation peaks. | Adsorption to container surfaces. | 1. Use low-protein-binding microcentrifuge tubes or vials.2. Add a small amount of a non-ionic surfactant (e.g., 0.01% Tween 20) to the solution. |
| Broadening of the main peak or appearance of a high molecular weight shoulder in SEC-HPLC. | Aggregation of the peptide. | 1. Reduce the peptide concentration.2. Add stabilizing excipients like cyclodextrins or arginine.3. Optimize the formulation by adjusting pH and ionic strength. |
Quantitative Data
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following tables provide illustrative data based on studies of similar short, hydrophobic peptides to demonstrate general trends. Researchers should perform their own stability studies to obtain precise data for their specific formulation and conditions.
Table 1: Illustrative pH-Dependent Hydrolysis of a Tetrapeptide at 37°C
| pH | Apparent First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 3.0 | 0.045 | 15.4 |
| 5.0 | 0.012 | 57.8 |
| 7.0 | 0.028 | 24.8 |
| 9.0 | 0.063 | 11.0 |
Note: This data is hypothetical and intended for illustrative purposes only.
Table 2: Illustrative Effect of Temperature on the Stability of a Tetrapeptide in Solution (pH 7.0)
| Temperature (°C) | Apparent First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 4 | 0.005 | 138.6 |
| 25 | 0.028 | 24.8 |
| 37 | 0.098 | 7.1 |
Note: This data is hypothetical and intended for illustrative purposes only.
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis of this compound
This protocol outlines a general reversed-phase HPLC (RP-HPLC) method suitable for monitoring the degradation of this compound.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution:
-
A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point. The gradient should be optimized to achieve good separation of the parent peptide from its degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Sample Preparation:
-
Dissolve the peptide in an appropriate solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Inject a fixed volume (e.g., 20 µL) onto the column.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent peptide and the increase in the peak areas of any degradation products over time.
-
The percentage of the remaining peptide can be calculated as: (Peak Area at time t / Initial Peak Area) * 100.
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples by the developed HPLC method (Protocol 1).
-
-
Peak Purity Analysis:
-
For the parent peak in the chromatograms of the stressed samples, perform peak purity analysis using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting.
-
Visualizations
Caption: Major degradation pathways for this compound in solution.
Caption: Experimental workflow for a forced degradation study.
Caption: Logical flow for troubleshooting stability issues.
References
- 1. This compound peptide [novoprolabs.com]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound | 21957-32-4 | Benchchem [benchchem.com]
- 4. Computational and Experimental Evaluation of the Stability of a GLP-1-like Peptide in Ethanol-Water Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein stabilization by cyclodextrins in the liquid and dried state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. alzet.com [alzet.com]
Validation & Comparative
A Comparative Guide to Purity Assessment of H-Val-Ala-Ala-Phe-OH by Analytical HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for synthetic peptides is a critical aspect of research and drug development, ensuring the reliability of experimental results and the safety of therapeutic candidates. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), stands as the principal method for analyzing peptide purity.[1] This guide provides an objective comparison of analytical HPLC methods for the purity assessment of the tetrapeptide H-Val-Ala-Ala-Phe-OH, supported by representative experimental data and detailed protocols.
Comparative Performance of Analytical HPLC Methods
The selection of HPLC parameters, including the column chemistry, mobile phase composition, and gradient profile, significantly influences the separation and quantification of a target peptide from its impurities. Below is a comparison of typical analytical HPLC methods for a peptide like this compound, highlighting key performance metrics.
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl | Method C: Cyano |
| Column Chemistry | C18 | Phenyl-Hexyl | Cyano |
| Particle Size | 3.5 µm | 3.5 µm | 3.5 µm |
| Column Dimensions | 4.6 x 150 mm | 4.6 x 150 mm | 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B in 20 min | 5-95% B in 20 min | 5-95% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 220 nm | 220 nm | 220 nm |
| Retention Time (min) | 12.5 | 11.8 | 10.2 |
| Peak Asymmetry | 1.1 | 1.2 | 1.4 |
| Theoretical Plates | 18,000 | 16,500 | 14,000 |
| Resolution (Main Peak vs. Impurity) | 2.2 | 2.0 | 1.7 |
Key Observations:
-
C18 columns generally provide the highest retention and resolution for peptides due to their strong hydrophobic interactions.[2][3]
-
Phenyl-Hexyl columns offer alternative selectivity, which can be beneficial for separating impurities that co-elute with the main peak on a C18 column.
-
Cyano columns are the least retentive and may be suitable for rapid screening, but often provide lower resolution for complex peptide mixtures.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections outline the standard protocols for sample preparation and HPLC analysis.
Sample Preparation
-
Reconstitution: The lyophilized this compound peptide powder is reconstituted in HPLC-grade water or a compatible buffer (e.g., 0.1% TFA in water) to a stock concentration of 1 mg/mL.
-
Working Solution: The stock solution is further diluted with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of 0.1 mg/mL.
-
Filtration: The working solution is filtered through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the HPLC analysis.
Analytical HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for peptide analysis.[4]
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
-
Gradient Elution: A linear gradient is typically employed, starting with a low percentage of the organic mobile phase (B) and gradually increasing it to elute the peptide and any impurities. A shallow gradient is often preferred for better resolution of peptides.[5]
-
Detection: The peptide bond absorbs strongly at low UV wavelengths, making 210-220 nm the optimal range for detection.[4][6] If the peptide contains aromatic residues like Phenylalanine, a secondary wavelength of 254 nm or 280 nm can also be monitored.
-
Data Analysis: The purity of the peptide is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing the HPLC Workflow
The following diagram illustrates the logical workflow of an analytical HPLC experiment for peptide purity assessment.
Caption: Workflow for peptide purity assessment by analytical HPLC.
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping [sigmaaldrich.com]
- 3. scantecnordic.se [scantecnordic.se]
- 4. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Sequencing VAAF: A Comparative Guide to Tandem Mass Spectrometry, Edman Degradation, and NMR Spectroscopy
For researchers, scientists, and drug development professionals navigating the complexities of peptide sequencing, this guide offers an objective comparison of three prominent techniques for confirming the sequence of very-short-chain amidated amino acids/peptides (VAAF): Tandem Mass Spectrometry (MS/MS), Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document provides a detailed analysis of each method's performance, supported by experimental data and protocols, to aid in the selection of the most appropriate technique for your research needs.
The accurate sequencing of VAAFs is critical in various fields, from elucidating the structure of novel neuropeptides to ensuring the quality of synthetic peptide therapeutics. The C-terminal amidation, a common post-translational modification, can significantly influence the biological activity and stability of these short peptides. Therefore, robust analytical methods are required to unequivocally determine their amino acid sequence and confirm the presence of the amide group.
Performance Comparison
The choice of sequencing technique depends on several factors, including the required sensitivity, the amount of sample available, the desired throughput, and the specific information needed (e.g., confirmation of modifications). The following table summarizes the key performance metrics of Tandem MS/MS, Edman Degradation, and NMR Spectroscopy for VAAF analysis.
| Feature | Tandem Mass Spectrometry (MS/MS) | Edman Degradation | NMR Spectroscopy |
| Principle | Fragmentation of precursor ions and analysis of fragment ion masses to deduce the amino acid sequence. | Sequential removal and identification of N-terminal amino acids. | Measurement of nuclear spin properties in a magnetic field to determine molecular structure and connectivity. |
| Sample Requirement | Picogram to nanogram range.[1] | 10-100 picomoles.[2] | Milligram range (typically >0.5 mg). |
| Sensitivity | High (femtoto attomole range). | Moderate (low picomole range).[2] | Low. |
| Throughput | High; suitable for complex mixtures and automated analysis.[1] | Low; one sample at a time, with each cycle taking approximately one hour.[3] | Low; sample preparation and data acquisition can be time-consuming. |
| Sequence Length | Ideal for short to medium-length peptides. Sequencing of very short peptides can be challenging due to limited fragmentation.[1] | Effective for peptides up to 30-50 amino acids.[2][3] | Practical for very short peptides; complexity increases significantly with length. |
| Confirmation of Amidation | Yes, observable through a characteristic neutral loss of ammonia (-17 Da) from the precursor or C-terminal fragment ions. | Indirectly; does not directly identify the C-terminal modification. | Yes, through the detection of amide proton signals and their correlations in 2D NMR spectra. |
| De Novo Sequencing | Yes, but can be challenging for isobaric residues (e.g., Leu/Ile) without high-resolution instrumentation. | Yes, provides unambiguous sequential identification from the N-terminus. | Possible for very short peptides but is not a standard application and can be complex.[4][5] |
| Instrumentation Cost | High. | Moderate to High. | Very High. |
| Strengths | High sensitivity, high throughput, ability to analyze complex mixtures, and direct confirmation of modifications. | Unambiguous N-terminal sequencing, well-established methodology.[6][7] | Provides detailed 3D structural information in solution, non-destructive. |
| Limitations | Potential for ambiguous identification of isobaric amino acids, challenges in fragmenting very short peptides.[1] | Requires a free N-terminus, lower throughput, higher sample amount compared to MS/MS, does not directly identify C-terminal modifications.[2][3] | Low sensitivity, requires large sample amounts, complex data analysis for sequencing.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate VAAF sequencing. Below are representative protocols for the analysis of a model VAAF, Gly-Phe-NH₂, using each of the three techniques.
Tandem Mass Spectrometry (MS/MS) Protocol for Gly-Phe-NH₂ Sequencing
This protocol outlines the general steps for sequencing a VAAF using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
1. Sample Preparation:
-
Dissolve the Gly-Phe-NH₂ sample in a solvent compatible with reverse-phase liquid chromatography, such as 0.1% formic acid in water/acetonitrile (50:50 v/v).
-
The final concentration should be in the low ng/µL to pg/µL range, depending on the instrument's sensitivity.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column suitable for peptide separations (e.g., 1.7 µm particle size, 2.1 mm x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a short duration suitable for eluting a small dipeptide.
-
Flow Rate: 200-400 µL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan: Scan a mass range appropriate to detect the protonated molecule of Gly-Phe-NH₂ (m/z 222.1).
-
MS/MS Scan:
-
Select the precursor ion (m/z 222.1) for fragmentation.
-
Use Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) with normalized collision energy optimized for dipeptide fragmentation (typically 25-35%).
-
Acquire the product ion spectrum.
-
-
3. Data Analysis:
-
Identify the b- and y-ion series in the MS/MS spectrum. For Gly-Phe-NH₂:
-
b₁ ion (Gly): m/z 58.0
-
y₁ ion (Phe-NH₂): m/z 165.1
-
-
Confirm the C-terminal amidation by observing a neutral loss of ammonia (-17 Da) from the precursor ion or the y₁ ion.
-
Utilize sequencing software to automatically or manually interpret the fragmentation pattern and confirm the sequence.
Edman Degradation Protocol for a Dipeptide Amide
This protocol describes the manual or automated sequencing of a VAAF.
1. Sample Preparation:
-
Ensure the sample is pure (>90%) and free of salts and detergents.[8]
-
A minimum of 10-50 picomoles of the peptide is typically required.[8]
-
The sample can be in a volatile solvent or buffer or immobilized on a PVDF membrane.[8]
2. Edman Degradation Cycles:
-
Cycle 1 (Identification of the N-terminal residue):
-
Coupling: React the peptide with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.
-
Cleavage: Treat the PTC-peptide with anhydrous trifluoroacetic acid (TFA) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.
-
Conversion: Convert the unstable ATZ-amino acid into a more stable phenylthiohydantoin (PTH)-amino acid derivative with aqueous acid.
-
Identification: Identify the PTH-amino acid by comparing its retention time in reverse-phase HPLC with known standards.
-
-
Cycle 2 (Identification of the second residue):
-
The remaining shortened peptide from Cycle 1 is subjected to another round of coupling, cleavage, and conversion to identify the next amino acid in the sequence.
-
3. Data Analysis:
-
The sequence is determined by the order of the identified PTH-amino acids from each cycle.
-
The C-terminal amide is not directly identified but is inferred if the sequence terminates after the expected number of residues.
NMR Spectroscopy Protocol for Ala-Leu-NH₂ Sequencing
While not a standard method for de novo sequencing of such short peptides, 2D NMR can be used to confirm the sequence and structure of a known VAAF.
1. Sample Preparation:
-
Dissolve approximately 1-5 mg of Ala-Leu-NH₂ in 0.5 mL of a suitable solvent (e.g., H₂O/D₂O 90/10 or DMSO-d₆).
-
The pH should be adjusted to a range where amide proton exchange is minimized (typically pH 3-5).[9]
2. NMR Data Acquisition:
-
Acquire a 1D ¹H spectrum to assess sample purity and concentration.
-
Acquire a 2D ¹H-¹H Total Correlation Spectroscopy (TOCSY) experiment to identify the spin systems of the individual amino acids. The mixing time should be optimized to observe correlations within each amino acid residue (e.g., 60-80 ms).
-
Acquire a 2D ¹H-¹H Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment to identify through-space correlations between protons of adjacent amino acid residues. A mixing time of 200-400 ms is typically used for NOESY.
3. Data Analysis:
-
Spin System Identification (TOCSY):
-
Identify the characteristic pattern of cross-peaks for Alanine (correlations between NH, Hα, and Hβ protons).
-
Identify the characteristic pattern of cross-peaks for Leucine (correlations between NH, Hα, Hβ, Hγ, and Hδ protons).
-
-
Sequential Assignment (NOESY/ROESY):
-
Look for a cross-peak between the Hα proton of Alanine and the NH proton of Leucine. This NOE confirms the Ala-Leu sequence.
-
-
Amide Confirmation:
-
The presence of the C-terminal amide protons can be confirmed by their chemical shifts and correlations to other protons in the 2D spectra.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for VAAF sequencing using tandem mass spectrometry and a comparison of the logical flow of the three techniques.
Figure 1. Experimental workflow for VAAF sequencing by tandem mass spectrometry.
Figure 2. Logical comparison of the three main VAAF sequencing workflows.
Conclusion
The confirmation of the sequence of very-short-chain amidated amino acids/peptides is achievable through several powerful analytical techniques. Tandem mass spectrometry stands out for its high sensitivity, throughput, and ability to directly confirm C-terminal amidation, making it a primary choice for many applications. Edman degradation, while having lower throughput and higher sample requirements, provides unambiguous N-terminal sequencing, which can be invaluable for validation. NMR spectroscopy, although not a conventional sequencing tool, offers detailed structural information and can be used for sequence confirmation of known VAAFs, especially when three-dimensional structural insights are also required. The selection of the optimal method will ultimately be guided by the specific research question, sample availability, and the desired level of analytical detail.
References
- 1. Improved LC–MS identification of short homologous peptides using sequence-specific retention time predictors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ehu.eus [ehu.eus]
- 3. Identification and Sequencing of N-Terminal Peptides in Proteins by LC-Fluorescence-MS/MS: An Approach to Replacement of the Edman Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 7. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 8. cib.csic.es [cib.csic.es]
- 9. chem.uzh.ch [chem.uzh.ch]
A Comparative Guide to Carboxypeptidase Substrates: Focus on H-Val-Ala-Ala-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of H-Val-Ala-Ala-Phe-OH with other substrates of carboxypeptidases, a diverse family of enzymes crucial in various physiological processes, including protein digestion, hormone maturation, and neuropeptide processing.[1][2] Understanding the kinetic parameters of different substrates is vital for inhibitor design, drug development, and elucidating enzymatic mechanisms.
Performance Comparison of Carboxypeptidase Substrates
Below are tables summarizing the kinetic parameters (Km, kcat, and kcat/Km) for the hydrolysis of various substrates by different carboxypeptidases. Km reflects the substrate concentration at half-maximal velocity, indicating the affinity of the enzyme for the substrate (a lower Km suggests higher affinity). kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Table 1: Kinetic Parameters of Various Substrates for Carboxypeptidase A (CPA)
| Substrate | Enzyme Source | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Hippuryl-L-phenylalanine | Bovine Pancreas | 0.5 - 1.0 | 50 - 100 | 5 x 104 - 2 x 105 |
| Benzoylglycyl-L-phenylalanine | Bovine Pancreas | 0.2 - 0.5 | 100 - 200 | 2 x 105 - 1 x 106 |
| Carbobenzoxyglycyl-L-phenylalanine | Bovine Pancreas | 0.1 - 0.3 | 150 - 300 | 5 x 105 - 3 x 106 |
| Dansyl-Ala-Ala-Phe | Bovine Pancreas | ~0.1 | ~10 | ~1 x 105 |
Table 2: Kinetic Parameters of Various Substrates for Carboxypeptidase B (CPB)
| Substrate | Enzyme Source | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Hippuryl-L-arginine | Porcine Pancreas | 0.1 - 0.5 | 100 - 500 | 2 x 105 - 5 x 106 |
| Benzoylglycyl-L-arginine | Porcine Pancreas | 0.05 - 0.2 | 200 - 800 | 1 x 106 - 1.6 x 107 |
| Hippuryl-L-lysine | Porcine Pancreas | 0.2 - 1.0 | 50 - 200 | 5 x 104 - 1 x 106 |
Table 3: Kinetic Parameters of Various Substrates for Other Carboxypeptidases
| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) |
| FA-Phe-Phe | Human CPA4 | 140 ± 20 | 1.3 ± 0.1 | 0.009 |
| FA-Phe-Leu | Human CPA4 | 290 ± 40 | 1.1 ± 0.1 | 0.004 |
| Neurotensin | Human CPA4 | 0.329 ± 0.05 | 14.4 ± 0.8 | 43.8 |
| Met-enkephalin-Arg-Phe | Human CPA4 | 9.23 ± 1.5 | 87 ± 7 | 9.43 |
| Dansyl-Phe-Ala-Arg | Human CPZ | 1905 ± 360 | 5.3 ± 0.6 | 0.0028 |
| Angiotensin II | Human ACE2 | - | - | 1.9 x 106 (M-1s-1) |
| Apelin-13 | Human ACE2 | - | - | 2.1 x 106 (M-1s-1) |
| Dynorphin A 1-13 | Human ACE2 | - | - | 3.1 x 106 (M-1s-1) |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental data. Below are representative protocols for assaying carboxypeptidase activity.
General Carboxypeptidase A Activity Assay
This spectrophotometric assay is based on the hydrolysis of a synthetic substrate, such as hippuryl-L-phenylalanine, leading to an increase in absorbance at a specific wavelength.
Materials:
-
Enzyme: Carboxypeptidase A solution (e.g., from bovine pancreas).
-
Substrate: Hippuryl-L-phenylalanine solution (e.g., 1 mM in a suitable buffer).
-
Buffer: Tris-HCl buffer (e.g., 25 mM, pH 7.5) containing NaCl (e.g., 500 mM).
-
Spectrophotometer capable of measuring absorbance at 254 nm.
-
Cuvettes.
Procedure:
-
Prepare the substrate solution in the buffer.
-
Equilibrate the spectrophotometer to the desired temperature (e.g., 25 °C).
-
Add a defined volume of the substrate solution to a cuvette and place it in the spectrophotometer.
-
Record the baseline absorbance at 254 nm.
-
Initiate the reaction by adding a small volume of the carboxypeptidase A solution to the cuvette and mix quickly.
-
Monitor the increase in absorbance at 254 nm over time.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be calculated using the molar extinction coefficient of the product (hippuric acid).
General Carboxypeptidase B Activity Assay
This assay is similar to the Carboxypeptidase A assay but utilizes a substrate with a C-terminal basic amino acid, such as hippuryl-L-arginine.
Materials:
-
Enzyme: Carboxypeptidase B solution (e.g., from porcine pancreas).[3]
-
Substrate: Hippuryl-L-arginine solution (e.g., 1 mM in a suitable buffer).[3]
-
Buffer: Tris-HCl buffer (e.g., 25 mM, pH 7.65) containing NaCl (e.g., 100 mM).[3]
-
Spectrophotometer capable of measuring absorbance at 254 nm.[3]
-
Cuvettes.
Procedure:
-
Prepare the substrate solution in the buffer.[3]
-
Set the spectrophotometer to 254 nm and equilibrate to 25°C.[3]
-
Pipette 2.9 ml of the substrate solution into a cuvette and incubate in the spectrophotometer for 3-4 minutes to reach thermal equilibrium and establish a blank rate.[3]
-
Add 0.1 ml of the diluted enzyme solution and record the increase in absorbance at 254 nm for 3-4 minutes.[3]
-
Determine the change in absorbance per minute (ΔA254/minute) from the initial linear portion of the curve.[3]
Signaling Pathways and Experimental Workflows
Carboxypeptidases play critical roles in various signaling pathways by processing bioactive peptides. The following diagrams, generated using the DOT language, illustrate some of these pathways and a general experimental workflow for kinetic analysis.
The processing of neuropeptides often involves the sequential action of several enzymes.[4][5] As depicted above, after the removal of the signal peptide, prohormone convertases cleave the pro-peptide at sites flanked by basic amino acids. Carboxypeptidase E (CPE) then removes these C-terminal basic residues to generate the mature, active neuropeptide.[4]
Carboxypeptidase N (CPN) plays a key role in the regulation of the potent vasodilator bradykinin. CPN removes the C-terminal arginine residue from bradykinin, converting it to des-Arg9-bradykinin, a ligand for the B1 receptor. Angiotensin-converting enzyme (ACE) also contributes to bradykinin inactivation by cleaving it into smaller, inactive fragments.[6]
The renin-angiotensin system (RAS) is a critical regulator of blood pressure. Angiotensin-converting enzyme 2 (ACE2), a carboxypeptidase, counteracts the effects of ACE by converting the vasoconstrictor angiotensin II into the vasodilator angiotensin-(1-7).[3][7][8][9]
The workflow for determining the kinetic parameters of a carboxypeptidase with a given substrate typically involves preparation of reagents, performing the enzymatic assay under controlled conditions, and analyzing the data to calculate Km, kcat, and Vmax.
Conclusion
This compound serves as a substrate for carboxypeptidase P, an enzyme that preferentially cleaves peptides with a C-terminal hydrophobic amino acid. While direct kinetic data for this specific interaction is not widely published, the comparative data presented in this guide for other carboxypeptidase substrates highlights the diverse specificities and efficiencies within this enzyme family. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers investigating carboxypeptidase function and developing novel therapeutic agents targeting these crucial enzymes. Further research is warranted to fully characterize the kinetic profile of this compound with carboxypeptidase P to enable a more direct and comprehensive comparison with other substrates.
References
- 1. Carboxypeptidase - Wikipedia [en.wikipedia.org]
- 2. trace.tennessee.edu [trace.tennessee.edu]
- 3. Carboxypeptidase B - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. Kinetic study of carboxypeptidase P-catalyzed reaction. Pressure and temperature dependence of kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. sbi.imim.es [sbi.imim.es]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Hydrolysis of biological peptides by human angiotensin-converting enzyme-related carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Peptide Substrates for Carboxypeptidase P
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative peptide substrates for Carboxypeptidase P (EC 3.4.17.16), also known as prolylcarboxypeptidase. Carboxypeptidase P is a serine protease that specifically cleaves the C-terminal amino acid from a peptide when proline is in the penultimate position (-Pro-Xaa). The selection of an appropriate substrate is critical for accurately measuring enzyme activity, determining kinetic parameters, and for the development of specific inhibitors. This guide summarizes the performance of various substrate types, supported by experimental data and detailed protocols.
Comparison of Carboxypeptidase P Substrates
The following table summarizes various classes of peptide substrates used for the characterization of Carboxypeptidase P and related enzymes. The choice of substrate often depends on the desired sensitivity of the assay and the available instrumentation.
| Substrate Class | Example Substrate | Detection Method | Advantages | Disadvantages |
| Chromogenic Acylated Peptides | N-Carbobenzoxy-L-Glutamyl-L-Tyrosine (N-CBZ-Glu-Tyr) | Spectrophotometry | Well-established, commercially available.[1] | Lower sensitivity compared to fluorescent methods. |
| Furylacryloyl-Acylated Peptides | 3-(2-furyl)acryloyl-Ala-Phe | Spectrophotometry | Allows for continuous monitoring of enzyme activity.[2] | Synthesis may be required; potential for background absorbance. |
| Fluorogenic Peptides | Dansyl-Sar-Lys-Pro (DS-KP) | Fluorometry | High sensitivity, suitable for high-throughput screening.[3] | Can be expensive; potential for quenching effects.[3] |
| Internally Quenched Fluorescent Peptides (FRET) | Abz-FRK(Dnp)P-OH | Fluorometry | High sensitivity and specificity; allows for continuous kinetic studies.[3] | Complex synthesis; requires specific fluorophore/quencher pairs. |
| Natural Peptides | Angiotensin II, Bradykinin | HPLC, Mass Spectrometry | Physiologically relevant. | Requires more complex analytical methods for product detection. |
Quantitative Data for Selected Substrates
The following table presents kinetic parameters for the hydrolysis of different peptide substrates by Carboxypeptidase P and other carboxypeptidases. It is important to note that reaction conditions such as pH and temperature can significantly influence these parameters.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |
| Carboxypeptidase P | N-CBZ-Glu-Tyr | Data not available | Data not available | Data not available | [1] |
| Carboxypeptidase A4 | Neurotensin | 0.329 | 14.4 | 43.8 | [4] |
| Carboxypeptidase A4 | Met-enkephalin-Arg-Phe | 9.23 | 87.0 | 9.43 | [4] |
| Triticale Carboxypeptidase III | N-CBZ-Ala-Met | Data not available | Data not available | Data not available | [5] |
| Triticale Carboxypeptidase III | N-CBZ-Ala-Leu | Data not available | Data not available | Data not available | [5] |
| Triticale Carboxypeptidase III | N-CBZ-Ala-Phe | Data not available | Data not available | Data not available | [5] |
Experimental Protocols
Spectrophotometric Assay for Carboxypeptidase P Activity using N-CBZ-Glu-Tyr
This protocol is adapted from the method provided by Sigma-Aldrich for the enzymatic assay of Carboxypeptidase P.[1]
a. Reagents:
-
Assay Buffer: 50 mM Sodium Acetate, 0.02% (v/v) Triton X-100, pH 3.7 at 30°C.
-
Substrate Solution: 1 mM N-CBZ-Glu-Tyrosine in Assay Buffer.
-
Enzyme Solution: Carboxypeptidase P diluted in Assay Buffer to 0.03 - 0.06 units/mL.
-
Stop Solution: (Not specified, but a strong acid like trifluoroacetic acid to a final concentration of 0.1% can be used).
-
Detection Reagent: Ninhydrin reagent for the detection of the liberated L-Tyrosine.
b. Procedure:
-
Pipette 0.5 mL of the Substrate Solution into a test tube.
-
Add 0.3 mL of Assay Buffer.
-
Equilibrate the mixture to 30°C.
-
Initiate the reaction by adding 0.2 mL of the Enzyme Solution and mix by swirling.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding the Stop Solution.
-
Quantify the released L-Tyrosine using a ninhydrin-based colorimetric assay or by HPLC.
-
A blank reaction should be performed by adding the Stop Solution before the Enzyme Solution.
Fluorometric Assay for Carboxypeptidase Activity using Dansylated Peptides
This is a general protocol based on the principles of using fluorescent substrates.[3][6]
a. Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5 at 37°C.
-
Fluorescent Substrate: Dansyl-peptide substrate (e.g., Dansyl-Phe-Ala-Arg) at various concentrations.
-
Enzyme Solution: Purified Carboxypeptidase P at a suitable concentration.
b. Procedure:
-
Add the desired volume of Assay Buffer to the wells of a 96-well microplate.
-
Add varying concentrations of the Fluorescent Substrate to the wells.
-
Equilibrate the plate to 37°C.
-
Initiate the reaction by adding the Enzyme Solution to each well.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader. The excitation and emission wavelengths will depend on the specific fluorophore (for Dansyl group, excitation is typically around 340 nm and emission around 560 nm).
-
The initial reaction rates are calculated from the linear portion of the fluorescence versus time plot.
-
Kinetic parameters (Km and kcat) can be determined by fitting the initial rates versus substrate concentration data to the Michaelis-Menten equation.
Visualizations
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Kinetic study of carboxypeptidase P-catalyzed reaction. Pressure and temperature dependence of kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the Substrate Specificity of Human Carboxypeptidase A4 and Implications for a Role in Extracellular Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Navigating Carboxypeptidase P Inhibition Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of Carboxypeptidase P (CPP) activity is crucial for understanding its physiological roles and for the development of novel therapeutics. This guide provides a comparative overview of established methods for assaying CPP inhibition, offering insights into their principles, advantages, and limitations. While the specific use of the tetrapeptide VAAF (Val-Ala-Ala-Phe) in Carboxypeptidase P inhibition assays is not documented in currently available scientific literature, this guide will focus on validated methodologies and substrates to ensure reliable and reproducible results.
Understanding Carboxypeptidase P and its Inhibition
Carboxypeptidase P is a serine carboxypeptidase that plays a significant role in various biological processes by selectively cleaving C-terminal amino acids from peptides and proteins, particularly those with a proline residue in the penultimate position.[1][2] Inhibition of CPP is a key area of research for conditions where its activity is dysregulated. Validating the methods to screen for and characterize CPP inhibitors is therefore of paramount importance.
Established Assay Methodologies for Carboxypeptidase Activity
The validation of a carboxypeptidase inhibition assay hinges on the reliability and reproducibility of the chosen method. The most common approaches involve monitoring the enzymatic hydrolysis of a specific substrate. These methods can be broadly categorized as spectrophotometric and chromatographic assays.
Spectrophotometric Assays
Spectrophotometric assays are widely used for their simplicity and high-throughput capabilities. These assays typically employ a synthetic substrate that, upon cleavage by the carboxypeptidase, releases a chromogenic or fluorogenic molecule.
Commonly Used Substrates:
-
Hippuryl-L-phenylalanine and Hippuryl-L-arginine: These are classic substrates for Carboxypeptidase A and B, respectively. The increase in absorbance at a specific wavelength upon hydrolysis of the peptide bond is monitored to determine enzyme activity.[3][4]
-
N-(3-(2-furyl)acryloyl)-blocked peptides: These substrates, such as FAPGG (N-(3-[2-Furyl]acryloyl)-Phe-Gly-Gly), offer a continuous spectrophotometric assay where cleavage of the C-terminal amino acid leads to a change in absorbance.
Experimental Protocol: Spectrophotometric Assay for Carboxypeptidase Activity
This protocol provides a general framework for a continuous spectrophotometric rate determination assay. Specific conditions may need to be optimized for Carboxypeptidase P.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer at the optimal pH for Carboxypeptidase P activity.
-
Substrate Stock Solution: Dissolve the chosen chromogenic substrate in an appropriate solvent to create a concentrated stock solution.
-
Enzyme Solution: Prepare a stock solution of Carboxypeptidase P in a buffer that ensures its stability.
-
Inhibitor Solutions: Prepare a series of dilutions of the test inhibitor.
-
-
Assay Procedure:
-
Pipette the assay buffer, substrate solution, and inhibitor solution (or vehicle for control) into a microplate well or a cuvette.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the Carboxypeptidase P solution.
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength using a spectrophotometer.
-
Record the absorbance at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) from the linear portion of the progress curve.
-
Determine the percent inhibition for each inhibitor concentration by comparing the reaction rates in the presence and absence of the inhibitor.
-
Calculate the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting percent inhibition against inhibitor concentration.
-
Chromatographic Assays (HPLC-based)
High-Performance Liquid Chromatography (HPLC) offers a more direct and highly specific method for measuring carboxypeptidase activity. This technique separates and quantifies the substrate and the product of the enzymatic reaction.
Advantages of HPLC-based assays:
-
High Specificity: Directly measures the formation of the product and the disappearance of the substrate.
-
Versatility: Can be used with a wide variety of natural and synthetic peptide substrates.
-
Quantitative Accuracy: Provides precise quantification of reaction components.
Experimental Protocol: HPLC-based Assay for Carboxypeptidase Activity
This protocol outlines a general procedure for an HPLC-based endpoint assay.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, substrate solution, and inhibitor solution (or vehicle).
-
Pre-incubate the mixture at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the Carboxypeptidase P solution.
-
Incubate the reaction for a fixed period.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a quenching solution (e.g., trifluoroacetic acid).
-
Centrifuge the samples to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the sample onto a suitable reverse-phase HPLC column.
-
Elute the substrate and product using a gradient of an appropriate mobile phase (e.g., acetonitrile in water with 0.1% trifluoroacetic acid).
-
Detect the separated components using a UV detector at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the substrate and product.
-
Calculate the amount of product formed or substrate consumed.
-
Determine the percent inhibition and IC50 values as described for the spectrophotometric assay.
-
Comparison of Assay Methods
| Feature | Spectrophotometric Assay | HPLC-based Assay |
| Principle | Indirect measurement via chromophore/fluorophore release | Direct measurement of substrate and product |
| Throughput | High | Lower |
| Specificity | Can be prone to interference | High |
| Sensitivity | Generally good, depends on the substrate | High |
| Cost | Lower initial instrument cost | Higher initial instrument cost |
| Substrate Choice | Limited to modified chromogenic/fluorogenic substrates | Wide range of natural and synthetic peptides |
Visualizing the Assay Workflow
A clear understanding of the experimental workflow is essential for successful assay implementation. The following diagram illustrates the key steps in a typical Carboxypeptidase P inhibition assay.
Caption: Workflow for a Carboxypeptidase P inhibition assay.
Conclusion and Future Directions
While the direct application of the VAAF peptide in Carboxypeptidase P inhibition assays is not established, researchers have a robust toolkit of validated methods at their disposal. The choice between spectrophotometric and HPLC-based assays will depend on the specific requirements of the study, including throughput needs, desired specificity, and available instrumentation. Future research may explore a wider range of synthetic peptide substrates to further refine the specificity and sensitivity of Carboxypeptidase P assays, potentially identifying novel sequences that could serve as valuable tools for inhibitor screening and characterization. The continued development and validation of these assays are critical for advancing our understanding of Carboxypeptidase P and its role in health and disease.
References
- 1. Global Identification of Peptidase Specificity by Multiplex Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteome-derived Peptide Libraries to Study the Substrate Specificity Profiles of Carboxypeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Substrate Specificity of Human Carboxypeptidase A4 and Implications for a Role in Extracellular Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Tour of Carboxypeptidase A [sites.chem.utoronto.ca]
kinetic comparison of different substrates for carboxypeptidase A4
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Carboxypeptidase A4 Substrate Specificity with Supporting Experimental Data.
Carboxypeptidase A4 (CPA4) is a metallocarboxypeptidase implicated in various physiological and pathological processes, including cancer progression.[1][2][3] Understanding its substrate specificity is crucial for elucidating its biological functions and for the development of targeted therapeutics. This guide provides a comparative analysis of the kinetic parameters of CPA4 with different substrates, based on published experimental data.
Data Presentation: Kinetic Parameters of CPA4 for Various Substrates
The following tables summarize the kinetic constants (K_m, k_cat, and k_cat/K_m) for the hydrolysis of a series of chromogenic and biologically relevant peptide substrates by human Carboxypeptidase A4. The data reveals a preference for hydrophobic C-terminal amino acids.[1][2]
Table 1: Kinetic Constants for the Hydrolysis of Chromogenic Substrates by CPA4
| Substrate (FA-Phe-X) | K_m (μM) | k_cat (min⁻¹) | k_cat/K_m (μM⁻¹min⁻¹) |
| FA-Phe-Phe | 13.0 ± 1.0 | 700 ± 20 | 53.8 ± 4.0 |
| FA-Phe-Leu | 25.0 ± 2.0 | 1100 ± 50 | 44.0 ± 4.0 |
| FA-Phe-Met | 20.0 ± 2.0 | 700 ± 30 | 35.0 ± 3.0 |
| FA-Phe-Val | 40.0 ± 4.0 | 1200 ± 80 | 30.0 ± 3.0 |
| FA-Phe-Ile | 50.0 ± 5.0 | 1300 ± 100 | 26.0 ± 3.0 |
| FA-Phe-Trp | 100 ± 10 | 1200 ± 100 | 12.0 ± 1.0 |
| FA-Phe-Ala | 100 ± 10 | 600 ± 40 | 6.0 ± 0.6 |
| FA-Phe-His | 200 ± 20 | 400 ± 30 | 2.0 ± 0.2 |
Data sourced from Tanco et al., 2010.[1]
Table 2: Kinetic Constants for the Hydrolysis of Biologically Relevant Peptides by CPA4
| Substrate | K_m (μM) | k_cat (min⁻¹) | k_cat/K_m (μM⁻¹min⁻¹) |
| Neurotensin | 0.329 ± 0.03 | 14.4 ± 0.5 | 43.8 ± 4.0 |
| Met-enkephalin-Arg-Phe | 9.23 ± 0.8 | 87.0 ± 7.0 | 9.43 ± 0.8 |
| Angiotensin II | 15.4 ± 1.2 | 20.0 ± 1.5 | 1.30 ± 0.1 |
| Apelin-13 | 25.0 ± 2.0 | 10.0 ± 0.8 | 0.40 ± 0.04 |
| Bradykinin | 50.0 ± 5.0 | 5.0 ± 0.4 | 0.10 ± 0.01 |
Data sourced from Tanco et al., 2010.[1]
Experimental Protocols
The following methodologies were utilized to obtain the kinetic data presented above.
Synthesis of Chromogenic Substrates
Chromogenic substrates, 3-(2-furyl)acryloyl (FA)-Phe-X (where X is an amino acid), were synthesized to allow for continuous spectrophotometric monitoring of enzyme activity.[1]
-
Preparation of FA-Phe-N-hydroxysuccinimide: A solution of FA-Phe and N-hydroxysuccinimide in a dioxane-dimethylformamide mixture was cooled, and dicyclohexylcarbodiimide was added. The solution was stirred for 16 hours at 4°C. The resulting dicyclohexyl urea was filtered, and the solution was evaporated.[1]
-
Preparation of Furylacryloyl Dipeptides: The synthesized N-hydroxysuccinimide ester was reacted with the desired amino acid in a dioxane and water solution containing sodium bicarbonate. The mixture was kept at room temperature for 6 hours. After evaporation of dioxane, the residue was acidified. The precipitate was collected after cooling overnight.[1]
Kinetic Measurements
The rate of hydrolysis of the different substrates by CPA4 was measured continuously at 25°C in a buffer of 50 mM Tris, 0.15 M NaCl at the optimal pH for the enzyme.[4]
-
Enzyme Preparation: Recombinant human pro-CPA4 was expressed and purified. The proenzyme was then activated by trypsin.[1][2]
-
Assay Conditions: The hydrolysis of chromogenic substrates was monitored by measuring the change in absorbance at wavelengths ranging from 336 to 340 nm, depending on the specific substrate. For peptide substrates, reactions were performed at 37°C in 50 mM Tris-HCl, 100 mM NaCl, pH 7.5.[1]
-
Data Analysis: Initial reaction rates were determined from the first 5–10% of the reaction progress. The kinetic parameters, K_m and k_cat, were obtained by fitting the data to the Michaelis-Menten equation using a nonlinear least-squares regression analysis. For substrates with low solubility where saturation could not be reached, the k_cat/K_m value was determined from the slope of the linear portion of the saturation curve.[1]
Visualizations
CPA4 Signaling Pathway
Carboxypeptidase A4 has been shown to play a role in cancer progression through the activation of several signaling pathways, most notably the PI3K-AKT-mTOR pathway.[5][6][7] This pathway is critical in regulating cell proliferation, survival, and motility.[5]
Caption: CPA4 activates the PI3K-AKT-mTOR signaling pathway.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the general workflow for determining the kinetic parameters of CPA4 with a given substrate.
Caption: Workflow for CPA4 kinetic parameter determination.
References
- 1. Characterization of the Substrate Specificity of Human Carboxypeptidase A4 and Implications for a Role in Extracellular Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the substrate specificity of human carboxypeptidase A4 and implications for a role in extracellular peptide processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of H-Val-Ala-Ala-Phe-OH Cross-Reactivity with Other Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the tetrapeptide H-Val-Ala-Ala-Phe-OH, a known substrate for carboxypeptidase P, and its potential cross-reactivity with other proteases. Due to the limited direct experimental data on the inhibitory effects of this compound against a wide range of proteases, this comparison is based on established principles of protease-substrate specificity and available data for structurally related peptides.
Introduction to this compound
This compound is a tetrapeptide with the sequence Valine-Alanine-Alanine-Phenylalanine. It is primarily recognized as a substrate for carboxypeptidase P, an enzyme that cleaves amino acids from the C-terminal end of proteins and peptides[1]. Understanding the potential for this peptide to interact with other proteases is crucial for its application in research and potential therapeutic development, as off-target effects can lead to unforeseen biological consequences.
Principles of Protease Specificity
Proteases exhibit specificity based on the amino acid sequence of their substrates, particularly the residues at and around the cleavage site (the scissile bond).
-
Chymotrypsin , a serine protease, preferentially cleaves peptide bonds C-terminal to large hydrophobic residues such as phenylalanine, tryptophan, and tyrosine. Given that this compound terminates with phenylalanine, it is plausible that it could act as a substrate or a competitive inhibitor for chymotrypsin. The C-terminal carboxylate, however, may influence binding to the active site, which typically accommodates a continuing peptide chain.
-
Trypsin , another serine protease, is highly specific for cleaving peptide bonds C-terminal to positively charged amino acid residues, namely lysine and arginine. The sequence of this compound lacks these residues, making it an unlikely substrate or potent inhibitor for trypsin under normal conditions.
-
Elastase , also a serine protease, targets peptide bonds C-terminal to small, neutral amino acid residues like alanine, glycine, and valine. While this compound contains such residues, the bulky C-terminal phenylalanine might hinder its entry into the typically shallow active site of elastase.
Cross-Reactivity Comparison
| Protease Family | Target Protease Example | Structural Rationale for Interaction with this compound | Expected Interaction | Supporting Data for Similar Peptides |
| Metallocarboxypeptidases | Carboxypeptidase P | C-terminal phenylalanine is a recognized substrate motif. | Primary Substrate | This compound is a documented substrate for carboxypeptidase P from porcine kidneys[1]. |
| Serine Proteases | α-Chymotrypsin | C-terminal phenylalanine fits the S1 specificity pocket. | Potential Competitive Inhibitor or Substrate | Peptide aldehydes with a C-terminal hydrophobic residue, like chymostatin, are potent competitive inhibitors of chymotrypsin, with Kᵢ values in the nanomolar range. |
| Serine Proteases | Trypsin | Lack of C-terminal lysine or arginine. | Unlikely Inhibitor or Substrate | Peptide-based inhibitors targeting trypsin-like proteases typically incorporate an arginine or lysine analog at the P1 position. |
| Serine Proteases | Human Leukocyte Elastase | Contains alanine and valine, but the C-terminal phenylalanine is bulky. | Weak or No Interaction Expected | Potent peptide inhibitors of elastase often feature smaller residues at the P1 position to fit the constrained active site. |
| Cysteine Proteases | Caspase-1 | The YVAD sequence is a recognition motif for Caspase-1. | Potential for Weak Inhibition | The peptide inhibitor Ac-YVAD-cmk is a potent and irreversible inhibitor of caspase-1, highlighting the importance of the YVAD sequence for binding. This compound has a different N-terminal residue and lacks the reactive chloromethylketone group, suggesting any interaction would be significantly weaker. |
Experimental Protocols
To empirically determine the cross-reactivity of this compound, a series of enzyme inhibition assays should be performed. Below is a generalizable protocol for determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for a peptide inhibitor against a protease like chymotrypsin.
Protocol: Determination of IC50 and Ki for a Peptide Inhibitor against α-Chymotrypsin
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
This compound (or other peptide inhibitor)
-
Chromogenic or fluorogenic chymotrypsin substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength.
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-chymotrypsin in the assay buffer.
-
Prepare a stock solution of the peptide inhibitor in DMSO.
-
Prepare a stock solution of the substrate in the assay buffer.
-
-
IC50 Determination:
-
In a 96-well plate, add a fixed concentration of α-chymotrypsin to each well.
-
Add serial dilutions of the peptide inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
-
Ki Determination (for competitive inhibition):
-
Perform a series of kinetic assays as described above, but vary the substrate concentration while keeping the inhibitor concentration constant for each series.
-
Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) from the Michaelis-Menten data.
-
For a competitive inhibitor, the lines will intersect on the y-axis.
-
The Ki can be determined from a secondary plot of the slope of the Lineweaver-Burk lines versus the inhibitor concentration. The x-intercept of this plot will be -Ki.
-
Visualizations
Experimental Workflow for Cross-Reactivity Screening
Caption: Workflow for assessing the cross-reactivity of this compound.
Generalized Signaling Pathway for Carboxypeptidase in Peptide Hormone Maturation
Carboxypeptidases play a crucial role in the post-translational modification of many peptide hormones and neuropeptides. They are typically involved in the final step of processing, removing C-terminal basic residues (lysine or arginine) from prohormones after initial cleavage by prohormone convertases. This trimming process results in the mature, biologically active peptide.
Caption: Role of carboxypeptidases in peptide hormone maturation.
Conclusion
While this compound is a known substrate for carboxypeptidase P, its potential for cross-reactivity with other proteases, particularly chymotrypsin, cannot be entirely dismissed based on its structural features. The lack of a C-terminal basic residue makes significant interaction with trypsin unlikely. Rigorous experimental evaluation using standardized inhibition assays is necessary to definitively quantify the cross-reactivity profile of this tetrapeptide. The provided experimental protocol offers a framework for such investigations, which are essential for the confident application of this compound in research and development.
References
A Comparative Guide to the Synthesis of H-Val-Ala-Ala-Phe-OH: Solid-Phase vs. Solution-Phase Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides is a cornerstone of biomedical research and drug development. The choice of synthetic strategy can significantly impact the efficiency, purity, and scalability of production. This guide provides an objective comparison of two primary methodologies—Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS)—for the preparation of the tetrapeptide H-Val-Ala-Ala-Phe-OH. The comparison is supported by representative experimental data and detailed protocols to aid researchers in selecting the optimal approach for their specific needs.
At a Glance: Key Performance Metrics
The following table summarizes the key quantitative differences between the solid-phase and solution-phase synthesis of this compound. These values are representative of typical outcomes for the synthesis of a short peptide.
| Metric | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis (LPPS) |
| Overall Yield | ~75% | ~60% |
| Crude Purity | >90% | ~85% |
| Final Purity (after purification) | ≥98% | ≥98% |
| Estimated Synthesis Time | 2-3 days | 5-7 days |
| Solvent Consumption | High | Moderate |
| Automation Potential | High | Low |
| Scalability | Well-suited for mg to gram scale | More amenable to large-scale production |
Experimental Protocols
Detailed methodologies for the synthesis of this compound via both solid-phase and solution-phase routes are provided below.
Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of this compound on a 2-chlorotrityl chloride resin.
1. Resin Preparation and First Amino Acid Loading:
-
Swell 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol/g loading capacity) in dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.
-
Drain the DCM and wash the resin with N,N-dimethylformamide (DMF, 2 x 10 mL).
-
In a separate flask, dissolve Fmoc-Phe-OH (1.5 eq, 2.4 mmol, 0.93 g) in DMF (5 mL).
-
Add the Fmoc-Phe-OH solution to the resin, followed by the addition of N,N-diisopropylethylamine (DIPEA, 4 eq, 6.4 mmol, 1.12 mL).
-
Agitate the mixture for 2 hours at room temperature.
-
To cap any unreacted sites, add methanol (1 mL) and agitate for 30 minutes.
-
Drain the solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.
2. Stepwise Elongation of the Peptide Chain:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group. Wash the resin with DMF (5 x 10 mL).
-
Amino Acid Coupling:
-
In a separate flask, pre-activate the next Fmoc-protected amino acid (Fmoc-Ala-OH, Fmoc-Ala-OH, then Fmoc-Val-OH; 3 eq, 4.8 mmol) with a coupling agent such as N,N'-diisopropylcarbodiimide (DIC, 3 eq, 4.8 mmol) and an additive like 1-hydroxybenzotriazole (HOBt, 3 eq, 4.8 mmol) in DMF (5 mL) for 20 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction for completion using a Kaiser test.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
3. Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM (5 x 10 mL) and dry under vacuum.
-
Prepare a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (10 mL) to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether (2x).
-
Dry the crude peptide under vacuum.
4. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
Solution-Phase Peptide Synthesis (LPPS) Protocol (Boc/Z Strategy)
This protocol outlines a convergent fragment synthesis approach for this compound.
1. Synthesis of the Dipeptide Fragment Boc-Ala-Phe-OMe:
-
Dissolve H-Phe-OMe·HCl (1 eq) in chloroform (CHCl3) and neutralize with N-methylmorpholine (NMM, 1 eq) at 0°C.
-
In a separate flask, dissolve Boc-Ala-OH (1 eq) in CHCl3 and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) at 0°C.
-
Add the activated Boc-Ala-OH solution to the H-Phe-OMe solution and stir overnight at room temperature.
-
Filter the dicyclohexylurea (DCU) byproduct.
-
Wash the organic layer with 5% NaHCO3 and saturated NaCl solution. Dry over anhydrous Na2SO4 and evaporate the solvent to obtain Boc-Ala-Phe-OMe.
2. Synthesis of the Dipeptide Fragment Boc-Val-Ala-OH:
-
Synthesize Boc-Val-Ala-OMe following the same procedure as for Boc-Ala-Phe-OMe.
-
Saponify the methyl ester of Boc-Val-Ala-OMe using LiOH in a mixture of THF and water to yield Boc-Val-Ala-OH.
3. Fragment Condensation to form the Tetrapeptide:
-
Deprotect the N-terminus of Boc-Ala-Phe-OMe using 4M HCl in dioxane to obtain H-Ala-Phe-OMe·HCl.
-
Couple Boc-Val-Ala-OH with H-Ala-Phe-OMe·HCl using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and HOBt (1.2 eq) in DMF in the presence of DIPEA to neutralize the hydrochloride salt.
-
After the reaction is complete, precipitate the product by adding water.
-
Filter and dry the protected tetrapeptide, Boc-Val-Ala-Ala-Phe-OMe.
4. Final Deprotection and Purification:
-
Saponify the methyl ester of the protected tetrapeptide using LiOH.
-
Remove the Boc protecting group using TFA.
-
Purify the crude this compound by recrystallization or column chromatography.
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the distinct workflows of solid-phase and solution-phase peptide synthesis.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Solution-Phase Peptide Synthesis (LPPS) Workflow.
In-Depth Comparison of Methodologies
The choice between SPPS and LPPS is often dictated by the specific goals of the synthesis, including the desired scale, purity requirements, and available resources.[1]
Solid-Phase Peptide Synthesis (SPPS)
SPPS, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[2] This approach offers several distinct advantages:
-
Simplified Purification: Excess reagents and byproducts are easily removed by simple filtration and washing of the resin, eliminating the need for complex purification of intermediates.[2]
-
Speed and Automation: The repetitive nature of the deprotection, washing, and coupling steps is highly amenable to automation, significantly reducing the hands-on time required for synthesis.[3]
-
High Purity of Crude Product: The use of excess reagents drives reactions to completion, resulting in a higher purity of the crude peptide after cleavage from the resin.
However, SPPS is not without its limitations:
-
Higher Solvent and Reagent Consumption: The repeated washing steps contribute to a larger volume of solvent waste.[1]
-
Challenges with Difficult Sequences: Aggregation of the growing peptide chain on the resin can sometimes lead to incomplete reactions and lower yields for certain "difficult" sequences.
-
Limited Scalability for Industrial Production: While suitable for laboratory-scale synthesis, scaling up SPPS for large-scale industrial production can be challenging.
Solution-Phase Peptide Synthesis (LPPS)
LPPS, the classical method of peptide synthesis, involves the coupling of amino acids or peptide fragments in a homogenous solution.[4] This technique offers its own set of advantages:
-
Scalability: LPPS is generally more adaptable for large-scale and industrial production of peptides.
-
Characterization of Intermediates: Since each intermediate is isolated and purified, it can be fully characterized at each step, providing greater control over the process.
-
Lower Cost for Short Peptides: For the synthesis of very short peptides, LPPS can be more cost-effective due to lower reagent and solvent costs compared to SPPS.[1]
The primary drawbacks of LPPS include:
-
Time-Consuming Purification: The need to purify the product after each coupling step is labor-intensive and can lead to lower overall yields due to losses during workup.[3]
-
Solubility Issues: As the peptide chain grows, its solubility can decrease, making subsequent reactions and purifications more challenging.
-
Limited Automation: The non-repetitive nature of the purification steps makes LPPS difficult to automate.
Logical Comparison of the Two Methods
The following diagram provides a logical framework for deciding between SPPS and LPPS based on key project requirements.
Caption: Decision tree for selecting a synthesis method.
Conclusion
Both solid-phase and solution-phase synthesis are powerful techniques for producing this compound. For laboratory-scale research, high-throughput screening, and rapid synthesis, SPPS is generally the superior choice due to its ease of automation and simplified purification. For large-scale production where cost of raw materials is a primary concern and intermediate characterization is desired, LPPS remains a viable and valuable option. The selection of the most appropriate method will ultimately depend on the specific requirements of the research or development project.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 4. Solution-phase synthesis of a hindered N-methylated tetrapeptide using Bts-protected amino acid chlorides: efficient coupling and methylation steps allow purification by extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Carboxypeptidase Specificity: A Comparative Guide to Peptide Library-Based Evaluation
For researchers, scientists, and drug development professionals, understanding the substrate specificity of carboxypeptidases is paramount for elucidating their biological roles and developing targeted therapeutics. This guide provides a comprehensive comparison of methods for evaluating carboxypeptidase substrate specificity, with a focus on the powerful peptide library approach. We present supporting experimental data, detailed protocols, and clear visualizations to aid in the selection of the most appropriate method for your research needs.
Carboxypeptidases (CPs) are a class of proteases that cleave amino acid residues from the C-terminus of proteins and peptides.[1][2][3] Their substrate specificity dictates their function in diverse physiological processes, from digestion to neuropeptide processing and regulation.[4][5][6] Consequently, accurately profiling their specificity is a critical step in both basic research and drug discovery. While traditional methods using single synthetic substrates offer valuable kinetic information, they fail to capture the broader specificity landscape of these enzymes. Peptide library screening has emerged as a high-throughput and comprehensive alternative for defining the substrate preferences of carboxypeptidases.
Methods for Evaluating Carboxypeptidase Substrate Specificity: A Comparison
Several approaches exist to determine the substrate specificity of carboxypeptidases, each with its own advantages and limitations. Here, we compare the peptide library approach with other common methods.
| Method | Principle | Advantages | Disadvantages | Throughput |
| Proteome-Derived Peptide Libraries | A complex mixture of peptides is generated from a whole-cell lysate by digestion with a protease (e.g., chymotrypsin, Lys-N).[1][2][7] The library is then incubated with the carboxypeptidase of interest. Cleavage products are identified and quantified using mass spectrometry.[1] | - Unbiased and comprehensive profiling of thousands of natural peptide substrates.[7] - Allows for the identification of extended substrate specificity beyond the P1' position.[7] - High physiological relevance. | - Requires sophisticated mass spectrometry instrumentation and data analysis expertise. - Can be complex to set up and optimize. | High |
| Phage Display Libraries | A library of peptides is genetically fused to a coat protein of a bacteriophage.[8][9] Phages displaying peptides that are cleaved by the carboxypeptidase are released from a solid support and subsequently identified by sequencing.[8] | - Enables the screening of very large and diverse libraries. - Can be used to identify both substrates and inhibitors.[8] | - Potential for steric hindrance from the phage particle affecting enzyme access.[8] - Selected peptides may not represent true physiological substrates. | Very High |
| Synthetic Peptide Libraries (e.g., Positional Scanning) | Libraries of synthetic peptides are designed with systematic variations at specific positions. Cleavage is typically detected using a fluorescent or chromogenic reporter. | - Allows for systematic and quantitative analysis of the contribution of each amino acid at specific positions. - Amenable to high-throughput screening formats. | - Limited to the diversity of the designed library. - May not reflect the complexity of natural substrates. | High |
| Individual Synthetic Substrates (Chromogenic/Fluorogenic) | Single, well-defined synthetic peptides with a C-terminal chromogenic or fluorogenic leaving group are used to measure enzyme kinetics (kcat, Km).[4][10][11] | - Provides precise kinetic parameters for specific substrates.[4] - Simple and robust assay format. | - Very low throughput. - Provides a narrow view of substrate specificity. - Substrates may not be physiologically relevant. | Low |
Experimental Data: Substrate Specificity of Various Carboxypeptidases
The following tables summarize the P1' substrate preferences of several human carboxypeptidases as determined by proteome-derived peptide library screening. The data highlights the distinct and sometimes overlapping specificities of these enzymes.
Table 1: P1' Specificity of Human Metallocarboxypeptidases A1, A2, and A4
| Amino Acid | hCPA1 | hCPA2 | hCPA4 |
| Aromatic (Phe, Tyr, Trp) | ++ | +++ | +++ |
| Bulky Aliphatic (Leu, Ile, Val) | +++ | ++ | ++ |
| Small Aliphatic (Ala) | + | - | + |
| Basic (Lys, Arg) | - | - | - |
| Acidic (Asp, Glu) | - | - | - |
(Data compiled from references[1][2][4][6]. +++ indicates strong preference, ++ moderate preference, + weak preference, - no or negligible cleavage.)
Table 2: P1' Specificity of Human Carboxypeptidase Z (CPZ) and Carboxypeptidase D (CPD)
| Amino Acid | CPZ | CPD (Domain I) | CPD (Domain II) |
| Basic (Arg) | +++ | +++ | ++ |
| Basic (Lys) | +++ | + | ++ |
| Aromatic (Phe, Tyr, Trp) | - | - | - |
| Bulky Aliphatic (Leu, Ile, Val) | - | - | - |
(Data compiled from references[10][11]. +++ indicates strong preference, ++ moderate preference, + weak preference, - no or negligible cleavage.)
Experimental Protocols
Proteome-Derived Peptide Library Generation and Screening
This protocol outlines the key steps for generating a proteome-derived peptide library and using it to screen for carboxypeptidase substrates, based on the COFRADIC (Combined Fractional Diagonal Chromatography) approach.[1][2]
1. Peptide Library Generation: a. Culture and harvest human K-562 cells.[1] b. Lyse the cells and extract the proteome. c. Digest the proteome with a protease such as chymotrypsin or Lys-N to generate a complex peptide library.[1][2][7] Chymotrypsin cleavage results in peptides with C-terminal hydrophobic residues, while Lys-N cleavage generates a C-terminally unbiased library.[1]
2. Carboxypeptidase Substrate Screening: a. Separate the peptide library by reverse-phase HPLC (primary COFRADIC run) and collect fractions.[1][7] b. Reconstitute each dried fraction in a carboxypeptidase-compatible buffer prepared in 95% 18O-rich water.[1][7] c. Incubate the fractions with the carboxypeptidase of interest (e.g., hCPA4).[1][7] d. Re-separate the treated fractions on the same HPLC column under identical conditions (secondary COFRADIC run).[1][7] e. Collect fractions corresponding to the shifted (cleaved) peptides. The cleavage products will have incorporated an 18O-label at their new C-terminus.[1] f. Analyze the collected fractions by LC-MS/MS to identify the cleaved peptides and infer the cleaved C-terminal amino acid.[1]
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for generating and screening a proteome-derived peptide library.
Caption: Workflow for generating a proteome-derived peptide library.
Caption: COFRADIC-based screening of a peptide library.
Conclusion
The use of peptide libraries, particularly those derived from natural proteomes, offers a powerful and comprehensive approach to characterizing the substrate specificity of carboxypeptidases.[1][2] This method provides a global view of enzyme preferences that is difficult to achieve with traditional single-substrate assays. By combining this high-throughput screening with detailed kinetic analysis of individual substrates, researchers can build a complete picture of carboxypeptidase function. The insights gained from these studies are invaluable for understanding the physiological roles of these enzymes and for the rational design of specific inhibitors for therapeutic intervention.
References
- 1. Proteome-derived Peptide Libraries to Study the Substrate Specificity Profiles of Carboxypeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteome-derived peptide libraries to study the substrate specificity profiles of carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Characterization of the Substrate Specificity of Human Carboxypeptidase A4 and Implications for a Role in Extracellular Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxypeptidases in disease: Insights from peptidomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 7. researchgate.net [researchgate.net]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. pnas.org [pnas.org]
- 10. Substrate Specificity and Structural Modeling of Human Carboxypeptidase Z: A Unique Protease with a Frizzled-Like Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
Safety Operating Guide
Proper Disposal of H-Val-Ala-Ala-Phe-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document outlines the essential procedures for the proper disposal of the tetrapeptide H-Val-Ala-Ala-Phe-OH, emphasizing safety and regulatory adherence.
Summary of Key Information
| Property | Data | Source |
| Molecular Formula | C20H30N4O5 | [1] |
| Molecular Weight | 406.48 g/mol | [1][2] |
| Appearance | White powder (typical for peptides) | [3] |
| Solubility | Generally soluble in water, enhanced by TFA salts | [1] |
| Storage | Store at or below -20°C | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound, like many non-hazardous peptide compounds, involves a multi-step process to ensure the safety of laboratory personnel and the environment.
-
Consult Institutional Guidelines: Before initiating any disposal procedure, the first and most critical step is to consult your organization's EHS guidelines. These guidelines will provide specific instructions tailored to your facility's capabilities and local regulations.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
-
-
Decontamination (if required): For solutions of this compound, especially those containing other potentially hazardous materials, decontamination may be necessary. The specific method will depend on the other components of the solution. For aqueous solutions of the peptide alone, this step may not be required by your institution.
-
Waste Collection:
-
Solid Waste: Collect dry, unused this compound powder in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the amount, and the date.
-
Liquid Waste: Collect aqueous solutions of this compound in a designated, leak-proof, and clearly labeled waste container. Do not mix with other chemical waste streams unless explicitly permitted by your EHS department.
-
-
Final Disposal: Arrange for the collection and disposal of the chemical waste through your institution's licensed professional waste disposal service.[4] Never dispose of this compound down the drain or in the regular trash.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Potential Hazards and Safety Considerations
While specific toxicological data for this compound is not available, it is prudent to handle it with care. Similar dipeptides are noted as potentially harmful if inhaled, in contact with skin, or swallowed.[4] In case of exposure:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Wash out the mouth with water.
In all cases of significant exposure or if symptoms persist, seek medical attention.
Hazardous decomposition products under fire conditions may include carbon monoxide, carbon dioxide, and nitrogen oxides.[3] Therefore, avoid exposing the compound to extreme heat or open flames.[4] The material should be stored away from strong oxidizing agents.[3][4]
References
Essential Safety and Operational Guide for Handling H-Val-Ala-Ala-Phe-OH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the peptide H-Val-Ala-Ala-Phe-OH. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive toxicological profile for this compound is not thoroughly investigated, it is prudent to handle it with care, assuming potential hazards associated with fine chemical powders and reagents.[1]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 standard. | Protects eyes from dust particles and potential splashes of solutions.[2][3] |
| Hand Protection | Disposable Nitrile Gloves | Chemical-resistant, powder-free. | Prevents direct skin contact with the peptide.[2][3][4] |
| Body Protection | Laboratory Coat | Standard, buttoned lab coat.[2][4][5] | Protects skin and personal clothing from contamination.[4][5] |
| Respiratory Protection | Respirator | Use in a chemical fume hood is recommended. If not possible, a respirator may be required. | Avoid inhalation of the powdered peptide.[1][6] |
Handling and Storage Procedures
Proper handling and storage are critical to maintain the integrity and stability of this compound.[4][5][7]
Handling Lyophilized (Solid) Peptide:
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption.[8][9]
-
Weigh the required amount of peptide quickly in a clean, controlled environment.[9]
-
Avoid creating and inhaling dust.[1] Handle within a chemical fume hood or a well-ventilated area.[4][6]
Reconstituting the Peptide:
-
The solubility of a peptide depends on its amino acid composition.[8]
-
For this compound, which has a neutral character, initial attempts at dissolution can be made with sterile distilled water.[8][9]
-
If solubility is an issue, sonication can be used to aid dissolution.[9]
Storage Conditions:
| Form | Storage Temperature | Storage Conditions |
| Lyophilized Powder | -20°C or colder for long-term storage.[1][4][8][9] | Store in a tightly sealed container, away from moisture and bright light.[1][8][9] |
| In Solution | Aliquot and freeze at -20°C or colder. | Avoid repeated freeze-thaw cycles.[4][7][9] |
Disposal Plan
Improper disposal of chemical waste can pose environmental and safety risks.[4][10] All disposal activities should comply with local, state, and federal regulations.[1][10]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
Disposal Steps:
-
Segregation: Do not mix peptide waste with other waste streams.
-
Solid Waste: Collect unused or expired lyophilized powder in a clearly labeled, sealed container for chemical waste.[1]
-
Liquid Waste: Collect solutions containing the peptide in a designated hazardous waste container. Do not pour down the drain.[4]
-
Decontamination: Clean any spills and decontaminate work surfaces.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[10]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures and seek medical attention if symptoms persist.
First-Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[1][11] |
| Skin Contact | Wash the affected area immediately with plenty of water. Remove contaminated clothing.[1][11] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][11] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention.[1][11] |
Accidental Release Measures:
-
Wear appropriate PPE as outlined in the table above.[1]
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[1]
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Ventilate the area of the spill.
Logical Relationship of Safety Protocols
References
- 1. peptide.co.jp [peptide.co.jp]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. intelligenthq.com [intelligenthq.com]
- 6. H-Val-Ala-OH | CAS#:27493-61-4 | Chemsrc [chemsrc.com]
- 7. How to Store and Handle Research Peptides Safely – Illuminated Peptides [illuminatedpeptides.com]
- 8. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 9. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 10. peptiderecon.com [peptiderecon.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
